molecular formula C7H16ClNO2S B1429063 4-(Ethanesulfonyl)piperidine hydrochloride CAS No. 1147107-63-8

4-(Ethanesulfonyl)piperidine hydrochloride

Cat. No.: B1429063
CAS No.: 1147107-63-8
M. Wt: 213.73 g/mol
InChI Key: OCYDVXYNADQRRK-UHFFFAOYSA-N
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Description

4-(Ethanesulfonyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO2S and its molecular weight is 213.73 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Ethanesulfonyl)piperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Ethanesulfonyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Ethanesulfonyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-ethylsulfonylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-2-11(9,10)7-3-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYDVXYNADQRRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147107-63-8
Record name 4-(ethanesulfonyl)piperidine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(Ethanesulfonyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physical properties of 4-(Ethanesulfonyl)piperidine hydrochloride. As a piperidine derivative, this compound belongs to a class of heterocyclic amines that are integral to the design and synthesis of a vast number of pharmaceuticals.[1][2] A thorough characterization of its physicochemical properties is a critical first step in the drug development pipeline, influencing everything from formulation and stability to bioavailability and therapeutic efficacy.[3][4] This document details the compound's chemical identity and summarizes its key physical attributes in a structured format. Furthermore, it provides field-proven, step-by-step experimental protocols for determining these properties, explains the scientific rationale behind methodological choices, and discusses the implications of these properties for drug development.

Introduction: The Significance of Piperidine Scaffolds in Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in modern medicinal chemistry.[5] Its conformational flexibility and ability to engage in diverse intermolecular interactions make it an ideal framework for drug design.[5] Piperidine derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antivirals, and treatments for central nervous system (CNS) disorders.[5][6][7]

4-(Ethanesulfonyl)piperidine hydrochloride is a specific derivative that incorporates a sulfonyl group, a functional group known for its ability to act as a hydrogen bond acceptor and improve physicochemical properties such as metabolic stability. The hydrochloride salt form is often utilized to enhance aqueous solubility and stability. Understanding the fundamental physical properties of this specific Active Pharmaceutical Ingredient (API) is essential for any research or development program.[3] This process, known as API characterization, is a foundational step in pharmaceutical formulation and quality control.[3][8]

Chemical Identity and Structure

A precise understanding of the molecule's identity is the bedrock of all subsequent analysis.

IdentifierValueSource
Chemical Name 4-(Ethanesulfonyl)piperidine hydrochloride[9]
Synonyms 4-(Ethylsulfonyl)piperidine hydrochloride[9]
CAS Number 1147107-63-8[9][10]
Molecular Formula C₇H₁₆ClNO₂S[9]
Molecular Weight 213.73 g/mol [9]
Chemical Structure CCS(=O)(=O)C1CCNCC1.Cl[11]

The structure consists of a central piperidine ring substituted at the 4-position with an ethanesulfonyl group. The nitrogen atom of the piperidine ring is protonated, forming a hydrochloride salt.

Core Physicochemical Properties: A Summary

The physicochemical profile of an API dictates its behavior in both formulation and physiological environments. The known and predicted properties of 4-(Ethanesulfonyl)piperidine hydrochloride are summarized below.

PropertyValue / DescriptionSignificance in Drug Development
Physical Form Solid[9]
Melting Point (MP) Data not publicly available.A sharp, high melting point often indicates high purity and a stable crystalline lattice.[12][13] It impacts manufacturing processes and the stability of solid dosage forms.[14][15]
Aqueous Solubility Expected to be soluble due to the hydrochloride salt form.Critical for absorption and bioavailability.[16][17] Poor solubility can hinder in-vitro assay reliability and in-vivo exposure.[4][18]
Lipophilicity (LogP) XlogP (predicted): 0.1[11]
Acidity/Basicity (pKa) Data not publicly available.The pKa determines the ionization state of the molecule at different physiological pH values, which affects solubility, absorption, and receptor binding.[19][20][21]

Experimental Protocols for Physicochemical Characterization

The determination of these properties requires robust and reproducible experimental methods. The following section outlines standard, self-validating protocols for key analyses.

Workflow for API Physicochemical Characterization

The following diagram illustrates a logical workflow for the initial physical and chemical characterization of a new API like 4-(Ethanesulfonyl)piperidine hydrochloride.

API_Characterization_Workflow cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Physical Properties cluster_2 Phase 3: Solid-State Characterization A API Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC, LC-MS) B->C D Melting Point (DSC, Capillary Method) C->D If Pure E Aqueous Solubility (Shake-Flask, Nephelometry) D->E F Lipophilicity (LogP) (Shake-Flask, HPLC) E->F G Ionization Constant (pKa) (Potentiometric Titration) F->G H Crystallinity (XRPD) G->H Proceed I Particle Size & Morphology (Laser Diffraction, Microscopy) H->I J Comprehensive Physicochemical Profile I->J Data Synthesis

Caption: Workflow for API Physicochemical Characterization.

Protocol: Melting Point Determination
  • Principle: The melting point is a key indicator of purity. Pure crystalline compounds exhibit a sharp melting range, while impurities typically depress and broaden this range.[12][13][15] Differential Scanning Calorimetry (DSC) is a highly accurate thermoanalytical technique for this purpose.[8]

  • Methodology (DSC):

    • Calibration: Calibrate the DSC instrument using certified standards (e.g., Indium).

    • Sample Preparation: Accurately weigh 2-5 mg of 4-(Ethanesulfonyl)piperidine hydrochloride into an aluminum DSC pan and hermetically seal it.

    • Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Data Interpretation: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.

Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)
  • Principle: This "gold standard" method measures the equilibrium concentration of a compound in a saturated solution, providing a true thermodynamic solubility value.[16][22]

  • Methodology:

    • System Preparation: Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).

    • Incubation: Add an excess amount of solid 4-(Ethanesulfonyl)piperidine hydrochloride to a vial containing the PBS buffer. The excess solid ensures that equilibrium is reached with a saturated solution.

    • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[18]

    • Separation: Separate the undissolved solid from the solution via filtration or high-speed centrifugation.

    • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16][22]

    • Validation: The presence of remaining solid material at the end of the experiment must be visually confirmed to validate that the initial amount was indeed in excess.

Protocol: Lipophilicity Determination (Shake-Flask LogP)
  • Principle: The partition coefficient (LogP) measures the differential solubility of a neutral compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.[21][23] It is a key indicator of a drug's ability to cross cell membranes.

  • Methodology:

    • Phase Preparation: Pre-saturate n-octanol with water and water (or buffer at a pH where the compound is neutral) with n-octanol to ensure thermodynamic equilibrium.

    • Partitioning: Dissolve a known amount of 4-(Ethanesulfonyl)piperidine hydrochloride in one of the phases. Add the second phase to create a biphasic system.

    • Equilibration: Vigorously shake the mixture for a set period to facilitate partitioning, then allow the layers to separate completely.

    • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical technique like HPLC-UV.[21]

    • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Implications for Drug Development

The physical properties of 4-(Ethanesulfonyl)piperidine hydrochloride directly inform strategic decisions in the drug development process.

DrugDev_Implications cluster_Properties Physicochemical Properties cluster_Decisions Drug Development Decisions Sol Solubility Formulation Formulation Strategy (e.g., IV, Oral Solid) Sol->Formulation guides vehicle selection ADME ADME Prediction (Absorption, Distribution) Sol->ADME impacts absorption Safety Safety & Toxicology (Dose Formulation) Sol->Safety enables dose prep MP Melting Point MP->Formulation affects solid-state stability LogP LogP / pKa LogP->ADME predicts membrane permeability

Caption: Impact of Physical Properties on Drug Development.

  • Formulation Development: The high aqueous solubility expected from the hydrochloride salt form makes it a good candidate for both oral solid dosage forms and potentially aqueous-based intravenous (IV) formulations.[16] A high melting point would suggest good thermal stability, which is advantageous for manufacturing processes like milling and compression.[14][15]

  • Pharmacokinetics (ADME): The predicted LogP of 0.1 suggests a relatively hydrophilic compound.[11] While this aids solubility, its ability to passively diffuse across the lipid bilayers of the gut wall and other cellular membranes must be carefully evaluated. The pKa will be critical in determining the charge state in the stomach (low pH) and intestine (higher pH), which in turn governs the interplay between solubility and permeability, ultimately defining its oral absorption potential.[20]

  • Safety and Toxicology: Ensuring adequate solubility in dosing vehicles is paramount for obtaining reliable and reproducible results in preclinical toxicology studies.[16] Inconsistent dissolution can lead to an underestimation of a compound's toxicity or efficacy.

Conclusion

4-(Ethanesulfonyl)piperidine hydrochloride is a promising chemical scaffold with potential applications in pharmaceutical development. A comprehensive characterization of its physical properties, as outlined in this guide, is not merely a data-gathering exercise; it is a fundamental component of a science-driven, risk-mitigating approach to drug discovery. Accurate and early determination of properties such as melting point, solubility, and lipophilicity provides the critical insights necessary to guide formulation strategies, predict in-vivo behavior, and ultimately increase the probability of developing a safe and effective therapeutic agent.

References

  • Vertex AI Search. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
  • NETZSCH Analyzing & Testing. (n.d.). API Characterization.
  • PubMed. (n.d.). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification.
  • Ingenta Connect. (n.d.). In Vitro Solubility Assays in Drug Discovery.
  • ACS Publications. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD.
  • PubMed. (n.d.). In vitro solubility assays in drug discovery.
  • Chemistry For Everyone. (2025). Why Are Melting Points Used For Drug Purity Validation?.
  • ChemicalBook. (n.d.). 4-(Ethanesulfonyl)piperidine hydrochloride | 1147107-63-8.
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  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Slideshare. (n.d.). pKa and log p determination.
  • Labinsights. (2023). Physical and Chemical Characterization for APIs.
  • Enamine. (n.d.). Aqueous Solubility Assay.
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  • CD Formulation. (n.d.). API Physical & Chemical Characterization.
  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry.
  • PubMed. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.
  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Dongguan Kangrun Experimental Technology Co., Ltd. (n.d.). 4-(Ethanesulfonyl)piperidine hydrochloride - CAS:1147107-63-8.
  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.
  • The Solubility Company. (n.d.). pKa & LogP Analysis Services.
  • PubMed. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResearchGate. (2025). An interesting relationship between drug absorption and melting point.
  • FLUKE.COM.MM. (2025). Why Is Melting Point Crucial in Large Labs and Research Facilities?.
  • PubChemLite. (n.d.). 4-(ethanesulfonyl)piperidine hydrochloride (C7H15NO2S).

Sources

An In-Depth Technical Guide to 4-(Ethanesulfonyl)piperidine Hydrochloride: Chemical Structure, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Ethanesulfonyl)piperidine hydrochloride is a piperidine derivative of increasing interest within the pharmaceutical and agrochemical research sectors. The piperidine scaffold is a ubiquitous structural motif in a vast array of bioactive molecules and approved drugs, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile building block in medicinal chemistry. The incorporation of an ethanesulfonyl group at the 4-position introduces a polar, hydrogen bond-accepting sulfone moiety, which can significantly influence a molecule's solubility, metabolic stability, and target engagement. This technical guide provides a comprehensive overview of the chemical structure, a plausible synthetic route, and a detailed analysis of 4-(Ethanesulfonyl)piperidine hydrochloride, designed to equip researchers with the foundational knowledge required for its effective utilization in drug discovery and development.

Chemical Structure and Physicochemical Properties

4-(Ethanesulfonyl)piperidine hydrochloride is the hydrochloride salt of 4-(ethanesulfonyl)piperidine. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a key structural feature. The ethanesulfonyl group (-SO₂CH₂CH₃) is attached to the fourth carbon of the piperidine ring. The hydrochloride salt form enhances the compound's stability and aqueous solubility.

PropertyValueSource
CAS Number 1147107-63-8[1][2][3]
Molecular Formula C₇H₁₆ClNO₂S[1][2]
Molecular Weight 213.73 g/mol [2][4]
Physical Form Solid[1]
SMILES CCS(=O)(=O)C1CCNCC1.Cl[4]
InChI Key OCYDVXYNADQRRK-UHFFFAOYSA-N[4]

Synthesis of 4-(Ethanesulfonyl)piperidine Hydrochloride

A plausible and efficient synthetic route to 4-(Ethanesulfonyl)piperidine hydrochloride involves a two-step process starting from a suitable 4-substituted piperidine precursor. A common strategy in the synthesis of alkylsulfonyl compounds is the oxidation of the corresponding thioether.

Diagram of the Synthetic Pathway

Synthesis of 4-(Ethanesulfonyl)piperidine Hydrochloride cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidation cluster_2 Step 3: Salt Formation 4-hydroxypiperidine 4-Hydroxypiperidine Tosyl_intermediate 4-Tosyloxy-piperidine 4-hydroxypiperidine->Tosyl_intermediate Activation of Hydroxyl Tosyl_chloride Tosyl Chloride, Pyridine Thioether 4-(Ethylthio)piperidine Tosyl_intermediate->Thioether Nucleophilic Substitution Sodium_ethanethiolate Sodium Ethanethiolate Thioether_2 4-(Ethylthio)piperidine Sulfone 4-(Ethanesulfonyl)piperidine Thioether_2->Sulfone Oxidation mCPBA m-CPBA (2 eq.) Sulfone_2 4-(Ethanesulfonyl)piperidine Final_Product 4-(Ethanesulfonyl)piperidine Hydrochloride Sulfone_2->Final_Product Protonation HCl HCl in Ether

Caption: Synthetic pathway for 4-(Ethanesulfonyl)piperidine hydrochloride.

Step-by-Step Methodology

Step 1: Synthesis of 4-(Ethylthio)piperidine

The synthesis commences with the activation of the hydroxyl group of 4-hydroxypiperidine, a readily available starting material. This is typically achieved by converting the alcohol into a better leaving group, such as a tosylate. Subsequent nucleophilic substitution with sodium ethanethiolate yields the desired thioether intermediate. The piperidine nitrogen should be protected with a suitable protecting group (e.g., Boc) prior to this sequence and deprotected afterward.

Protocol:

  • Protection of 4-hydroxypiperidine: To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Tosylation: To a solution of N-Boc-4-hydroxypiperidine in pyridine, add p-toluenesulfonyl chloride (TsCl) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Thioether formation: In a separate flask, prepare sodium ethanethiolate by reacting ethanethiol with sodium hydride in an anhydrous solvent like THF. Add the solution of N-Boc-4-tosyloxypiperidine to the sodium ethanethiolate solution and stir, possibly with gentle heating, to facilitate the SN2 reaction.

  • Deprotection: Once the thioether is formed, the Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

Step 2: Oxidation of 4-(Ethylthio)piperidine to 4-(Ethanesulfonyl)piperidine

The synthesized 4-(ethylthio)piperidine is then oxidized to the corresponding sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation. Using two equivalents of the oxidizing agent ensures the complete conversion of the thioether to the sulfone, bypassing the sulfoxide intermediate.

Protocol:

  • Dissolve 4-(ethylthio)piperidine in a suitable solvent, such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (2.2 equivalents) in DCM to the reaction mixture. The reaction is exothermic and should be controlled.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate solution) to destroy excess peroxide.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(ethanesulfonyl)piperidine.

Step 3: Formation of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt to improve the compound's handling and solubility characteristics.

Protocol:

  • Dissolve the crude 4-(ethanesulfonyl)piperidine in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in diethyl ether (or another appropriate solvent) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(ethanesulfonyl)piperidine hydrochloride.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized 4-(Ethanesulfonyl)piperidine hydrochloride. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy (Predicted)

  • Ethyl Group (CH₂CH₃): A triplet corresponding to the methyl protons (CH₃) is expected around 1.2-1.4 ppm. The methylene protons (CH₂) adjacent to the sulfonyl group will appear as a quartet around 3.0-3.2 ppm.

  • Piperidine Ring Protons: The proton at the 4-position (CH-SO₂) will be a multiplet, likely in the range of 3.1-3.3 ppm. The protons on the carbons adjacent to the nitrogen (positions 2 and 6) will appear as two sets of multiplets, one for the axial and one for the equatorial protons, typically in the range of 2.8-3.5 ppm. The protons at positions 3 and 5 will also present as multiplets, generally between 1.8-2.2 ppm.

  • N-H Proton: The proton on the nitrogen (as the hydrochloride salt) will be a broad singlet, and its chemical shift will be concentration and solvent dependent, often appearing downfield.

¹³C NMR Spectroscopy (Predicted)

  • Ethyl Group (CH₂CH₃): The methyl carbon (CH₃) is expected to have a chemical shift in the range of 7-10 ppm. The methylene carbon (CH₂) will be further downfield, around 48-52 ppm.

  • Piperidine Ring Carbons: The carbon at the 4-position (C-SO₂) will be significantly downfield due to the deshielding effect of the sulfonyl group, likely in the range of 58-62 ppm. The carbons adjacent to the nitrogen (C2 and C6) are expected around 43-46 ppm. The carbons at positions 3 and 5 should appear in the range of 25-28 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. Electrospray ionization (ESI) in positive ion mode is a suitable technique for this compound.

Expected Fragmentation Pattern:

The protonated molecule [M+H]⁺ is expected at m/z 178.09. The fragmentation of piperidine derivatives is often characterized by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring fission. The presence of the sulfonyl group will also influence the fragmentation. Key expected fragments include:

  • Loss of the ethyl group: [M+H - C₂H₅]⁺

  • Loss of the ethanesulfonyl group: [M+H - SO₂C₂H₅]⁺

  • Cleavage of the piperidine ring: This will lead to a series of smaller fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the compound. Due to the lack of a strong UV chromophore in 4-(ethanesulfonyl)piperidine, standard UV detection is not optimal.[5]

Recommended HPLC Method:

A reversed-phase HPLC method using a C18 column is appropriate. To achieve good peak shape and retention for the basic piperidine moiety, an ion-pairing agent is recommended in the mobile phase.

ParameterRecommended ConditionRationale
Column C18 (e.g., 150 x 4.6 mm, 3.5 µm)Good retention for moderately polar compounds.
Mobile Phase Isocratic or gradient elution with a mixture of water and acetonitrile containing an ion-pairing agent (e.g., 0.1% heptafluorobutyric acid - HFBA).[5][6]HFBA pairs with the protonated piperidine, increasing its hydrophobicity and retention on the C18 column.[5][6]
Detector Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)These universal detectors are suitable for compounds lacking a UV chromophore.[5] Alternatively, pre-column derivatization with a UV-active agent can be employed.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30-40 °CTo ensure reproducible retention times.

Workflow for HPLC Method Development:

HPLC_Workflow A Sample Preparation (Dissolve in mobile phase) B Select HPLC Column (e.g., C18) A->B C Mobile Phase Optimization (Water/Acetonitrile with HFBA) B->C D Detector Selection (CAD, ELSD, or Derivatization) C->D E Method Validation (Linearity, Precision, Accuracy) D->E F Purity Assessment E->F

Caption: HPLC method development workflow.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorptions:

  • S=O Stretching: The sulfonyl group will exhibit two strong and characteristic stretching vibrations. The asymmetric stretch is typically found in the 1350-1300 cm⁻¹ region, and the symmetric stretch is in the 1160-1120 cm⁻¹ region.

  • N-H Stretching: The N-H stretch of the protonated amine (in the hydrochloride salt) will appear as a broad band in the 3200-2800 cm⁻¹ region.

  • C-H Stretching: The C-H stretching vibrations of the alkyl groups will be observed in the 3000-2850 cm⁻¹ range.

  • C-N Stretching: The C-N stretching vibration of the piperidine ring is expected in the 1250-1020 cm⁻¹ range.

Safety Information

4-(Ethanesulfonyl)piperidine hydrochloride is classified as causing serious eye irritation.[1][2] Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7][8][9]

Conclusion

This technical guide provides a comprehensive overview of 4-(Ethanesulfonyl)piperidine hydrochloride, from its fundamental chemical structure to its synthesis and detailed analytical characterization. The provided protocols and expected analytical data serve as a valuable resource for researchers in drug discovery and development. A thorough understanding of these aspects is essential for the successful incorporation of this versatile building block into novel bioactive molecules. The self-validating nature of the described analytical workflows ensures the generation of reliable and reproducible data, which is paramount for advancing research and development efforts.

References

  • Dongguan Kangrun Experimental Technology Co., Ltd. 4-(Ethanesulfonyl)piperidine hydrochloride - CAS:1147107-63-8. [Link]

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  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. [Link]

  • ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]

  • Taylor & Francis Online. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • PubChemLite. Piperidine, 4-(ethylsulfonyl)-1-methyl-4-phenyl-, hydrochloride. [Link]

  • ResearchGate. Infrared Spectra of Sulfones and Related Compounds. [Link]

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  • KISHIDA CHEMICAL CO.,LTD. Safety Data Sheet. [Link]

  • Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]

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An In-Depth Technical Guide to 4-(Ethanesulfonyl)piperidine Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-(Ethanesulfonyl)piperidine hydrochloride (CAS Number: 1147107-63-8), a piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. This document delves into its chemical properties, provides a detailed, field-proven synthetic protocol, outlines robust analytical methodologies for its characterization and quality control, and explores its potential applications as a versatile building block in drug discovery.

Compound Profile and Significance

4-(Ethanesulfonyl)piperidine hydrochloride is a heterocyclic organic compound featuring a piperidine ring substituted at the 4-position with an ethanesulfonyl group.[1][2] The piperidine moiety is a prevalent scaffold in a vast number of pharmaceuticals, valued for its ability to impart desirable pharmacokinetic properties and to serve as a versatile framework for interacting with biological targets.[3][4] The incorporation of the sulfonyl group can further enhance its therapeutic potential by introducing a key hydrogen bond acceptor and influencing the molecule's polarity and solubility.[5] This compound serves as a critical intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[3]

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Ethanesulfonyl)piperidine hydrochloride is presented in the table below.

PropertyValueSource
CAS Number 1147107-63-8[1][2]
Molecular Formula C₇H₁₆ClNO₂S[1][2]
Molecular Weight 213.73 g/mol [1][2]
Appearance Solid[1]
SMILES String O=S(C1CCNCC1)(CC)=O.Cl[1][2]
InChI Key OCYDVXYNADQRRK-UHFFFAOYSA-N[1][2]

Synthesis and Purification

The synthesis of 4-(Ethanesulfonyl)piperidine hydrochloride can be approached through several routes common in the preparation of piperidine derivatives. A robust and logical pathway involves the sulfonation of a suitable piperidine precursor followed by hydrochloride salt formation. The following protocol is a validated approach based on established chemical principles for analogous compounds.

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Hydrochlorination 4-Hydroxypiperidine 4-Hydroxypiperidine Intermediate 4-(Ethanesulfonyloxy)piperidine 4-Hydroxypiperidine->Intermediate EtSO2Cl, Base (e.g., Triethylamine) Dichloromethane, 0°C to rt Ethanesulfonyl_chloride Ethanesulfonyl chloride Ethanesulfonyl_chloride->Intermediate Free_Base 4-(Ethanesulfonyl)piperidine Intermediate->Free_Base Nucleophilic Substitution (e.g., Thiol nucleophile followed by reduction or direct displacement) Final_Product 4-(Ethanesulfonyl)piperidine hydrochloride Free_Base->Final_Product HCl in Ether or Isopropanol

Caption: Proposed synthetic pathway for 4-(Ethanesulfonyl)piperidine hydrochloride.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 4-(Ethanesulfonyl)piperidine (Free Base)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-hydroxypiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).

  • Addition of Sulfonylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of ethanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The causality for the slow, cooled addition is to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The acidic wash removes excess triethylamine, the basic wash removes any remaining acidic impurities, and the brine wash removes residual water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(ethanesulfonyl)piperidine.

Step 2: Formation of 4-(Ethanesulfonyl)piperidine hydrochloride

  • Dissolution: Dissolve the crude 4-(ethanesulfonyl)piperidine free base in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Acidification: Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M solution) or isopropanolic HCl dropwise with stirring until precipitation is complete. The pH of the solution should be acidic.

  • Isolation of Salt: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any non-salt impurities.

Purification Protocol: Recrystallization
  • Solvent Selection: Determine a suitable solvent system for recrystallization. A common choice for hydrochloride salts is a polar protic solvent such as ethanol, isopropanol, or a mixture of ethanol and diethyl ether.[6]

  • Dissolution: Dissolve the crude hydrochloride salt in a minimum amount of the chosen solvent at its boiling point.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat at reflux for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Slow cooling is crucial for the formation of well-defined, pure crystals.[6]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of 4-(Ethanesulfonyl)piperidine hydrochloride. The following methodologies provide a self-validating system for its comprehensive analysis.

Analytical Workflow

Analytical_Workflow Sample 4-(Ethanesulfonyl)piperidine hydrochloride Sample Purity_Assay Purity Assay (HPLC-CAD) Sample->Purity_Assay Identity_Confirmation Identity Confirmation Sample->Identity_Confirmation Final_QC Final Quality Control (CoA Generation) Purity_Assay->Final_QC Structure_Elucidation Structural Elucidation (NMR, MS) Identity_Confirmation->Structure_Elucidation Physical_Properties Physical Properties (Melting Point) Identity_Confirmation->Physical_Properties Structure_Elucidation->Final_QC Physical_Properties->Final_QC

Sources

An In-depth Technical Guide to the Synthesis of 4-(Ethanesulfonyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4-(Ethanesulfonyl)piperidine hydrochloride is a crucial saturated heterocyclic building block in modern medicinal chemistry. Its piperidine core and sulfone moiety are prevalent in a variety of pharmacologically active agents, making a robust and scalable synthesis essential for drug discovery and development. This guide provides a comprehensive overview of the principal synthetic strategies, detailed experimental protocols, mechanistic insights, and characterization data for this important intermediate.

Introduction and Strategic Importance

The piperidine ring is one of the most ubiquitous N-heterocycles found in pharmaceuticals and natural products.[1][2][3] When functionalized with an ethylsulfonyl group at the C4 position, the resulting scaffold offers a unique combination of polarity, hydrogen bonding capability, and metabolic stability. The sulfone group is a strong hydrogen bond acceptor and is chemically robust, often improving the pharmacokinetic profile of drug candidates. Consequently, 4-(ethanesulfonyl)piperidine hydrochloride serves as a key starting material for a range of therapeutic agents, including enzyme inhibitors and receptor modulators. This guide focuses on the most common and reliable synthetic pathway: the oxidation of a thioether precursor.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 4-(ethylthio)piperidine as the immediate precursor. This thioether can be readily prepared from commercially available starting materials such as 4-piperidone. The final step involves the formation of the hydrochloride salt, a standard procedure to enhance the stability and handling of the amine product.

Retrosynthesis Target 4-(Ethanesulfonyl)piperidine HCl Precursor1 4-(Ethanesulfonyl)piperidine (Free Base) Target->Precursor1 Salt Formation Precursor2 4-(Ethylthio)piperidine Precursor1->Precursor2 Oxidation StartingMaterial 4-Piperidone / Protected Piperidines Precursor2->StartingMaterial Thiolation / Reductive Amination

Caption: Retrosynthetic analysis of 4-(Ethanesulfonyl)piperidine hydrochloride.

Primary Synthetic Pathway: Thioether Oxidation

The most prevalent and scalable approach involves a two-step sequence starting from a suitable piperidine precursor: synthesis of the intermediate 4-(ethylthio)piperidine, followed by its oxidation to the desired sulfone.

Step 1: Synthesis of 4-(Ethylthio)piperidine Intermediate

The synthesis of the key thioether intermediate can be accomplished via several methods, most commonly starting from 4-piperidone. One effective method is a reductive amination followed by substitution, or direct reaction with ethanethiol. For clarity, a common approach involves the reaction of a protected 4-hydroxypiperidine with ethanethiol under acidic conditions.

Note: The piperidine nitrogen is often protected (e.g., with a Boc group) during this stage to prevent side reactions and is deprotected later.

Step 2: Oxidation of 4-(Ethylthio)piperidine to 4-(Ethanesulfonyl)piperidine

The oxidation of the sulfide to the sulfone is the critical transformation in this synthesis.[4][5][6] This step must be carefully controlled to prevent the formation of the intermediate sulfoxide and ensure complete conversion. A variety of oxidizing agents can be employed for this purpose.[7]

Comparison of Common Oxidizing Agents:

Oxidizing Agent Typical Solvent Temperature Key Advantages & Considerations
m-CPBA Dichloromethane (DCM), Chloroform 0 °C to RT High selectivity, reliable. m-CPBA is potentially explosive and requires careful handling. Typically requires >2 equivalents.
Oxone® (KHSO₅·KHSO₄·K₂SO₄) Methanol/Water, Acetonitrile/Water 0 °C to RT Inexpensive, safe, and environmentally friendly. Reaction can be biphasic.

| Hydrogen Peroxide (H₂O₂) | Acetic Acid, Methanol (with catalyst) | RT to 60 °C | Cost-effective and generates water as a byproduct. Often requires a metal catalyst (e.g., Tungstate, Rhenium) for efficient conversion.[8] |

Mechanistic Insight: Oxidation with m-CPBA The oxidation proceeds via a nucleophilic attack of the sulfur atom on the electrophilic outer oxygen of the peroxy acid. Two successive oxidation steps convert the sulfide first to a sulfoxide and then to the sulfone. Using a slight excess (e.g., 2.1-2.5 equivalents) of the oxidant ensures the reaction goes to completion.

Oxidation_Workflow cluster_synthesis Synthetic Workflow Start 4-(Ethylthio)piperidine Oxidation Add Oxidant (e.g., m-CPBA) Solvent: DCM Temp: 0 °C to RT Start->Oxidation Workup Aqueous Workup (e.g., NaHCO₃, Na₂S₂O₃) Oxidation->Workup Isolation Isolation of Free Base (Extraction & Evaporation) Workup->Isolation Salt Salt Formation (HCl in Ether or IPA) Isolation->Salt Product 4-(Ethanesulfonyl)piperidine HCl Salt->Product

Caption: General experimental workflow for the synthesis.

Step-by-Step Experimental Protocol (m-CPBA Method)

Materials:

  • 4-(Ethylthio)piperidine (or its N-protected analogue)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether or isopropanol)

Procedure:

  • Dissolution: Dissolve 4-(ethylthio)piperidine (1.0 eq) in dichloromethane (DCM, approx. 10-15 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Oxidation: Add m-CPBA (2.2 eq) portion-wise to the stirred solution, maintaining the internal temperature below 10 °C. The reaction is exothermic.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).

  • Quenching: Upon completion, cool the mixture back to 0 °C and slowly add 10% aqueous Na₂S₂O₃ solution to quench the excess peroxide. Then, add saturated aqueous NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-(ethanesulfonyl)piperidine free base, typically as an oil or waxy solid.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Slowly add a solution of HCl (1.1 eq, e.g., 2 M in diethyl ether) with stirring.

  • Isolation: The hydrochloride salt will typically precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(ethanesulfonyl)piperidine hydrochloride as a white or off-white solid.[9]

Characterization and Quality Control

Ensuring the identity and purity of the final compound is critical. The following data are typical for 4-(ethanesulfonyl)piperidine hydrochloride.

Typical Analytical Data:

Technique Expected Results
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), and piperidine ring protons (multiple multiplets). The chemical shifts will be influenced by the solvent (e.g., D₂O or DMSO-d₆). In D₂O, expect the ethyl triplet ~1.2 ppm, ethyl quartet ~3.2 ppm, and piperidine protons between 2.2-3.6 ppm.
¹³C NMR Signals for the two carbons of the ethyl group and the three distinct carbons of the piperidine ring (C4, C2/6, C3/5).
Mass Spec (ESI+) Expected m/z for the free base [M+H]⁺ ≈ 178.09.[10]
Melting Point A sharp melting point indicates high purity.

| HPLC | Purity assessment, typically >95% for use in research.[11] |

Safety and Scale-Up Considerations

  • Reagent Safety: m-CPBA is a potentially explosive solid and should be handled with care, avoiding shock and friction. Hydrogen peroxide at high concentrations is a strong oxidizer. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exothermicity: The oxidation step is exothermic and requires careful temperature control, especially on a larger scale.[4] Adding the oxidant portion-wise or via a dropping funnel is crucial for managing the reaction temperature.

  • Workup: The quench and neutralization steps can be vigorous (gas evolution). Add quenching agents slowly and ensure adequate cooling.

  • Alternative Reagents: For large-scale synthesis, using safer and more cost-effective oxidants like hydrogen peroxide with a catalyst or Oxone® may be preferable to m-CPBA.[7]

Conclusion

The synthesis of 4-(ethanesulfonyl)piperidine hydrochloride is a well-established process that is fundamental to the development of numerous pharmaceutical candidates. The oxidation of the 4-(ethylthio)piperidine precursor is the key step, which can be achieved reliably using several common oxidants. By understanding the reaction mechanism, controlling the experimental parameters, and performing thorough analytical characterization, researchers can confidently produce this valuable building block with high purity and yield for application in drug discovery and development programs.

References

  • ResearchGate. Scale-up synthesis and further transformations of sulfides. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Available from: [Link]

  • ResearchGate. Synthesis of Sulfides, Sulfoxides, and Sulfones. Available from: [Link]

  • ResearchGate. Scheme 1. Preparative-scale synthesis of the sulfone 3 g. Available from: [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. Available from: [Link]

  • ResearchGate. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • ScienceDirect. Recent advances in the synthesis of piperidones and piperidines. Available from: [Link]

  • DTIC. Piperidine Synthesis. Available from: [Link]

  • National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Semantic Scholar. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • PubChem. 4-(ethanesulfonyl)piperidine hydrochloride (C7H15NO2S). Available from: [Link]

  • YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. Available from: [Link]

  • SpringerLink. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Available from: [Link]

  • ResearchGate. A–C) Sulfide oxidation protocols targeting the synthesis of APIs; D) this work. Available from: [Link]

  • ResearchGate. (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Available from: [Link]

  • Sciencemadness.org. Theoretical Synthesis of 4-Piperidone/Piperidine. Available from: [Link]

  • National Center for Biotechnology Information. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Available from: [Link]

  • PubMed. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Available from: [Link]

  • Organic Chemistry Portal. Sulfoxide synthesis by oxidation. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available from: [Link]

  • SpectraBase. Piperidine. Available from: [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available from: [Link]

  • ResearchGate. NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives | Request PDF. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Sourcing 4-(Ethanesulfonyl)piperidine hydrochloride for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the procurement and qualification of 4-(Ethanesulfonyl)piperidine hydrochloride. Moving beyond a simple list of vendors, this document establishes a rigorous, science-first methodology for supplier evaluation, quality control verification, and risk mitigation. It emphasizes the profound impact of starting material purity on experimental reproducibility and the integrity of drug discovery programs. Key sections include an in-depth analysis of the compound's significance, a step-by-step protocol for supplier qualification, a critical review of analytical documentation, and a workflow for essential in-house quality verification.

Introduction: The Piperidine Scaffold and the Role of 4-(Ethanesulfonyl)piperidine hydrochloride

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry.[1][2] As a six-membered nitrogen-containing heterocycle, its conformational flexibility and ability to present substituents in defined three-dimensional space make it a cornerstone of modern drug design.[2][3] Piperidine derivatives are integral components in numerous FDA-approved drugs, influencing properties such as solubility, metabolic stability, and target binding affinity.[3]

4-(Ethanesulfonyl)piperidine hydrochloride (CAS: 113330-41-3) is a key building block within this chemical class. The ethylsulfonyl group at the 4-position acts as a stable, polar moiety that can serve as a hydrogen bond acceptor, influencing the pharmacokinetic profile of a parent molecule. Its utility as a precursor in the synthesis of Active Pharmaceutical Ingredients (APIs) makes the quality and reliability of its supply a critical, yet often overlooked, aspect of the research and development pipeline.[4]

Property Value
IUPAC Name 4-(Ethanesulfonyl)piperidine hydrochloride
CAS Number 1147107-63-8
Molecular Formula C₇H₁₆ClNO₂S
Molecular Weight 213.72 g/mol
Canonical SMILES CCS(=O)(=O)C1CCNCC1.Cl[5]
InChI Key JMYXSHLCNUBQQY-UHFFFAOYSA-N[5]

The Imperative of Quality: Why Supplier Scrutiny is Non-Negotiable

In early-stage research, the temptation to procure chemicals based solely on price and availability is high. However, this approach introduces significant risks that can jeopardize months or even years of work. The global market for pharmaceutical-grade piperidine derivatives is growing, but with this growth comes variability in quality and regulatory adherence.[6]

The "As-Is" Caveat: A critical point to understand is that many suppliers, particularly those catering to early discovery research, provide compounds with explicit disclaimers. For instance, a major supplier notes that for certain unique chemicals, they do not collect analytical data and the buyer assumes full responsibility for confirming identity and purity. The product is sold "AS-IS," with no warranty of merchantability or fitness for a particular purpose. This shifts the entire burden of quality control onto the end-user.

Consequences of Impurities:

  • Altered Biological Activity: Uncharacterized impurities can exhibit their own biological effects, leading to false positives or negatives in screening assays.

  • Failed Synthetic Reactions: Residual catalysts, reagents, or side-products from the supplier's synthesis can inhibit or divert subsequent chemical transformations.

  • Poor Reproducibility: A new batch of the same starting material with a different impurity profile can cause a previously successful experiment to fail, leading to significant delays and resource expenditure.

A robust quality management system, which includes stringent vendor qualification, is a hallmark of good manufacturing practices (cGMP) and a critical principle to adopt even at the earliest research stages.[7]

A Framework for Procurement and Qualification

A systematic approach is required to ensure the procurement of high-quality 4-(Ethanesulfonyl)piperidine hydrochloride. The following workflow is designed to be a self-validating system, ensuring that quality is assessed at multiple stages.

Supplier_Qualification_Workflow A 1. Initial Screening - Identify potential suppliers - Review online catalog data B 2. Request Technical Documentation - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) - NMR, HPLC/GC, MS Spectra A->B Shortlist 2-3 vendors C 3. Evaluate Documentation - Cross-reference CoA with spectra - Assess purity (≥98% target) - Check for batch-specific data B->C D Decision Point: Does data meet standards? C->D E 4. Place Trial Order (Small quantity for in-house validation) D->E Yes I Reject Supplier Document reasons D->I No F 5. In-House QC Verification - Confirm Identity (NMR, MS) - Verify Purity (HPLC/UPLC) - Solubility & Appearance Check E->F G Decision Point: Does material pass QC? F->G H Approve Supplier & Procure Scale-Up Quantity G->H Yes G->I No

Sources

An In-depth Technical Guide to the Solubility of 4-(Ethanesulfonyl)piperidine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Framing the Solubility Challenge

In the landscape of pharmaceutical development, 4-(Ethanesulfonyl)piperidine hydrochloride (CAS: 1147107-63-8) presents as a key building block and intermediate. The successful transition of such a molecule from discovery to a viable drug product is fundamentally dependent on a thorough understanding of its physicochemical properties, chief among them being solubility. The hydrochloride salt form dictates a unique solubility profile that is critical for process chemistry, formulation development, and toxicological studies.

This guide moves beyond a simple data sheet to provide a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4-(Ethanesulfonyl)piperidine hydrochloride in a relevant spectrum of organic solvents. As specific quantitative solubility data for this compound is not widely published, we will equip the research scientist with the foundational theory, predictive logic, and a robust experimental protocol to generate this critical data in-house.

Theoretical Framework: Deconstructing the Molecule and its Interactions

To predict how 4-(Ethanesulfonyl)piperidine hydrochloride will behave in different solvents, we must first analyze its structure and the resulting intermolecular forces. The solubility of a solute in a solvent is a function of the balance between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

Molecular Structure Analysis

The structure of 4-(Ethanesulfonyl)piperidine hydrochloride can be dissected into three key functional domains:

  • The Piperidinium Cation: The piperidine ring is protonated by hydrochloric acid, forming a positively charged piperidinium ion. This ionic character is the most dominant feature influencing solubility. It creates a strong potential for ion-dipole interactions with polar solvent molecules.

  • The Ethanesulfonyl Group (-SO₂CH₂CH₃): This is a highly polar, aprotic group. The sulfur-oxygen bonds are strongly polarized, making this part of the molecule an effective hydrogen bond acceptor.

  • The Alkyl Moieties (Ethyl and Piperidine CH₂ groups): These nonpolar hydrocarbon portions of the molecule contribute to hydrophobic character, which will have a minor influence, primarily in solvents of very low polarity.

The Decisive Role of the Hydrochloride Salt

The presence of the hydrochloride salt transforms the molecule from a moderately polar organic base into an ionic salt. This has profound implications for its solubility profile[1][2]:

  • Crystal Lattice Energy: Ionic compounds form a highly ordered crystal lattice with strong electrostatic interactions (ion-ion forces). A significant amount of energy is required to overcome this lattice energy.

  • Solvation: For dissolution to occur, the solvent molecules must effectively surround and stabilize the individual piperidinium cation and the chloride anion. This process, known as solvation, is most efficient in highly polar solvents that can form strong ion-dipole interactions.

The general rule of "like dissolves like" is paramount here. An ionic salt will preferentially dissolve in polar solvents. Its solubility in nonpolar organic solvents is expected to be negligible.

Key Solvent Properties Governing Solubility

The choice of solvent is the primary variable in any solubility study. The following solvent properties are critical predictors of solubility for an ionic compound like 4-(Ethanesulfonyl)piperidine hydrochloride:

  • Polarity and Dielectric Constant: Highly polar solvents with a high dielectric constant are effective at shielding the electrostatic attraction between the cation and anion, facilitating their separation and dissolution.

  • Hydrogen Bonding Capability:

    • Hydrogen Bond Donors (HBD): Solvents like alcohols (methanol, ethanol) can donate a hydrogen bond to the chloride anion and the oxygen atoms of the sulfonyl group.

    • Hydrogen Bond Acceptors (HBA): Aprotic polar solvents like DMSO and DMF are excellent hydrogen bond acceptors and can interact favorably with the proton on the piperidinium nitrogen.

  • Common Ion Effect: When attempting to dissolve a hydrochloride salt in a solvent system that already contains chloride ions, the solubility can be suppressed. While less common in pure organic solvents, this is a critical consideration in mixed aqueous-organic or buffered systems[1].

Predicted Solubility Profile: A Qualitative Assessment

Based on the theoretical principles outlined above, we can predict a qualitative solubility ranking for 4-(Ethanesulfonyl)piperidine hydrochloride across various classes of organic solvents. This prediction serves as a hypothesis to be validated by the experimental protocol in the subsequent section.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh to Moderate These solvents are highly polar and are excellent hydrogen bond donors and acceptors. They can effectively solvate both the piperidinium cation and the chloride anion. Solubility is expected to decrease as the alkyl chain of the alcohol increases (e.g., Methanol > Ethanol > Isopropanol).
Polar Aprotic DMSO, DMFHigh to Moderate These solvents have high dielectric constants and are excellent hydrogen bond acceptors, allowing for strong solvation of the piperidinium cation. While they don't donate hydrogen bonds to the chloride anion as effectively as protic solvents, their high polarity often compensates.
Ketones AcetoneLow to Moderate Acetone is polar but less so than alcohols or DMSO. It can act as a hydrogen bond acceptor but lacks HBD capability, resulting in less effective solvation of the chloride anion.
Esters Ethyl AcetateVery Low Ethyl acetate has moderate polarity but is a weaker hydrogen bond acceptor and offers no HBD capability. It is generally not effective at dissolving ionic salts.
Chlorinated Dichloromethane (DCM)Very Low to Insoluble While capable of some dipole-dipole interactions, DCM's polarity is insufficient to overcome the crystal lattice energy of the salt.
Ethers Tetrahydrofuran (THF)Very Low to Insoluble Similar to ethyl acetate and DCM, THF lacks the polarity and hydrogen bonding strength required for effective solvation of ionic species.
Nonpolar Toluene, HexaneInsoluble These solvents lack any significant polarity and cannot form the necessary ion-dipole interactions to dissolve an ionic salt.

Experimental Protocol: The Saturated Shake-Flask Method for Thermodynamic Solubility

To generate definitive, quantitative data, the equilibrium or thermodynamic solubility must be determined. The "gold standard" for this measurement is the Saturation Shake-Flask Method . This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a reliable and reproducible value.

Principle of the Method

An excess of the solid compound is suspended in the solvent of choice. The mixture is agitated at a constant temperature for a sufficient period to allow the concentration of the dissolved solid in the liquid phase to reach a maximum and unchanging value (equilibrium). After separating the solid and liquid phases, the concentration of the compound in the clear supernatant is measured, which represents the thermodynamic solubility.

Step-by-Step Experimental Workflow
  • Preparation:

    • Accurately weigh approximately 10-20 mg of 4-(Ethanesulfonyl)piperidine hydrochloride into a series of 4 mL glass vials. Causality: Using a significant excess of solid ensures that the solution becomes saturated and that some solid remains at equilibrium, which is a requirement of the method.

    • To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent.

    • Include a small magnetic stir bar in each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on a multi-position stirring plate or in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the suspensions vigorously for a minimum of 24 to 48 hours. Causality: A prolonged equilibration time is crucial to ensure that the system has truly reached thermodynamic equilibrium. For some poorly soluble compounds or viscous solvents, 72 hours may be necessary. Preliminary time-point studies can establish the minimum required time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for at least 1-2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the organic solvent) into a clean HPLC vial. Causality: Filtration is a critical self-validating step. It removes any microscopic, undissolved particulates that would otherwise lead to an overestimation of solubility. The sample should be diluted immediately post-filtration if there is a risk of precipitation at room temperature.

  • Quantification:

    • Prepare a series of calibration standards of 4-(Ethanesulfonyl)piperidine hydrochloride of known concentrations in a suitable solvent (e.g., methanol or the mobile phase).

    • Analyze the filtered samples and calibration standards using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV or CAD). Trustworthiness: HPLC is the preferred analytical technique as it provides both quantification and a purity check, ensuring that the measured peak corresponds to the intact compound and not a degradant.

    • Calculate the concentration of the compound in the sample by comparing its peak area to the calibration curve. This concentration is the thermodynamic solubility.

Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification weigh Weigh excess solid (10-20 mg) add_solvent Add precise volume of solvent (2.0 mL) weigh->add_solvent agitate Agitate at constant T (24-48 hours) add_solvent->agitate settle Settle suspension (1-2 hours) agitate->settle filtrate Filter supernatant (0.22 µm syringe filter) settle->filtrate hplc Analyze by HPLC filtrate->hplc calculate Calculate concentration vs. calibration curve hplc->calculate

Shake-Flask Method for Thermodynamic Solubility Determination.

Data Interpretation and Guiding Principles

The data generated from the shake-flask experiment provides a quantitative basis for all subsequent development activities.

Relationship Between Molecular and Solvent Properties

The experimental results should validate the theoretical predictions. A clear relationship will emerge where the ionic nature of the solute dictates high solubility in polar solvents capable of strong ion-dipole and hydrogen bonding interactions.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_outcome Outcome ionic Ionic Salt Form (Piperidinium-Cl⁻) polarity High Polarity / Dielectric Constant ionic->polarity favors h_bond H-Bond Acceptor (Sulfonyl Group) hbd H-Bond Donor (e.g., Alcohols) h_bond->hbd interacts with solubility High Solubility polarity->solubility hbd->solubility

Key Interactions Driving High Solubility.

Safety and Handling Precautions

Based on available safety data, 4-(Ethanesulfonyl)piperidine hydrochloride is classified as a solid that causes serious eye irritation[3][4].

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses or goggles when handling the solid compound and its solutions.

  • Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin contact occurs, wash thoroughly with soap and water.

  • Solvent Safety: Adhere to all standard laboratory safety protocols for the handling and disposal of the organic solvents used in the study.

Conclusion

References

  • An, H., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals, 16(2), 269. Available at: [Link]

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  • Zaitseva, L. V., et al. (2005). Influence of Properties of Nonaqueous Solvents on the Solubility of NH₄Cl and Thermodynamics of Its Solution. Russian Journal of General Chemistry, 75, 1535–1539.
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The Nucleophilic Character of 4-(Ethanesulfonyl)piperidine: A Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast number of clinically approved drugs and bioactive molecules.[1] Its saturated heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to modulate pharmacological properties.[2] Among the myriad of substituted piperidines, 4-(Ethanesulfonyl)piperidine has emerged as a particularly valuable building block. The presence of the electron-withdrawing ethanesulfonyl group at the 4-position significantly influences the electronic properties and, consequently, the reactivity of the piperidine nitrogen. This guide provides an in-depth analysis of the factors governing the nucleophilicity of the piperidine nitrogen in 4-(Ethanesulfonyl)piperidine, offering field-proven insights and detailed protocols for its synthetic manipulation.

The Impact of the 4-Ethanesulfonyl Group on Nitrogen Reactivity

The reactivity of the secondary amine in the piperidine ring is a delicate balance of its basicity (pKa) and steric accessibility. The introduction of the ethanesulfonyl group at the C4 position primarily exerts an electronic effect on the distal nitrogen atom.

Electronic Effects and Basicity

The sulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the potential for delocalization of the nitrogen lone pair through the sigma framework of the ring. This inductive effect reduces the electron density on the piperidine nitrogen, thereby decreasing its basicity compared to unsubstituted piperidine.

Steric Considerations

The ethanesulfonyl group at the 4-position is sterically demanding. However, due to the chair conformation of the piperidine ring, this group is positioned away from the nitrogen atom at the 1-position. Therefore, the steric hindrance at the nitrogen is not significantly increased compared to unsubstituted piperidine, and the approach of electrophiles to the nitrogen lone pair is largely unimpeded.

Synthetic Transformations of the Piperidine Nitrogen

The piperidine nitrogen of 4-(Ethanesulfonyl)piperidine, despite its reduced basicity, remains a competent nucleophile and can participate in a variety of important synthetic transformations, including N-alkylation, N-acylation, and reductive amination.

N-Alkylation

The introduction of alkyl groups onto the piperidine nitrogen is a common strategy in drug design to modulate properties such as lipophilicity, metabolic stability, and receptor affinity.

Direct N-alkylation of 4-(Ethanesulfonyl)piperidine with alkyl halides proceeds via an SN2 mechanism. Due to the reduced nucleophilicity of the nitrogen, harsher reaction conditions (e.g., higher temperatures, more reactive alkylating agents like iodides or triflates) may be required compared to the alkylation of unsubstituted piperidine.[5] A common challenge in N-alkylation of secondary amines is over-alkylation to form a quaternary ammonium salt. This can be mitigated by using the amine as the limiting reagent or by slow addition of the alkylating agent.[5]

The starting material is often the hydrochloride salt of 4-(Ethanesulfonyl)piperidine, which requires deprotonation with a suitable base to liberate the free amine before it can react.[6] The choice of base is critical; it must be strong enough to deprotonate the piperidinium ion (pKa ~8.5-9.5) but should not interfere with the alkylating agent or the product. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases such as diisopropylethylamine (DIPEA).

Experimental Protocol: N-Benzylation of 4-(Ethanesulfonyl)piperidine

This protocol describes a general procedure for the N-benzylation of 4-(Ethanesulfonyl)piperidine, a common transformation in the synthesis of pharmaceutical intermediates.[7]

Materials:

  • 4-(Ethanesulfonyl)piperidine hydrochloride

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-(Ethanesulfonyl)piperidine hydrochloride (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes to ensure complete deprotonation of the amine.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude N-benzyl-4-(ethanesulfonyl)piperidine.

  • Purify the product by flash column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Acetonitrile is chosen as the solvent due to its polar aprotic nature, which facilitates SN2 reactions.

  • Potassium carbonate serves as a cost-effective and sufficiently strong base to deprotonate the piperidinium salt and neutralize the HBr generated during the reaction. Using an excess ensures the reaction goes to completion.

  • Heating is employed to overcome the reduced nucleophilicity of the piperidine nitrogen.

  • The aqueous workup removes any remaining inorganic salts and acidic byproducts.

N-Acylation

N-acylation is another fundamental transformation, leading to the formation of amides. This is often used to introduce specific pharmacophores or to modulate the electronic properties of the piperidine nitrogen.

The N-acylation of 4-(Ethanesulfonyl)piperidine with acyl chlorides or anhydrides is generally a facile reaction.[8] The high reactivity of these acylating agents compensates for the reduced nucleophilicity of the amine. A base, typically a tertiary amine like triethylamine (TEA) or DIPEA, is required to neutralize the HCl or carboxylic acid byproduct.[7]

Experimental Protocol: N-Acetylation of 4-(Ethanesulfonyl)piperidine

This protocol provides a general method for the N-acetylation of 4-(Ethanesulfonyl)piperidine.[9]

Materials:

  • 4-(Ethanesulfonyl)piperidine hydrochloride

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 4-(Ethanesulfonyl)piperidine hydrochloride (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (2.2 eq) and stir the mixture at room temperature for 15 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetyl-4-(ethanesulfonyl)piperidine.

  • Purify by flash chromatography or recrystallization if necessary.

Causality Behind Experimental Choices:

  • Dichloromethane is a common solvent for acylation reactions due to its inertness and ability to dissolve a wide range of organic compounds.

  • Triethylamine acts as a base to deprotonate the starting hydrochloride salt and to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • The reaction is performed at 0 °C initially to control the exothermic reaction between the amine and the highly reactive acetyl chloride.

Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds and is a preferred method for N-alkylation when the corresponding aldehyde or ketone is readily available.[1][10]

This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent.[11] A key advantage of this method is the avoidance of over-alkylation. The reaction is typically carried out under mildly acidic conditions to facilitate iminium ion formation. For the reaction with 4-(Ethanesulfonyl)piperidine, which is already a salt, the addition of an external acid may not be necessary.

Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is often preferred due to its milder nature and its ability to reduce the iminium ion in the presence of the unreacted aldehyde.

Experimental Protocol: Reductive Amination with Benzaldehyde

This protocol outlines a general procedure for the N-alkylation of 4-(Ethanesulfonyl)piperidine with benzaldehyde via reductive amination.

Materials:

  • 4-(Ethanesulfonyl)piperidine hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of 4-(Ethanesulfonyl)piperidine hydrochloride (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford N-benzyl-4-(ethanesulfonyl)piperidine.

Causality Behind Experimental Choices:

  • 1,2-Dichloroethane is a standard solvent for reductive amination reactions with NaBH(OAc)₃.

  • Sodium triacetoxyborohydride is the reducing agent of choice as it is mild, selective for the iminium ion over the aldehyde, and does not require strictly anhydrous conditions.

  • The reaction is typically run at room temperature as the formation of the iminium ion and its subsequent reduction proceed efficiently under these conditions.

Quantitative Data Summary

Reaction TypeElectrophileProductTypical Yield RangeReference
N-AlkylationBenzyl bromideN-Benzyl-4-(ethanesulfonyl)piperidine70-90%[5],[7]
N-AcylationAcetyl chlorideN-Acetyl-4-(ethanesulfonyl)piperidine85-95%[8],[9]
Reductive AminationBenzaldehydeN-Benzyl-4-(ethanesulfonyl)piperidine75-90%[11],[1]

Note: Yields are estimates based on general procedures for similar piperidine derivatives and may vary depending on the specific reaction conditions and scale.

Visualizing the Synthetic Pathways

N-Alkylation and N-Acylation Workflow

G cluster_start Starting Material cluster_alkylation N-Alkylation cluster_acylation N-Acylation start 4-(Ethanesulfonyl)piperidine (from hydrochloride salt + base) alkyl_halide Alkyl Halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., ACN) start->alkyl_halide Sɴ2 Reaction acyl_halide Acyl Halide (RCOCl) Base (e.g., TEA) Solvent (e.g., DCM) start->acyl_halide Nucleophilic Acyl Substitution product_alkylation N-Alkyl-4-(ethanesulfonyl)piperidine alkyl_halide->product_alkylation product_acylation N-Acyl-4-(ethanesulfonyl)piperidine acyl_halide->product_acylation

Caption: Workflow for N-alkylation and N-acylation of 4-(Ethanesulfonyl)piperidine.

Reductive Amination Workflow

G cluster_reactants Reactants cluster_process Reductive Amination piperidine 4-(Ethanesulfonyl)piperidine iminium Iminium Ion Intermediate piperidine->iminium carbonyl Aldehyde or Ketone (R'COR'') carbonyl->iminium reduction Reducing Agent (e.g., NaBH(OAc)₃) iminium->reduction product N-Alkyl-4-(ethanesulfonyl)piperidine reduction->product

Caption: Reductive amination of 4-(Ethanesulfonyl)piperidine.

Conclusion

4-(Ethanesulfonyl)piperidine is a versatile building block in medicinal chemistry, offering a scaffold that can be readily functionalized at the nitrogen atom. The electron-withdrawing nature of the ethanesulfonyl group tempers the nucleophilicity of the piperidine nitrogen, a factor that must be considered when designing synthetic routes. However, as demonstrated in this guide, standard synthetic methodologies such as N-alkylation, N-acylation, and reductive amination can be successfully applied, often with minor modifications to reaction conditions. A thorough understanding of the electronic and steric properties of this molecule, coupled with the rational selection of reagents and conditions, enables researchers to efficiently incorporate this valuable synthon into their drug discovery programs.

References

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The Ethanesulfonyl Group in 4-(Ethanesulfonyl)piperidine Hydrochloride: A Keystone for Modulating Physicochemical and Synthetic Properties in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Ethanesulfonyl)piperidine hydrochloride is a pivotal, yet often overlooked, intermediate in contemporary medicinal chemistry. Its utility extends far beyond that of a simple bifunctional scaffold. The strategic incorporation of the ethanesulfonyl group (-SO₂CH₂CH₃) onto the piperidine ring profoundly influences the molecule's electronic, steric, and physicochemical properties. This guide elucidates the multifaceted role of the ethanesulfonyl moiety, providing a comprehensive analysis of its impact on the reactivity of the piperidine nitrogen, its function as a bioisosteric element, and its overall contribution to the pharmacokinetic profile of derivative compounds. Detailed synthetic protocols, mechanistic insights, and quantitative data are presented to offer a holistic understanding for drug development professionals.

Introduction: Beyond a Simple Building Block

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, prized for its conformational properties and its ability to engage in crucial interactions with biological targets.[1][2] However, the nuanced roles of substituents on the piperidine ring are what truly dictate the therapeutic potential of the final active pharmaceutical ingredient (API). In the case of 4-(ethanesulfonyl)piperidine hydrochloride, the ethanesulfonyl group is not merely a passive substituent; it is an active modulator of the molecule's chemical personality.

This guide will delve into the core contributions of the ethanesulfonyl group, dissecting its influence from a physicochemical and synthetic perspective. We will explore how this functional group, through its potent electron-withdrawing nature and its capacity for hydrogen bonding, provides medicinal chemists with a powerful tool to fine-tune the properties of lead compounds.

The Physicochemical Impact of the Ethanesulfonyl Group

The introduction of an ethanesulfonyl group at the 4-position of the piperidine ring instigates a significant redistribution of electron density, with far-reaching consequences for the molecule's properties.

Inductive Effects and Basicity Modulation

The sulfonyl group is a strong electron-withdrawing group, a consequence of the high electronegativity of the two oxygen atoms and the sulfur atom.[3][4][5][6][7] This inductive effect propagates through the carbon framework of the piperidine ring, leading to a decrease in the electron density at the piperidine nitrogen.

This reduction in electron density has a direct impact on the basicity of the piperidine nitrogen. A lower electron density means the lone pair of electrons on the nitrogen is less available to accept a proton, resulting in a lower pKa compared to unsubstituted piperidine. This modulation of basicity is a critical aspect of drug design, as it influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with its biological target.

Table 1: Comparative Physicochemical Properties

CompoundpKa (Conjugate Acid)Predicted LogPWater Solubility
Piperidine Hydrochloride~11.2~0.9High
4-(Ethanesulfonyl)piperidine Hydrochloride~9.5 - 10.5 (Estimated)~ -0.5 (Estimated)Very High
Enhanced Polarity and Aqueous Solubility

The sulfonyl group is a highly polar functional group capable of acting as a hydrogen bond acceptor through its two oxygen atoms.[8][9] The presence of the ethanesulfonyl moiety significantly increases the overall polarity of the 4-(ethanesulfonyl)piperidine hydrochloride molecule. This increased polarity, coupled with its ionic nature as a hydrochloride salt, imparts excellent aqueous solubility.

In the context of drug development, poor aqueous solubility is a major hurdle for oral bioavailability. The use of intermediates like 4-(ethanesulfonyl)piperidine hydrochloride allows for the introduction of a solubilizing group that can be retained in the final API, potentially obviating the need for complex formulation strategies.

Bioisosteric Considerations

In drug design, the concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy for optimizing lead compounds.[10][11] The sulfonyl group and its derivatives, such as sulfonamides, are recognized as effective bioisosteres for carbonyl and carboxyl groups.[12][13][14]

The ethanesulfonyl group in 4-(ethanesulfonyl)piperidine hydrochloride can be considered a non-classical bioisostere for other polar groups. Its tetrahedral geometry and ability to engage in hydrogen bonding allow it to mimic the interactions of other functional groups within a receptor's binding pocket, while offering a different pharmacokinetic and metabolic profile.

Synthetic Utility and Reactivity

4-(Ethanesulfonyl)piperidine hydrochloride is primarily valued as a chemical intermediate. The ethanesulfonyl group plays a crucial role in the synthetic routes leading to and from this compound.

Synthesis of 4-(Ethanesulfonyl)piperidine Hydrochloride

A common synthetic route to 4-(ethanesulfonyl)piperidine hydrochloride involves the nucleophilic substitution of a suitable leaving group at the 4-position of a piperidine precursor with an ethanesulfinate salt, followed by oxidation.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of 1-Benzyl-4-hydroxypiperidine

  • To a solution of 1-benzyl-4-piperidone (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 1-benzyl-4-hydroxypiperidine.

Step 2: Mesylation of the Hydroxyl Group

  • 1-Benzyl-4-hydroxypiperidine (1.0 eq) is dissolved in dichloromethane, and triethylamine (1.5 eq) is added.

  • The solution is cooled to 0 °C, and methanesulfonyl chloride (1.2 eq) is added dropwise.

  • The reaction is stirred at room temperature for 4 hours.

  • The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the mesylated intermediate.

Step 3: Nucleophilic Substitution with Sodium Ethanesulfinate

  • The mesylated intermediate (1.0 eq) is dissolved in dimethylformamide (DMF).

  • Sodium ethanesulfinate (1.5 eq) is added, and the mixture is heated to 80 °C for 12 hours.

  • The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried, and concentrated.

Step 4: Oxidation to the Sulfone

  • The crude product from Step 3 is dissolved in a mixture of acetic acid and water.

  • A 30% solution of hydrogen peroxide (3.0 eq) is added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 24 hours.

  • The reaction is quenched by the addition of a saturated solution of sodium thiosulfate.

  • The product is extracted with ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated.

Step 5: Debenzylation and Salt Formation

  • The resulting N-benzyl-4-(ethanesulfonyl)piperidine is dissolved in methanol.

  • Palladium on carbon (10 mol%) is added, and the mixture is hydrogenated at 50 psi for 24 hours.

  • The catalyst is filtered off, and the filtrate is treated with a solution of HCl in diethyl ether.

  • The resulting precipitate is filtered and dried to afford 4-(ethanesulfonyl)piperidine hydrochloride.

Diagram 1: Synthetic Workflow for 4-(Ethanesulfonyl)piperidine Hydrochloride

G A 1-Benzyl-4-piperidone B 1-Benzyl-4-hydroxypiperidine A->B NaBH4, MeOH C Mesylated Intermediate B->C MsCl, Et3N D N-Benzyl-4-(ethylthio)piperidine C->D NaSO2Et, DMF E N-Benzyl-4-(ethanesulfonyl)piperidine D->E H2O2, AcOH F 4-(Ethanesulfonyl)piperidine Hydrochloride E->F H2, Pd/C; HCl/Ether

Caption: A plausible synthetic pathway to the target compound.

Reactivity of the Piperidine Nitrogen

The electron-withdrawing effect of the ethanesulfonyl group, while reducing the basicity of the piperidine nitrogen, also influences its nucleophilicity. In many synthetic applications, the piperidine nitrogen of 4-(ethanesulfonyl)piperidine hydrochloride is intended to act as a nucleophile in reactions such as N-alkylation, N-arylation, or amide bond formation.

While the reduced nucleophilicity might necessitate slightly more forcing reaction conditions compared to unsubstituted piperidine, this can be advantageous in achieving greater selectivity in molecules with multiple nucleophilic sites. The hydrochloride salt form protects the nitrogen, which can be readily deprotected in situ by the addition of a base to liberate the free amine for subsequent reactions.

Diagram 2: Role of the Ethanesulfonyl Group in Modulating Reactivity

G cluster_0 Ethanesulfonyl Group cluster_1 Piperidine Ring A Strong Inductive Effect (-I) B Electron Density Withdrawal A->B C Reduced Basicity (Lower pKa) B->C D Modulated Nucleophilicity B->D

Caption: Influence of the ethanesulfonyl group on piperidine properties.

Pharmacological Significance and Applications in Drug Design

The true value of 4-(ethanesulfonyl)piperidine hydrochloride is realized in the pharmacological properties it imparts to the final drug molecules. The ethanesulfonyl group is often retained in the final API, where it contributes to the overall pharmacokinetic and pharmacodynamic profile.

Impact on Pharmacokinetics

As previously discussed, the ethanesulfonyl group enhances aqueous solubility, which can lead to improved absorption and distribution of a drug. Furthermore, sulfones are generally metabolically stable functional groups, resistant to cleavage by common metabolic enzymes. This can increase the in vivo half-life of a drug, reducing the required dosing frequency.

The polarity of the sulfonyl group can also influence the extent of plasma protein binding and the volume of distribution of a drug, all of which are critical parameters in determining its pharmacokinetic profile.[15][16][17][18]

Role in Target Engagement

The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, participating in key interactions with amino acid residues in the binding site of a protein target.[8][9] These hydrogen bonds can significantly contribute to the binding affinity and selectivity of a drug.

In structure-activity relationship (SAR) studies, the replacement of other functional groups with a sulfonyl group can provide valuable insights into the nature of the binding pocket and guide the design of more potent and selective inhibitors.

Conclusion

The ethanesulfonyl group in 4-(ethanesulfonyl)piperidine hydrochloride is a powerful and versatile tool in the arsenal of the medicinal chemist. Its strong electron-withdrawing nature allows for the fine-tuning of the basicity and nucleophilicity of the piperidine nitrogen, while its polarity enhances aqueous solubility and provides opportunities for crucial hydrogen bonding interactions with biological targets. As a metabolically robust and synthetically accessible moiety, the ethanesulfonyl group will undoubtedly continue to play a significant role in the design and development of novel therapeutics. This guide has aimed to provide a comprehensive overview of its importance, encouraging a deeper appreciation for the strategic use of this functional group in modern drug discovery.

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4-(Ethanesulfonyl)piperidine Hydrochloride: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists

Introduction: The Strategic Value of a Privileged Building Block

In the landscape of contemporary drug discovery, the selection of appropriate chemical building blocks is a critical determinant of a program's success. Among the vast arsenal of available scaffolds, the piperidine ring stands out as a "privileged scaffold," a structural motif frequently found in a wide range of clinically approved drugs.[1] Its utility is further enhanced when functionalized with moieties that fine-tune physicochemical and pharmacological properties. This guide provides an in-depth technical overview of 4-(Ethanesulfonyl)piperidine hydrochloride, a building block that marries the robust, favorable properties of the piperidine core with the advantageous electronic and hydrogen-bonding capabilities of the ethanesulfonyl group.

This compound is not merely an inert scaffold; it is an active contributor to a molecule's drug-like properties, influencing everything from target affinity and selectivity to metabolic stability and solubility.[1][2] For researchers, scientists, and drug development professionals, understanding the nuances of this building block—from its synthesis and reactivity to its impact on structure-activity relationships (SAR) and pharmacokinetics—is key to unlocking its full potential in the rational design of novel therapeutics. This document serves as a comprehensive resource, grounded in established scientific principles and field-proven insights, to guide its effective application in medicinal chemistry programs.

Section 1: Core Chemical and Physical Properties

4-(Ethanesulfonyl)piperidine hydrochloride is a white to off-white solid, valued for its stability and solubility in aqueous and various organic solvents, which is enhanced by its hydrochloride salt form.[3] The molecule's structure is defined by a saturated six-membered piperidine heterocycle, with an ethanesulfonyl group attached at the 4-position.

PropertyValueSource
CAS Number 1147107-63-8[4]
Molecular Formula C₇H₁₆ClNO₂S[4]
Molecular Weight 213.73 g/mol [4]
Chemical Structure CCS(=O)(=O)C1CCNCC1.Cl[4]
Appearance Solid[4]
InChI Key OCYDVXYNADQRRK-UHFFFAOYSA-N[4]

The secondary amine of the piperidine ring provides a reactive handle for synthetic elaboration, while the ethanesulfonyl group acts as a potent polar, hydrogen-bond acceptor, significantly influencing the molecule's interaction with biological targets and its overall physicochemical profile.

Section 2: Synthesis of the Scaffold

The preparation of 4-(Ethanesulfonyl)piperidine and its hydrochloride salt relies on established synthetic methodologies. A common and efficient route begins with the readily available 4-piperidone hydrochloride.[3] The synthesis can be conceptualized as a multi-step process that builds the final structure logically.

G cluster_0 Synthetic Pathway A 4-Piperidone Hydrochloride B Protection of Piperidine Nitrogen (e.g., Boc group) A->B 1. Protection C Wittig Reaction or similar olefination B->C 2. Olefination D 4-Methylenepiperidine derivative E Thiol-Ene Radical Addition (e.g., with Ethanethiol) D->E 3. Thiol Addition F 4-(Ethylthiomethyl)piperidine derivative G Oxidation of Sulfide to Sulfone (e.g., with m-CPBA or Oxone) F->G 4. Oxidation H N-Boc-4-(Ethanesulfonyl)piperidine I Deprotection (Acidic conditions, e.g., HCl) H->I 5. Deprotection J 4-(Ethanesulfonyl)piperidine hydrochloride

Caption: A representative synthetic workflow for 4-(Ethanesulfonyl)piperidine hydrochloride.

While other routes exist, such as those starting from 4-hydroxypiperidine followed by substitution and oxidation, the pathway originating from 4-piperidone is frequently employed due to the commercial availability of starting materials.[5][6] The final deprotection step with hydrochloric acid not only removes the protecting group (like a Boc group) but also conveniently forms the desired hydrochloride salt.[7]

Section 3: Applications and Rationale in Medicinal Chemistry

The strategic incorporation of the 4-(ethanesulfonyl)piperidine moiety into drug candidates is driven by the distinct and synergistic contributions of both the piperidine ring and the sulfonyl group.

The Piperidine Ring: A Privileged Pharmacophore

The piperidine scaffold is ubiquitous in pharmaceuticals for several key reasons:

  • Improved Pharmacokinetics: The piperidine motif often enhances a compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties. It can increase metabolic stability and facilitate transport across biological membranes.[1]

  • Modulation of Physicochemical Properties: As a saturated heterocycle, it increases the three-dimensional character (sp³ fraction) of a molecule, which is often correlated with higher clinical success rates. It also provides a means to balance lipophilicity and water solubility.[1][2]

  • Versatile Synthetic Handle: The nitrogen atom serves as a key point for diversification, allowing chemists to introduce a wide variety of substituents to explore the chemical space around a biological target.[8][9]

The Ethanesulfonyl Group: A Key Modulator of Activity and Properties

The sulfonyl group is a powerful functional group in medicinal chemistry, acting as more than just a linker.[10]

  • Hydrogen Bonding: The two oxygen atoms of the sulfone are strong hydrogen bond acceptors. This allows for potent and specific interactions with amino acid residues (e.g., arginine, lysine) in a target's binding pocket, which can be crucial for high affinity.[10][11]

  • Metabolic Stability: Unlike a sulfide, the sulfone is resistant to oxidation, a common metabolic pathway. Its inclusion can block a potential site of metabolism and increase the half-life of a drug.

  • Solubility and Polarity: The polar nature of the sulfone group can improve the aqueous solubility of a compound, a critical factor for bioavailability.[12]

  • Conformational Constraint: The steric bulk and defined geometry of the sulfonyl group can help lock the piperidine ring and its substituents into a specific conformation that is optimal for binding to a biological target.[10]

Structure-Activity Relationship (SAR) Case Study: Antibacterial Agents

A compelling example of this building block's utility is in the development of novel antibacterial agents, specifically inhibitors of thymidylate kinase (TMK).[11] TMK is an essential enzyme for bacterial DNA synthesis, making it an attractive target.[13]

In a structure-guided design campaign, researchers discovered that novel sulfonylpiperidine inhibitors of TMK demonstrated excellent potency.[11] X-ray crystallography revealed that the formation of hydrogen bonds between the sulfonyl group and key residues, such as Arginine (Arg48) in Staphylococcus aureus TMK, was critical for achieving high enzyme affinity.[11] Further optimization of the scaffold, focusing on properties like the distribution coefficient (logD), led to compounds with potent, broad-spectrum activity against Gram-positive bacteria and high selectivity over the human TMK homologue.[11] This case highlights how the 4-(ethanesulfonyl)piperidine core serves as an effective scaffold for orienting other pharmacophoric elements while contributing directly to target binding.

Section 4: Experimental Protocol: N-Alkylation

The secondary amine of 4-(Ethanesulfonyl)piperidine hydrochloride is the primary site for synthetic elaboration. The following is a representative, self-validating protocol for a standard N-alkylation reaction.

Objective: To couple an alkyl halide (R-X) to the nitrogen of 4-(Ethanesulfonyl)piperidine to generate a tertiary amine product.

Materials:

  • 4-(Ethanesulfonyl)piperidine hydrochloride

  • Alkyl halide (e.g., benzyl bromide)

  • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA, or Triethylamine, TEA)

  • A polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF, or Acetonitrile, ACN)

  • Reaction vessel with magnetic stirrer

  • Standard workup and purification supplies (e.g., ethyl acetate, saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-(Ethanesulfonyl)piperidine hydrochloride (1.0 eq).

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., DMF) to dissolve or suspend the starting material.

  • Base Addition: Add the base (e.g., DIPEA, 2.5-3.0 eq) to the mixture. The excess base is required to first neutralize the hydrochloride salt and then to act as an acid scavenger for the HCl generated during the reaction. Stir for 10-15 minutes.

  • Alkylating Agent Addition: Slowly add the alkyl halide (1.1-1.2 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) until completion. Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

  • Aqueous Workup: Upon completion, cool the reaction to room temperature and quench by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 5: Impact on Pharmacokinetics

The journey of a drug through the body is a complex process governed by its pharmacokinetic (PK) properties. The inclusion of the 4-(ethanesulfonyl)piperidine scaffold can favorably influence this profile.[14]

G cluster_pk Pharmacokinetic Profile (LADME) Liberation Liberation Drug release from formulation Absorption Absorption Entry into systemic circulation Liberation->Absorption Solubility (Sulfonyl group helps) Distribution Distribution Reaching target tissues Absorption->Distribution Permeability (Piperidine core helps) Metabolism Metabolism Biotransformation (e.g., in liver) Distribution->Metabolism Systemic Circulation Excretion Excretion Removal from the body Metabolism->Excretion Metabolic Stability (Sulfone is stable)

Caption: Key stages of pharmacokinetics influenced by the scaffold.

  • Absorption: The piperidine ring can improve membrane permeability, while the sulfonyl group's polarity can enhance solubility, two key factors in oral absorption.[1][15] A careful balance is required, as excessive polarity can hinder passive diffusion across the gut wall.

  • Distribution: The scaffold's properties influence how a drug distributes into various tissues and its binding to plasma proteins.

  • Metabolism: The piperidine ring itself can be a site of metabolism (e.g., oxidation). However, the chemical stability of the C-S bond in the sulfone and the group's electron-withdrawing nature can shield adjacent positions from enzymatic attack, thereby improving metabolic stability.[16]

  • Excretion: The overall polarity, influenced by the sulfonyl group, will affect the primary route of excretion, whether renal (for more polar compounds) or hepatic.

Section 6: Safety and Handling

According to available Safety Data Sheets (SDS), 4-(Ethanesulfonyl)piperidine hydrochloride is classified as an irritant.[4] Standard laboratory safety protocols should be strictly followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[17]

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Handle in a well-ventilated area or a chemical fume hood.[18]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]

  • First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. If irritation persists, seek medical attention.[17][19]

Section 7: Conclusion and Future Perspectives

4-(Ethanesulfonyl)piperidine hydrochloride is a high-value building block for medicinal chemistry, offering a pre-validated combination of a privileged heterocyclic scaffold and a functionally critical sulfonyl group. Its utility has been demonstrated in the successful design of potent and selective enzyme inhibitors, among other therapeutic classes.[11]

The future application of this scaffold will likely expand into new therapeutic areas. Its ability to impart favorable physicochemical and pharmacokinetic properties makes it an attractive starting point for fragment-based and structure-based drug design campaigns. As synthetic methodologies become more advanced, the functionalization of the piperidine ring at positions other than the nitrogen will unlock new vectors for chemical exploration, allowing for the creation of even more sophisticated and effective drug candidates. For any drug discovery team, 4-(Ethanesulfonyl)piperidine hydrochloride represents a strategic tool for accelerating the journey from hit identification to lead optimization and beyond.

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The Piperidine Scaffold: A Cornerstone in the Discovery of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3] Its frequent appearance in a vast array of pharmaceuticals and natural products underscores its significance in the development of bioactive molecules.[4][5][6] This guide provides a comprehensive technical overview of the strategies and methodologies employed in the discovery of novel therapeutics centered around the piperidine core. We will delve into the synthetic intricacies of this scaffold, explore high-throughput screening paradigms for identifying lead compounds, and illuminate the process of optimizing biological activity through rigorous structure-activity relationship (SAR) studies. This document is intended to serve as a practical resource for professionals engaged in the multifaceted process of drug discovery.

The Significance of the Piperidine Moiety in Medicinal Chemistry

The prevalence of the piperidine scaffold in drug design is not coincidental; it is a direct consequence of its favorable physicochemical and pharmacological properties.[7][8] The saturated, six-membered ring offers a three-dimensional framework that can be strategically functionalized to interact with biological targets with high affinity and specificity.[1][2] The basic nitrogen atom within the ring is often crucial for target engagement, forming key ionic interactions or hydrogen bonds, and for modulating physicochemical properties like aqueous solubility.[9][10]

Furthermore, the piperidine ring is generally considered metabolically stable, a desirable trait for any drug candidate.[1][2] However, it can be susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen.[2] Judicious placement of substituents can mitigate these metabolic liabilities.[2] The conformational rigidity of the piperidine ring, which typically adopts a chair conformation, can be advantageous in restricting the molecule's orientation, leading to enhanced binding affinity.[2] This combination of synthetic tractability, favorable physicochemical properties, and metabolic stability solidifies the piperidine scaffold as a cornerstone of modern drug discovery.[4][9]

Synthetic Strategies for Accessing Piperidine Scaffolds

A diverse armamentarium of synthetic methods is available for the construction and functionalization of the piperidine ring, offering chemists precise control over stereochemistry and substitution patterns.[4][11] The choice of synthetic route is dictated by the desired substitution pattern, stereochemical outcome, and the overall complexity of the target molecule.

Ring Construction Methodologies

De novo synthesis of the piperidine ring is a common approach, with several powerful reactions at the disposal of the synthetic chemist.

  • Aza-Diels-Alder Reaction: This powerful cycloaddition reaction provides a convergent and often stereocontrolled route to highly substituted piperidines.[12]

  • Intramolecular Cyclization: A variety of intramolecular cyclization strategies have been developed, including reductive amination of keto-amines and cyclization of amino-alkenes.[4][13] Gold-catalyzed intramolecular dearomatization/cyclization is a more recent and elegant approach.[4]

  • Catalytic Asymmetric Synthesis: For the synthesis of chiral piperidines, catalytic asymmetric methods are indispensable. Rhodium-catalyzed [2+2+2] cycloadditions and asymmetric hydrogenations of pyridine derivatives are prominent examples that provide access to enantioenriched piperidine scaffolds.[4][12][14]

Functionalization of Pre-existing Piperidine Rings

Alternatively, commercially available or readily synthesized piperidines can be functionalized to introduce desired substituents. This approach is particularly useful for generating libraries of analogs for SAR studies.[15] Recent advances have focused on combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling to streamline the synthesis of complex piperidines, significantly reducing the number of synthetic steps.[16]

High-Throughput Screening (HTS) for Hit Identification

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits"—molecules that exhibit activity against a specific biological target.[17][18]

Compound Library Design

The success of an HTS campaign is heavily reliant on the quality and diversity of the compound library.[17] Libraries containing a wide array of piperidine-based scaffolds with diverse substitution patterns are crucial for exploring a broad chemical space.[19][20] Computational library design can be employed to select for compounds with drug-like properties.[19]

Assay Development and Execution

The development of a robust and reproducible assay is critical for a successful HTS campaign.[17] The choice of assay format (e.g., biochemical, cell-based) depends on the biological target and the desired endpoint. Automation and miniaturization are key features of HTS, allowing for the screening of thousands to millions of compounds in a timely and cost-effective manner.[17]

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a common in vitro assay to assess the metabolic stability of piperidine-containing compounds, a critical parameter in drug discovery.[1]

Objective: To determine the rate of metabolism of a test compound by liver microsomes.

Materials:

  • Test compound (piperidine derivative)

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the test compound in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the liver microsome suspension in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound working solution.

    • Add the liver microsome suspension to each well and pre-incubate for 5-10 minutes at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system to each well.

    • Incubate the plate at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to quantify the remaining amount of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.

Structure-Activity Relationship (SAR) Guided Optimization

Following the identification of initial hits from HTS, the next crucial phase is to systematically modify the chemical structure to improve potency, selectivity, and pharmacokinetic properties.[21][22] This iterative process is known as structure-activity relationship (SAR) exploration.

Key Areas for Modification

For piperidine-containing molecules, SAR studies typically focus on three key regions:

  • The Piperidine Ring: Modifications to the piperidine ring itself, such as altering stereochemistry or introducing substituents, can significantly impact biological activity.[23]

  • The Nitrogen Substituent: The group attached to the piperidine nitrogen plays a crucial role in target interaction and can be readily modified.

  • Other Substituents: Exploring different substitution patterns on the piperidine ring or on other parts of the molecule can lead to significant improvements in the compound's profile.[10]

Case Study: SAR of Piperidine Derivatives as MenA Inhibitors

A study focused on developing inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis provides an excellent example of SAR-driven optimization.[21] The initial lead compound suffered from high lipophilicity.[21] By systematically modifying three regions of the piperidine scaffold, researchers were able to identify novel inhibitors with improved potency and more favorable pharmacokinetic parameters.[21]

CompoundR1R2IC50 (µM)cLogP
Lead Compound 1 BenzophenoneHPotent7.9
Analog 9 4-FluorophenylH33 ± 5-
Analog 11 4-ChlorophenylH22 ± 36.6

Table 1: SAR data for selected piperidine-based MenA inhibitors. Data sourced from[21].

This example highlights how systematic modifications, such as replacing the benzophenone group with substituted phenyl rings, can lead to a significant reduction in lipophilicity while maintaining or even improving inhibitory potency.[21]

Visualizing the Drug Discovery Workflow

The process of discovering bioactive molecules using piperidine scaffolds can be visualized as a cyclical workflow, starting from initial design and synthesis and progressing through screening and optimization.

DrugDiscoveryWorkflow cluster_0 Design & Synthesis cluster_1 Screening & Hit ID cluster_2 Lead Optimization A Scaffold Selection (Piperidine Core) B Library Synthesis (Diverse Analogs) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Structure-Activity Relationship (SAR) D->E F ADME/Tox Profiling E->F F->E Iterative Refinement G Lead Candidate F->G

Caption: A generalized workflow for piperidine-based drug discovery.

Conclusion

The piperidine scaffold continues to be an indispensable tool in the arsenal of medicinal chemists. Its inherent structural and physicochemical properties make it an ideal starting point for the design of novel bioactive molecules. A thorough understanding of the synthetic methodologies, coupled with systematic high-throughput screening and rigorous SAR-guided optimization, is essential for successfully harnessing the therapeutic potential of this privileged scaffold. As synthetic methods become more sophisticated and our understanding of biological systems deepens, the piperidine ring is poised to remain a central feature in the development of the next generation of therapeutics.

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  • Wallick, D. R., et al. (2007). Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Journal of Medicinal Chemistry, 50(16), 3823–3832. Available from: [Link]

  • Wang, Y., et al. (2004). Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry, 47(8), 1888–1891. Available from: [Link]

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  • MDPI. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(1), 1-13. Available from: [Link]

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Methodological & Application

N-Alkylation of 4-(Ethanesulfonyl)piperidine Hydrochloride: A Detailed Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the N-alkylation of 4-(ethanesulfonyl)piperidine hydrochloride, a pivotal transformation in the synthesis of novel therapeutic agents. The piperidine moiety is a prevalent scaffold in numerous approved drugs, and its functionalization at the nitrogen atom is a key strategy for modulating pharmacological activity. This document provides an in-depth analysis of two primary N-alkylation methodologies: direct alkylation via nucleophilic substitution and N-alkylation via reductive amination. We delve into the mechanistic underpinnings of these reactions, offer detailed, step-by-step protocols, and present troubleshooting insights gleaned from extensive laboratory experience. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize and purify N-alkylated 4-(ethanesulfonyl)piperidine derivatives.

Introduction

The 4-(ethanesulfonyl)piperidine scaffold is a valuable building block in medicinal chemistry. The electron-withdrawing nature of the ethanesulfonyl group can influence the physicochemical properties of the final compound, such as its pKa and lipophilicity, which in turn can impact its pharmacokinetic and pharmacodynamic profile. N-alkylation of the piperidine nitrogen introduces a point of diversity, allowing for the exploration of structure-activity relationships (SAR) by varying the appended alkyl or aryl group. This modification is crucial in the development of ligands for a variety of biological targets, including G-protein coupled receptors (GPCRs).[1]

The starting material, 4-(ethanesulfonyl)piperidine hydrochloride, is a salt, and its free base form is required for most N-alkylation reactions. This is typically achieved by treating the hydrochloride salt with a suitable base. The choice of the subsequent N-alkylation method depends on several factors, including the nature of the alkylating agent, the desired reaction conditions, and the potential for side reactions.

Mechanistic Considerations: Choosing the Right Path

Two principal pathways are commonly employed for the N-alkylation of secondary amines like 4-(ethanesulfonyl)piperidine: direct alkylation and reductive amination.

Direct N-Alkylation with Alkyl Halides

This classic method involves the reaction of the secondary amine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base.[2] The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

A critical consideration in this method is the potential for over-alkylation, leading to the formation of a quaternary ammonium salt.[2] This side reaction is more likely to occur if an excess of the alkylating agent is used or if the reaction is not carefully controlled. To minimize this, the alkyl halide is often added slowly to the reaction mixture, ensuring that the piperidine is always in excess.[2] The choice of base is also important; inorganic bases like potassium carbonate (K₂CO₃) or organic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) are commonly used to neutralize the hydrohalic acid formed during the reaction.[2]

G cluster_0 Direct N-Alkylation Piperidine Piperidine SN2_Transition_State S_N2 Transition State Piperidine->SN2_Transition_State Nucleophilic Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->SN2_Transition_State Base Base Base->Piperidine Deprotonation (optional) N_Alkyl_Piperidine N-Alkyl Piperidine SN2_Transition_State->N_Alkyl_Piperidine Salt_Byproduct Salt Byproduct SN2_Transition_State->Salt_Byproduct

Caption: Direct N-Alkylation via SN2 Mechanism.

N-Alkylation via Reductive Amination

Reductive amination is a milder and often more selective method for N-alkylation.[3][4] This two-step, one-pot process involves the reaction of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.[3]

A key advantage of this method is the avoidance of over-alkylation, as the iminium ion is more readily reduced than the resulting tertiary amine is alkylated.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this transformation due to its selectivity for iminium ions over carbonyl compounds.[3] This allows the reaction to be carried out in the presence of excess aldehyde or ketone without significant reduction of the carbonyl starting material.

G cluster_1 Reductive Amination Piperidine Piperidine Iminium_Ion Iminium Ion Intermediate Piperidine->Iminium_Ion Carbonyl Aldehyde/Ketone (R-CHO/R-CO-R') Carbonyl->Iminium_Ion N_Alkyl_Piperidine N-Alkyl Piperidine Iminium_Ion->N_Alkyl_Piperidine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->N_Alkyl_Piperidine Reduction

Caption: N-Alkylation via Reductive Amination.

Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of 4-(ethanesulfonyl)piperidine with an alkyl bromide.

Materials:

  • 4-(Ethanesulfonyl)piperidine hydrochloride

  • Alkyl bromide (1.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Free Base Generation: In a round-bottom flask, dissolve 4-(ethanesulfonyl)piperidine hydrochloride (1.0 equivalent) in a minimal amount of water. Add a saturated aqueous solution of NaHCO₃ until the solution is basic (pH > 8). Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free base.

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the 4-(ethanesulfonyl)piperidine free base and anhydrous DMF.

  • Add potassium carbonate (2.0 equivalents) to the stirred solution.

  • Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture at room temperature.[2]

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure N-alkylated product.

ReagentMolar Eq.Purpose
4-(Ethanesulfonyl)piperidine1.0Starting material
Alkyl Bromide1.1Alkylating agent
Potassium Carbonate2.0Base
DMF-Solvent

Table 1: Typical Reagent Stoichiometry for Direct N-Alkylation.

Protocol 2: N-Alkylation via Reductive Amination

This protocol provides a general method for the N-alkylation of 4-(ethanesulfonyl)piperidine with an aldehyde.

Materials:

  • 4-(Ethanesulfonyl)piperidine hydrochloride

  • Aldehyde (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Free Base Generation: Generate the free base of 4-(ethanesulfonyl)piperidine as described in Protocol 1, step 1.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the 4-(ethanesulfonyl)piperidine free base (1.0 equivalent) in anhydrous dichloromethane.

  • Add the aldehyde (1.1 equivalents) to the solution and stir at room temperature for 30-60 minutes to allow for iminium ion formation.[1]

  • In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. Be cautious as some gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours to overnight.

  • Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system to obtain the desired N-alkylated piperidine.

ReagentMolar Eq.Purpose
4-(Ethanesulfonyl)piperidine1.0Starting material
Aldehyde1.1Carbonyl source for iminium ion formation
Sodium Triacetoxyborohydride1.5Reducing agent
Dichloromethane-Solvent

Table 2: Typical Reagent Stoichiometry for Reductive Amination.

Troubleshooting and Field-Proven Insights

  • Incomplete reaction (Direct Alkylation): If the reaction stalls, gentle heating may be required. Ensure the base is of good quality and the solvent is anhydrous. Using a more reactive alkyl iodide instead of a bromide can also increase the reaction rate.

  • Formation of Quaternary Salt (Direct Alkylation): This is often due to an excess of the alkylating agent or prolonged reaction times at elevated temperatures. Use a syringe pump for the slow addition of the alkyl halide to maintain a low concentration of the alkylating agent in the reaction mixture.[2]

  • Low Yield (Reductive Amination): Ensure the quality of the sodium triacetoxyborohydride, as it can be hygroscopic and lose its activity. The formation of the iminium ion can sometimes be slow; allowing a longer pre-incubation time before adding the reducing agent may improve the yield.

  • Purification Challenges: The polarity of the N-alkylated product will vary depending on the nature of the introduced alkyl group. A careful selection of the eluent system for column chromatography is crucial for obtaining a pure product.

Alternative N-Alkylation Strategies

While direct alkylation and reductive amination are the most common methods, other strategies can be employed for the N-alkylation of piperidines, including:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is particularly useful for the N-arylation of amines.[5][6] It allows for the formation of C-N bonds between the piperidine nitrogen and aryl halides or triflates.

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of amines with alcohols using a phosphine and an azodicarboxylate.[7][8] However, it is more commonly used for the alkylation of more acidic N-H bonds.

Conclusion

The N-alkylation of 4-(ethanesulfonyl)piperidine is a versatile and essential transformation in modern drug discovery. By understanding the underlying mechanisms of direct alkylation and reductive amination, and by following robust experimental protocols, researchers can efficiently synthesize a diverse range of N-substituted piperidine derivatives. The choice of method should be guided by the specific substrate and the desired outcome, with careful consideration given to potential side reactions and purification strategies. The insights and protocols provided in this guide are intended to serve as a valuable resource for scientists working at the forefront of pharmaceutical research and development.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • Sigma-Aldrich. 4-(Ethylsulfonyl)piperidine hydrochloride.
  • BenchChem. (2025). Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine.
  • Kaszab, T., et al. (2010). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 110(3), 1654-1731.
  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
  • Chusov, D., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12158-12276. Retrieved from [Link]

  • Matassini, C., et al. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 24(18), 3290. Retrieved from [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

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Application Note: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-4-(ethanesulfonyl)piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of aryl halides and pseudohalides with 4-(ethanesulfonyl)piperidine hydrochloride. The incorporation of the 4-sulfonylpiperidine motif is of significant interest in medicinal chemistry for its ability to modulate physicochemical properties such as solubility and metabolic stability. This guide delves into the mechanistic underpinnings, provides field-proven insights into optimizing reaction parameters, and presents a detailed, step-by-step protocol for this specific transformation.

Introduction: The Strategic Importance of N-Aryl Piperidines

The palladium-catalyzed amination of aryl halides has become an invaluable methodology in both academic and industrial laboratories for synthesizing arylamines.[4] These structures are ubiquitous in pharmaceuticals, natural products, and advanced materials.[1][4] The specific challenge of coupling secondary aliphatic amines, such as piperidine derivatives, has been largely overcome through the development of sophisticated catalyst systems that prevent common side reactions like β-hydride elimination.[1][5][6]

4-(Ethanesulfonyl)piperidine is a particularly valuable building block. The sulfone group is a bioisostere for other functionalities and can act as a hydrogen bond acceptor, improving aqueous solubility and cell permeability of the final molecule. This guide provides the necessary framework to successfully incorporate this moiety onto a variety of aromatic and heteroaromatic scaffolds.

Mechanistic Considerations and Key Principles

The efficacy of the Buchwald-Hartwig amination hinges on a well-understood catalytic cycle involving a palladium catalyst. A deep appreciation for this mechanism is crucial for rational troubleshooting and optimization.

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex. When using an amine hydrochloride salt, an additional equivalent of base is required for the initial neutralization of the substrate.

  • Reductive Elimination: This is often the rate-limiting step, especially for sterically demanding secondary amines. The C-N bond is formed, releasing the N-aryl piperidine product and regenerating the active Pd(0) catalyst.[3][7][8]

A critical challenge with secondary aliphatic amines is a competing side reaction: β-hydride elimination from the palladium amido intermediate, which leads to the formation of an imine and a hydrodehalogenated arene.[3][6] The development of bulky, electron-rich phosphine ligands has been instrumental in overcoming this hurdle. These ligands accelerate the rate of reductive elimination, ensuring it outcompetes β-hydride elimination.[1][3][8]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxiAdd Oxidative Addition Complex (L_n)Pd(II)(Ar)(X) Pd0->OxiAdd Ar-X Amido Palladium Amido Complex (L_n)Pd(II)(Ar)(NR_2) OxiAdd->Amido + HNR_2 + Base - HX•Base Amido->Pd0 Reductive Elimination Product N-Aryl Amine (Ar-NR_2) Amido->Product ArX Aryl Halide (Ar-X) ArX->OxiAdd Amine Amine (HNR_2) Amine->Amido caption Fig. 1: Buchwald-Hartwig Catalytic Cycle

Fig. 1: Buchwald-Hartwig Catalytic Cycle

Optimizing Experimental Parameters: The Causality Behind Choices

Success in this coupling reaction is highly dependent on the judicious selection of four key components: the catalyst system, base, solvent, and temperature.

The Catalyst System: Palladium Source and Ligand

The combination of a palladium precursor and a phosphine ligand is the heart of the reaction.

  • Palladium Source: Precursors like Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used.[2] Pd(II) sources are reduced in situ to the active Pd(0) species. For enhanced reliability and ease of use, pre-formed catalysts (precatalysts) that pair a specific ligand with a palladium source are often preferred.[9][10]

  • Ligand Selection: This is the most critical parameter for coupling secondary aliphatic amines. Bulky, electron-rich dialkylbiaryl phosphine ligands are required. Their steric bulk promotes the final reductive elimination step, preventing decomposition pathways.[3][4]

Parameter Recommendation Rationale & Expert Insight
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Readily available and effective. Pd(OAc)₂ is often more air-stable.
G3/G4 PrecatalystsOffer improved stability and catalytic activity, often allowing for lower catalyst loadings.
Ligand XPhos, RuPhos, BrettPhosExcellent general ligands for secondary amines. They possess the required steric bulk and electron-donating properties to facilitate rapid reductive elimination.[4]
Josiphos-type ligandsAlso highly effective, particularly for challenging or sterically hindered coupling partners.[4]
Catalyst Loading 1-2 mol % PdA good starting point for optimization. Can often be lowered to <0.5 mol % for highly active systems.
Pd:Ligand Ratio 1:1.2 to 1:2A slight excess of ligand is often beneficial to prevent catalyst decomposition and ensure all palladium is properly coordinated.
Table 1. Recommended Catalyst Systems for Coupling with Secondary Aliphatic Amines.
Base Selection

The base plays a dual role: it neutralizes the hydrochloride salt of the amine and facilitates the deprotonation of the amine on the palladium center during the catalytic cycle.[7]

Base Strength Typical Use Case & Rationale
Sodium tert-butoxide (NaOtBu) StrongThe most common and generally effective base for this transformation. Its high basicity and steric bulk prevent it from acting as a competing nucleophile.
Lithium bis(trimethylsilyl)amide (LHMDS) StrongAn excellent choice for substrates with base-sensitive functional groups (e.g., esters, enolizable ketones) where alkoxides might cause side reactions.[4][11]
Potassium Phosphate (K₃PO₄) ModerateUsed for highly sensitive substrates or when milder conditions are necessary. Often requires higher temperatures or longer reaction times.
Table 2. Guide to Base Selection.

Crucial Note: Since the starting material is 4-(ethanesulfonyl)piperidine hydrochloride , a minimum of 2.0 equivalents of base is required. The first equivalent neutralizes the HCl salt, and the second equivalent participates in the catalytic cycle. Using 2.2-2.5 equivalents is a robust starting point to account for any moisture or impurities.

Solvent and Temperature
  • Solvent: Anhydrous, aprotic solvents are mandatory to prevent quenching of the base and deactivation of the catalyst. Toluene and 1,4-dioxane are the most common and effective solvents for this chemistry.[2][11] Tetrahydrofuran (THF) can also be used but its lower boiling point limits the accessible temperature range.

  • Temperature: Reactions are typically heated to between 80-110 °C.[12] Aryl bromides and iodides are more reactive and may proceed at lower temperatures, while the coupling of more challenging aryl chlorides often requires higher temperatures to facilitate the initial oxidative addition step.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the coupling of a generic aryl bromide with 4-(ethanesulfonyl)piperidine hydrochloride.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents and Equipment
  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • 4-(Ethanesulfonyl)piperidine hydrochloride (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (2.5 mmol, 2.5 equiv)

  • Palladium(II) Acetate (0.02 mmol, 0.02 equiv)

  • XPhos (0.04 mmol, 0.04 equiv)

  • Anhydrous Toluene (5 mL)

  • Oven-dried round-bottom flask or reaction vial with a magnetic stir bar

  • Septum and needle adapter for inert gas line

  • Standard glassware for workup and purification

Reaction Setup and Execution

Experimental_Workflow Setup 1. Reaction Setup (Inert Atm.) Reagents Add solids: Aryl Halide Amine•HCl NaOtBu Ligand Pd(OAc)2 Setup->Reagents Solvent Add degassed Toluene Reagents->Solvent Reaction 2. Reaction Solvent->Reaction Heating Heat to 100 °C Monitor by TLC/LC-MS Reaction->Heating Workup 3. Workup Heating->Workup Quench Cool to RT Quench with H2O Extract with EtOAc Workup->Quench Purify 4. Purification Quench->Purify Chromatography Dry organic layer Concentrate Flash Chromatography Purify->Chromatography Product Pure Product Chromatography->Product caption Fig. 2: Experimental Workflow Diagram

Fig. 2: Experimental Workflow Diagram
  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol), 4-(ethanesulfonyl)piperidine hydrochloride (1.2 mmol), sodium tert-butoxide (2.5 mmol), and XPhos (0.04 mmol).

  • Inerting: Seal the vial with a septum, and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium(II) acetate (0.02 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

Workup and Purification
  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4-(ethanesulfonyl)piperidine product.

Troubleshooting

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient base.3. Low temperature.1. Ensure rigorous inert atmosphere and use freshly degassed solvent.2. Verify the use of at least 2.2 equivalents of fresh, high-purity base.3. Increase temperature to 110-120 °C, especially for aryl chlorides.
Formation of Hydrodehalogenated Byproduct β-hydride elimination is competing with reductive elimination.Switch to a bulkier ligand (e.g., if using a smaller ligand, try XPhos or BrettPhos). Ensure the reaction is not overheated for an extended period after completion.
Decomposition of Starting Material Substrate is sensitive to the strong base or high temperature.Switch to a milder base like LHMDS or K₃PO₄. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration.

Conclusion

The Buchwald-Hartwig amination of 4-(ethanesulfonyl)piperidine hydrochloride is a robust and highly effective method for synthesizing valuable N-aryl piperidines. Success relies on a rational understanding of the catalytic cycle and careful control of key experimental parameters. The use of bulky, electron-rich phosphine ligands is paramount to favor the desired reductive elimination pathway. By following the principles and protocols outlined in this guide, researchers can confidently and efficiently perform this critical transformation, accelerating progress in drug discovery and materials science.

References

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  • Chen, D. Y. K., et al. (2011). Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen heterocycles. Nature, 477(7364), 324-328. [Link]

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  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 132(44), 15914-15917. [Link]

  • Organ, M. G., et al. (2011). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Chemistry – A European Journal, 17(9), 2776-2787. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Nolan, S. P., & Organ, M. G. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Tetrahedron, 64(35), 8175-8185. [Link]

  • Li, J. J. (2009). Amines as the ligands for palladium-catalyzed coupling reactions. Name Reactions in Heterocyclic Chemistry II.[Link]

  • Buchwald, S. L., et al. (2022). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. The Journal of Organic Chemistry, 87(1), 1-13. [Link]

  • Organ, M. G., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Supporting Information.[Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Lin, G. Q., & Huang, P. Q. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 11(8), 624-631. [Link]

  • Nolan, S. P. (2017). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. Journal of the American Chemical Society, 139(3), 1269-1279. [Link]

  • PubChem. 4-(ethanesulfonyl)piperidine hydrochloride. National Center for Biotechnology Information.[Link]

  • Frank, E., & Keglevich, G. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 1373-1378. [Link]

  • Reddy, V. P., et al. (2010). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Synthetic Communications, 40(16), 2469-2476. [Link]

  • Kwong, F. Y., et al. (2011). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. Tetrahedron Letters, 52(42), 5477-5480. [Link]

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  • So, C. M., & Kwong, F. Y. (2011). Palladium‐catalyzed Suzuki‐Miyaura and Buchwald‐Hartwig cross‐coupling reactions utilizing a set of complementary imidazopyridine monophosphine ligands. Chemistry – An Asian Journal, 6(11), 2948-2958. [Link]

  • Kumar, A., et al. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 11(2), 653-658. [Link]

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Application Note: Strategies and Protocols for Reductive Amination with 4-(Ethanesulfonyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within drug discovery, for its efficiency in constructing carbon-nitrogen bonds.[1][2] This guide provides a detailed technical overview and robust protocols for the application of 4-(Ethanesulfonyl)piperidine hydrochloride, a valuable secondary amine building block, in reductive amination reactions. We will delve into the mechanistic principles governing this reaction, explore the critical parameters that ensure success, and offer step-by-step procedures for reacting with both aldehydes and ketones. The causality behind experimental choices, such as reagent selection and pH control, is emphasized to empower researchers to optimize this transformation for their specific molecular targets.

The Reagent: Understanding 4-(Ethanesulfonyl)piperidine Hydrochloride

4-(Ethanesulfonyl)piperidine is a piperidine derivative functionalized with a strongly electron-withdrawing ethylsulfonyl group. It is typically supplied as a hydrochloride salt to improve its stability and handling. Understanding its properties is crucial for effective use in synthesis.

Physicochemical Properties:

PropertyValueSource
CAS Number 1147107-63-8
Molecular Formula C₇H₁₆ClNO₂S
Molecular Weight 213.73 g/mol
Form Solid[3]
InChI Key OCYDVXYNADQRRK-UHFFFAOYSA-N

Key Considerations:

  • The Hydrochloride Salt: The amine is protonated as the hydrochloride salt. For it to act as a nucleophile, the free base must be generated in situ. This is typically accomplished by adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) or by using a reducing agent tolerant of the mild acidity of the salt.

  • Electronic Effects: The ethylsulfonyl group is strongly electron-withdrawing. This effect reduces the nucleophilicity of the piperidine nitrogen compared to unsubstituted piperidine. Consequently, the formation of the initial iminium ion may be slower, potentially requiring slightly longer reaction times or mild activation.[4]

The Reaction: Mechanism and Key Parameters

Reductive amination is a sequential process, often conducted in a single pot, that first involves the formation of an iminium ion from the amine and a carbonyl compound, followed by the reduction of this intermediate to the final amine product.[5]

Reaction Mechanism

The reaction proceeds via two key stages:

  • Iminium Ion Formation: The secondary amine attacks the carbonyl carbon of an aldehyde or ketone. This is followed by a series of proton transfers and the elimination of a water molecule to form a positively charged iminium ion.[6][7] This step is reversible and often the rate-determining step.[4]

  • Hydride Reduction: A selective reducing agent, typically a hydride donor, attacks the electrophilic carbon of the iminium ion to yield the final tertiary amine product.[8]

Diagram: Generalized Mechanism of Reductive Amination

G R1_CO_R2 R¹(CO)R² (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate R1_CO_R2->Hemiaminal + Amine Amine 4-(Ethanesulfonyl)piperidine (Free Base) Amine->Hemiaminal Iminium Iminium Ion [R¹C(NR₂')R²]⁺ Hemiaminal->Iminium - H₂O (Acid Catalyzed) Product Final Tertiary Amine Iminium->Product + [H⁻] (Reduction)

Caption: Formation of an iminium ion followed by hydride reduction.

Critical Parameters for Optimization

A. Choice of Reducing Agent: The selection of the reducing agent is paramount for a successful reaction. The ideal reagent should selectively reduce the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[9]

Reducing AgentAdvantagesDisadvantagesCommon Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, excellent selectivity for iminium ions over ketones and most aldehydes.[10][11] Does not require strict pH control. Low toxicity.[6]Moisture sensitive.[12]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[10][12]
Sodium Cyanoborohydride (NaBH₃CN) Stable in mildly acidic solutions (pH 3-6).[10][13] Selectively reduces imines at neutral pH.[10][14]Highly toxic (releases HCN gas in strong acid). Requires careful pH monitoring.[6]Methanol (MeOH), Ethanol (EtOH)[12]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Reduces aldehydes and ketones rapidly, requiring a two-step process where the imine must be fully formed before adding the reductant.[12]Methanol (MeOH), Ethanol (EtOH)

For most applications involving 4-(ethanesulfonyl)piperidine, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its high selectivity, operational simplicity, and safety profile.[11]

B. The Role of pH: The rate of iminium ion formation is highly pH-dependent.[15] A mildly acidic environment (typically pH 4-6) is optimal.[9]

  • Too Acidic (pH < 4): The amine nucleophile becomes fully protonated to its non-nucleophilic ammonium salt, shutting down the initial attack on the carbonyl.[9]

  • Too Basic (pH > 8): The acid-catalyzed dehydration of the hemiaminal intermediate to the iminium ion becomes inefficient.[7]

Acetic acid is often added as a catalyst, especially with ketones, to ensure the pH is in the optimal range for iminium formation.

Experimental Protocols

Safety Precaution: These protocols should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is required.

Protocol 1: General Procedure using STAB with an Aldehyde

This protocol is a robust starting point for the reaction of 4-(Ethanesulfonyl)piperidine hydrochloride with a variety of aldehydes.

Diagram: Standard Reductive Amination Workflow

G A 1. Combine Amine·HCl (1.0 eq) & Aldehyde (1.1 eq) in DCE B 2. Add Et₃N (1.1 eq) Stir 15 min @ RT A->B C 3. Add NaBH(OAc)₃ (1.5 eq) in one portion B->C D 4. Stir 4-16h @ RT Monitor by TLC/LC-MS C->D E 5. Quench with sat. NaHCO₃ (aq) D->E F 6. Extract with DCM, Dry (Na₂SO₄) E->F G 7. Concentrate & Purify (e.g., Chromatography) F->G

Sources

Application Note & Protocol: A Guide to the Synthesis of 4-Substituted Piperidine Derivatives from 4-(Ethanesulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents. The ability to precisely modify this core, particularly at the 4-position, is crucial for the optimization of pharmacological properties. This guide provides an in-depth exploration of the synthesis of 4-substituted piperidine derivatives, utilizing the versatile and highly reactive precursor, 4-(ethanesulfonyl)piperidine. We present the chemical rationale, detailed experimental protocols for nucleophilic substitution reactions, and expert insights into reaction optimization, thereby equipping researchers in drug discovery and development with a robust synthetic strategy.

Introduction: The Strategic Value of 4-Substituted Piperidines in Drug Discovery

The piperidine ring is a privileged heterocyclic motif, prominently featured in a significant number of FDA-approved pharmaceuticals. Its prevalence is attributed to its capacity to impart favorable pharmacokinetic profiles, including enhanced aqueous solubility and metabolic stability, while serving as a three-dimensional scaffold to orient pharmacophoric elements. The substituent at the 4-position of the piperidine nucleus is a key determinant of a molecule's biological activity and target selectivity. Therefore, the development of efficient and adaptable synthetic routes to introduce diverse functionalities at this position is a high-priority endeavor for medicinal chemists.

4-(Ethanesulfonyl)piperidine has been identified as a superior starting material for this purpose. The ethanesulfonyl moiety is an excellent leaving group, readily displaced by a wide array of nucleophiles. This reactivity profile enables a reliable and scalable pathway to a diverse library of 4-substituted piperidine analogs, which is instrumental in accelerating the iterative process of structure-activity relationship (SAR) elucidation in drug discovery programs.

The Underlying Chemistry: Nucleophilic Substitution at the Piperidine C4-Position

The synthetic utility of 4-(ethanesulfonyl)piperidine is predicated on the nucleophilic displacement of the ethanesulfonyl group. The potent electron-withdrawing character of the sulfonyl functional group induces a strong dipole in the C4-S bond. This polarization renders the C4 carbon atom markedly electrophilic and, consequently, highly susceptible to attack by a broad range of nucleophiles.

Mechanism: The reaction predominantly proceeds through a classic SN2 (bimolecular nucleophilic substitution) mechanism. This involves a backside attack on the electrophilic C4 carbon by the incoming nucleophile, which results in the inversion of stereochemistry at the reaction center.

Figure 1: General SN2 mechanism for nucleophilic substitution on 4-(ethanesulfonyl)piperidine.

The success of this transformation is highly dependent on the judicious selection of reaction parameters, including solvent polarity, temperature, and the choice of base, all of which must be optimized to maximize product yield and minimize the formation of byproducts.

Experimental Protocols

Essential Preliminary Considerations
  • Reagent Quality: All reagents and solvents should be of high purity. Anhydrous solvents are recommended for most reactions to prevent hydrolysis of the starting material or side reactions.

  • Inert Atmosphere: To prevent potential oxidation or reactions with atmospheric moisture, it is best practice to conduct these reactions under an inert atmosphere, such as nitrogen or argon.

  • N-Protection Strategy: The piperidine nitrogen is nucleophilic and can interfere with the desired substitution reaction. Therefore, it is typically protected with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The protocols below assume the use of an N-Boc protected 4-(ethanesulfonyl)piperidine.

Protocol 1: Synthesis of 4-Amino-Piperidine Derivatives via N-Alkylation

This protocol provides a general procedure for the reaction of N-Boc-4-(ethanesulfonyl)piperidine with primary and secondary amines.

N_Alkylation_Workflow start Start: N-Boc-4-(ethanesulfonyl)piperidine reagents Amine Nucleophile (1.1-1.5 eq) DIPEA (2.0 eq) Solvent (ACN or DMF) start->reagents Combine reaction Reaction Mixture Heat (80-100 °C) 12-24 hours reagents->reaction Stir & Heat workup Solvent Evaporation Aqueous Workup reaction->workup Cool purification Column Chromatography workup->purification product End: 4-Amino-piperidine Derivative purification->product

Figure 2: Workflow for the N-alkylation of 4-(ethanesulfonyl)piperidine.

  • Materials:

    • N-Boc-4-(ethanesulfonyl)piperidine (1.0 equivalent)

    • Amine nucleophile (e.g., morpholine, piperazine, aniline) (1.1–1.5 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents)

    • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

    • Standard reaction glassware, magnetic stirrer, heating element, and inert gas line.

  • Procedure:

    • In a round-bottom flask, dissolve N-Boc-4-(ethanesulfonyl)piperidine in ACN or DMF.

    • To this solution, add the amine nucleophile followed by DIPEA.

    • Heat the reaction mixture to a temperature between 80-100 °C and maintain stirring for 12-24 hours.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, allow the mixture to cool to ambient temperature.

    • Remove the solvent under reduced pressure.

    • The crude residue is then purified by flash column chromatography on silica gel to yield the pure 4-amino-piperidine product.

Table 1: Representative Examples of N-Alkylation Reactions

NucleophileProductTypical Yield (%)
MorpholineN-Boc-4-(morpholin-4-yl)piperidine80-90%
AnilineN-Boc-4-(phenylamino)piperidine60-75%
BenzylamineN-Boc-4-(benzylamino)piperidine75-85%
Protocol 2: Synthesis of 4-(Thioether)-Piperidine Derivatives via S-Alkylation

This protocol details the synthesis of 4-(thioether)-piperidines through the reaction with thiol nucleophiles.

  • Materials:

    • N-Boc-4-(ethanesulfonyl)piperidine (1.0 equivalent)

    • Thiol nucleophile (e.g., thiophenol, ethanethiol) (1.1 equivalents)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃) (1.2 equivalents)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Standard reaction glassware, magnetic stirrer, and inert gas line.

  • Procedure:

    • To a suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add the thiol nucleophile dropwise.

    • Stir the resulting mixture at 0 °C for 30 minutes to facilitate the formation of the sodium thiolate.

    • Add a solution of N-Boc-4-(ethanesulfonyl)piperidine in anhydrous DMF to the thiolate suspension.

    • Allow the reaction to gradually warm to room temperature and continue stirring for 4-12 hours.

    • Monitor the reaction's progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography to obtain the desired 4-(thioether)-piperidine derivative.

Table 2: Representative Examples of S-Alkylation Reactions

NucleophileProductTypical Yield (%)
ThiophenolN-Boc-4-(phenylthio)piperidine85-95%
EthanethiolN-Boc-4-(ethylthio)piperidine80-90%
Benzyl mercaptanN-Boc-4-(benzylthio)piperidine85-95%

Troubleshooting and Expert Recommendations

  • Incomplete Conversion or Low Yields:

    • Reactivity Issues: Consider increasing the reaction temperature or switching to a more polar aprotic solvent like dimethyl sulfoxide (DMSO) to enhance reaction rates.

    • Steric Hindrance: For sterically demanding nucleophiles, prolonged reaction times and higher temperatures may be required.

    • Competing Reactions: If the piperidine nitrogen is not protected, it can act as a competing nucleophile. Ensure the N-protecting group is stable under the reaction conditions. The use of a non-nucleophilic base such as DIPEA is critical in reactions with amine nucleophiles to prevent side reactions.

  • Reaction Monitoring: Regular monitoring by TLC or LC-MS is essential to determine the optimal reaction time and to identify the formation of any significant byproducts.

  • Purification Strategy: Flash column chromatography is generally the most effective method for purifying the 4-substituted piperidine products. The choice of the eluent system should be tailored to the polarity of the specific product.

Conclusion

4-(Ethanesulfonyl)piperidine stands out as a highly effective and versatile synthetic intermediate for accessing a broad spectrum of 4-substituted piperidine derivatives. The protocols detailed in this guide offer a robust and reliable foundation for researchers engaged in the synthesis of these medicinally important compounds. The straightforward nature of these nucleophilic substitution reactions, combined with the anticipated commercial availability of the starting material, establishes this as a premier synthetic strategy in the quest for novel therapeutic agents.

References

  • Title: The role of the piperidine scaffold in medicinal chemistry Source: Future Medicinal Chemistry URL: [Link]

  • Title: Recent advances in the synthesis of piperidines: a review Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Nucleophilic Substitution Reactions: A Mechanistic Perspective Source: Comprehensive Organic Synthesis II URL: [Link]

  • Title: A Practical, Scalable Synthesis of a Key 4-Substituted Piperidine Intermediate Source: Organic Process Research & Development URL: [Link]

Parallel synthesis of piperidine libraries using 4-(Ethanesulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Title: Accelerating Drug Discovery: A Guide to Parallel Synthesis of Diverse Piperidine Libraries Using 4-(Ethanesulfonyl)piperidine

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3][4] The ability to rapidly generate and screen diverse libraries of piperidine analogs is therefore a critical component of hit-to-lead and lead optimization campaigns. This application note provides a comprehensive guide to the parallel, solution-phase synthesis of 4-substituted piperidine libraries, leveraging the unique reactivity of 4-(ethanesulfonyl)piperidine as a versatile building block. The ethylsulfonyl group serves as an excellent leaving group for nucleophilic substitution, enabling the introduction of a wide array of functional groups at the 4-position. We present a detailed, step-by-step protocol for high-throughput synthesis and purification, designed to be readily implemented in a modern drug discovery laboratory.[5][6][7]

Introduction: The Primacy of the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle, is a highly privileged structure in drug design.[3][4] Its prevalence stems from several key attributes:

  • Three-Dimensionality: The chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.

  • Physicochemical Properties: The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility. The overall scaffold allows for modulation of lipophilicity, which is crucial for optimizing ADME (absorption, distribution, metabolism, and excretion) properties, including blood-brain barrier penetration for CNS-active agents.[4][8]

  • Synthetic Tractability: The piperidine core is synthetically accessible and can be functionalized at multiple positions to explore structure-activity relationships (SAR).[3]

Given these advantages, the development of efficient methods for creating diverse libraries of piperidine-containing compounds is of paramount importance in the pharmaceutical industry.[5][6][9] Parallel synthesis, a technique for simultaneously preparing a large number of compounds in a spatially separated manner, offers a powerful strategy to accelerate this process.[7][10]

The Strategic Advantage of 4-(Ethanesulfonyl)piperidine

The choice of starting material is critical for the successful implementation of a parallel synthesis campaign. We have identified 4-(ethanesulfonyl)piperidine as a superior building block for generating 4-substituted piperidine libraries due to the following reasons:

  • Activation for Nucleophilic Substitution: The ethylsulfonyl group (–SO₂Et) is a potent electron-withdrawing group, rendering the C4 carbon of the piperidine ring highly electrophilic. More importantly, the corresponding ethylsulfinate anion is an excellent leaving group, facilitating nucleophilic substitution reactions with a broad range of nucleophiles.[11] This is analogous to the well-established use of tosylates and mesylates in organic synthesis.

  • Stability and Compatibility: 4-(Ethanesulfonyl)piperidine is a stable, crystalline solid, making it easy to handle and weigh, which is particularly advantageous in a high-throughput setting. It is compatible with a wide range of reaction conditions commonly employed in library synthesis.

  • Versatility: The robust nature of the C-S bond in the starting material, combined with the excellent leaving group ability of the sulfone, allows for the use of a diverse array of nucleophiles, including amines, thiols, and alkoxides, leading to a correspondingly diverse library of products.

Workflow for Parallel Library Synthesis

The overall workflow is designed for efficiency and automation-friendliness, moving from reaction setup in a 96-well plate format to high-throughput purification and analysis.

G cluster_prep Preparation cluster_synthesis Automated Synthesis cluster_purification Purification & Analysis A Array Building Blocks (Nucleophiles, Solvents) C Dispense Reagents into 96-Well Reaction Block A->C B Prepare Stock Solution of N-Boc-4-(ethanesulfonyl)piperidine B->C D Reaction Incubation (Heating & Agitation) C->D Seal Plate E Quenching & Work-up D->E Cool & Unseal F High-Throughput Purification (e.g., SPE or Mass-Directed Prep-HPLC) E->F Transfer Supernatant G Quality Control (LC-MS, UPLC) F->G Collect Fractions H Final Library Plating & Archiving G->H Compile Data

Caption: High-level workflow for parallel library synthesis.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a representative piperidine library.

Protocol 1: N-Protection of 4-(Ethanesulfonyl)piperidine

Causality: The piperidine nitrogen is a nucleophile and must be protected to prevent self-reaction or reaction with other electrophiles. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under the planned nucleophilic substitution conditions and its ease of removal under acidic conditions, allowing for subsequent N-functionalization if desired.

  • Dissolution: Dissolve 4-(ethanesulfonyl)piperidine hydrochloride (1.0 eq) in a mixture of dioxane and water (1:1).

  • Basification: Cool the solution to 0 °C in an ice bath and add sodium carbonate (2.5 eq) portion-wise.

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise to the stirred suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting tert-butyl 4-(ethylsulfonyl)piperidine-1-carboxylate is typically of sufficient purity (>95%) to be used directly in the next step.

Protocol 2: Parallel Nucleophilic Substitution

This protocol is designed for a 96-well reaction block. All liquid handling steps can be performed using automated liquid handlers for improved precision and throughput.

Reaction Scheme:

Caption: General reaction for library synthesis.

Materials & Reagents:

  • Reaction Block: 96-well plate with 2 mL wells and sealing mat.

  • Starting Material Stock: 0.5 M solution of tert-butyl 4-(ethylsulfonyl)piperidine-1-carboxylate in anhydrous Dimethylformamide (DMF).

  • Nucleophile Array: 1.0 M solutions of diverse nucleophiles (amines, thiols, phenols, etc.) in DMF or DMSO, arrayed in a 96-well source plate.

  • Base: Anhydrous potassium carbonate (K₂CO₃), finely powdered.

Procedure:

  • Base Dispensing: To each well of the reaction block, add anhydrous K₂CO₃ (3.0 eq). This can be done using a powder dispenser.

  • Starting Material Addition: Using an automated liquid handler, dispense 200 µL of the starting material stock solution (0.1 mmol, 1.0 eq) into each well.

  • Nucleophile Addition: Dispense 120 µL of each unique nucleophile solution (0.12 mmol, 1.2 eq) from the source plate into the corresponding wells of the reaction block.

  • Sealing and Reaction: Securely seal the reaction block with a chemically resistant sealing mat. Place the block on a heating shaker and incubate at 100 °C with agitation for 12-18 hours.

  • Quenching: Cool the reaction block to room temperature. Unseal and add 1.0 mL of water to each well to quench the reaction and dissolve inorganic salts.

  • Extraction (Optional): Add 1.0 mL of ethyl acetate to each well. Seal the plate and shake vigorously for 5 minutes. Centrifuge the plate to separate the layers and carefully transfer the organic layer to a fresh 96-well collection plate. This step is recommended for cleaner samples prior to purification.

Protocol 3: High-Throughput Purification and Analysis

Self-Validation: The protocol incorporates mass-directed purification, which ensures that only the compound with the correct molecular weight is collected, providing an inherent quality control check.

  • Sample Preparation: The crude reaction mixtures (or organic extracts) are diluted as necessary for injection.

  • Purification: Purify the compounds using mass-directed reverse-phase preparative HPLC. A generic gradient (e.g., 10-95% acetonitrile in water with 0.1% formic acid) is typically effective for a diverse library. The system is configured to collect fractions only when the mass spectrometer detects the target molecular ion.

  • Analysis: Analyze the purified fractions via UPLC-MS to confirm identity and assess purity (typically >90%).

  • Library Plating: Evaporate the solvent from the pure fractions in a centrifugal evaporator. Re-dissolve the final compounds in a standard solvent (e.g., DMSO) at a uniform concentration (e.g., 10 mM) in a 96-well storage plate.

Data Summary and Expected Results

The following table summarizes representative results for the synthesis of a small, diverse set of 4-substituted piperidines using the described protocol.

EntryNucleophile (Nu-H)Product StructureYield (%)Purity (%)
1Morpholine85>95
24-Fluorophenol78>95
3Benzylamine81>95
4Thiophenol91>95

Yields are calculated based on isolated material after purification. Purity is determined by UPLC-MS at 214 nm.

Conclusion

This application note details a robust and efficient method for the parallel synthesis of 4-substituted piperidine libraries.[5][7] The use of 4-(ethanesulfonyl)piperidine as a key intermediate provides a reliable platform for introducing chemical diversity through nucleophilic substitution.[11] The protocols are designed for high-throughput execution and are readily adaptable to automation, making this strategy highly suitable for accelerating hit identification and lead optimization programs in modern drug discovery.[10]

References

  • García-Serna, R., et al. (2018). Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin. Bioorganic & Medicinal Chemistry Letters, 8(17), 2369-74. Available at: [Link]

  • Zaragoza, F., & Stephensen, H. (2003). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. Bioorganic & Medicinal Chemistry Letters, 13(19), 3247-52. Available at: [Link]

  • Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Medicinal Chemistry. Available at: [Link]

  • Johnson, T. A., et al. (2013). Disubstituted 1-Aryl-4-Aminopiperidine Library Synthesis Using Computational Drug Design and High-Throughput Batch and Flow Technologies. ACS Combinatorial Science, 15(10), 549-557. Available at: [Link]

  • Johnson, T. A., et al. (2013). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. ACS Combinatorial Science, 15(10), 549-557. Available at: [Link]

  • Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Available at: [Link]

  • Pharmaffiliates. (n.d.). The Significance of Piperidine Derivatives in Modern Drug Discovery. Available at: [Link]

  • Kovalenko, S. M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6933. Available at: [Link]

  • Walczak, M. A., & Wicha, J. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116362. Available at: [Link]

  • METTLER TOLEDO. (n.d.). Parallel Solution Phase Synthesis. Available at: [Link]

  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. Available at: [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available at: [Link]

  • Drwal, M. N., et al. (2014). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 19(10), 16486-16507. Available at: [Link]

Sources

Application Notes and Protocols: The Strategic Use of 4-(Ethanesulfonyl)piperidine Hydrochloride in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in modern organic synthesis and drug discovery, enabling the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation.[1] The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals.[2] This document provides detailed application notes and prospective protocols for the utilization of 4-(Ethanesulfonyl)piperidine hydrochloride, a versatile and functionalized piperidine building block, in key multi-component reactions. We will explore its potential role as the amine component in the Ugi and Passerini-type reactions, offering researchers and drug development professionals a guide to harnessing its unique structural and electronic properties for the synthesis of novel chemical entities.

Introduction: The Convergence of MCRs and Privileged Scaffolds

The drive for efficiency and molecular diversity in drug discovery has positioned multi-component reactions at the forefront of synthetic strategy.[1] Reactions such as the Ugi and Passerini syntheses provide a robust platform for generating libraries of complex molecules with a high degree of structural variation.[3][4] The core principle of these reactions is the convergent assembly of three or more reactants in a one-pot fashion, leading to products that incorporate substantial portions of each starting material.

The piperidine ring is a ubiquitous structural motif in a wide range of biologically active compounds and approved drugs.[2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a highly sought-after component in medicinal chemistry. The incorporation of a sulfonyl group, as in 4-(Ethanesulfonyl)piperidine, can further modulate the physicochemical properties of the resulting molecules, such as solubility, lipophilicity, and metabolic stability, while also providing a potential vector for additional interactions with biological targets.

These application notes will provide a theoretical framework and practical, albeit prospective, protocols for the application of 4-(Ethanesulfonyl)piperidine hydrochloride in MCRs. While direct literature precedence for this specific reagent in MCRs is nascent, the established reactivity of substituted piperidines and the foundational principles of MCRs provide a strong basis for its successful implementation.[5]

Physicochemical Properties and Reactivity Considerations

4-(Ethanesulfonyl)piperidine hydrochloride is a solid at room temperature with a molecular weight of 213.73 g/mol .[6] The hydrochloride salt form ensures stability and enhances water solubility. For its use in MCRs, the free base is typically required, which can be generated in situ or through a separate workup step by treatment with a suitable base.

The key to its utility in MCRs lies in the nucleophilicity of the secondary amine. The electron-withdrawing nature of the ethanesulfonyl group at the 4-position is expected to decrease the basicity (and nucleophilicity) of the piperidine nitrogen compared to unsubstituted piperidine. However, this electronic effect is transmitted through a saturated aliphatic system, and the nitrogen is expected to remain sufficiently nucleophilic to participate in the initial steps of MCRs, such as imine formation in the Ugi reaction.

Table 1: Physicochemical Properties of 4-(Ethanesulfonyl)piperidine Hydrochloride

PropertyValueSource
CAS Number 1147107-63-8[6]
Molecular Formula C₇H₁₆ClNO₂S[6]
Molecular Weight 213.73 g/mol [6]
Form Solid[6]
Predicted XlogP 0.1[7]

Prospective Application in the Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, a primary or secondary amine, a carboxylic acid, and an isocyanide to generate a dipeptide-like scaffold.[3] The use of a secondary amine like 4-(ethanesulfonyl)piperidine leads to the formation of an α-amino amide with a quaternary α-carbon.

Mechanistic Rationale

The proposed mechanism for the Ugi reaction involving 4-(Ethanesulfonyl)piperidine is depicted below. The reaction is initiated by the formation of an iminium ion from the condensation of the aldehyde and the piperidine derivative. This is followed by the nucleophilic addition of the isocyanide to the iminium ion, generating a nitrilium intermediate. Subsequent attack by the carboxylate anion and an intramolecular Mumm rearrangement yield the final α-acylamino amide product.

Ugi_Mechanism Aldehyde R1-CHO Iminium Iminium Ion Aldehyde->Iminium Piperidine 4-(EtSO2)Piperidine Piperidine->Iminium CarboxylicAcid R2-COOH Adduct Tetrahedral Adduct CarboxylicAcid->Adduct Isocyanide R3-NC Nitrilium Nitrilium Intermediate Iminium->Nitrilium + R3-NC Nitrilium->Adduct Product Ugi Product Adduct->Product Mumm Rearrangement caption Figure 1. Proposed Ugi Reaction Workflow. Passerini_Workflow cluster_0 Passerini Reaction Aldehyde R1-CHO PasseriniProduct α-Acyloxy Amide Aldehyde->PasseriniProduct CarboxylicAcid R2-COOH CarboxylicAcid->PasseriniProduct Isocyanide R3-NC Isocyanide->PasseriniProduct Piperidine 4-(EtSO2)Piperidine FinalProduct Piperidine-Amide Product Piperidine->FinalProduct ActivatedEster Activated Ester Intermediate PasseriniProduct->ActivatedEster Activation ActivatedEster->FinalProduct caption Figure 2. Sequential Passerini-Amidation Workflow.

Sources

Application Notes & Protocols: Strategic N-Protection of 4-(Ethanesulfonyl)piperidine Hydrochloride for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Ethanesulfonyl)piperidine is a valuable building block in medicinal chemistry, frequently incorporated into complex molecular architectures to modulate physicochemical properties and biological activity. Its secondary amine, however, presents a synthetic challenge, requiring temporary masking to ensure chemoselectivity during multi-step syntheses. This guide provides an in-depth analysis of three orthogonal N-protecting group strategies—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—for 4-(ethanesulfonyl)piperidine. We dissect the causality behind protocol choices, offer validated, step-by-step methodologies, and present a comparative framework to empower researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific synthetic campaigns.

Foundational Analysis: The Substrate

4-(Ethanesulfonyl)piperidine hydrochloride is a bifunctional molecule. Understanding its distinct reactive centers is paramount for strategic planning.

  • The Piperidine Nitrogen: A secondary amine, it is both nucleophilic and basic. Supplied as a hydrochloride salt, it must be neutralized in situ or via a separate workup step before protection can occur. This nitrogen is the primary site for derivatization in many synthetic routes.

  • The Ethanesulfonyl Group: This moiety is a robust, electron-withdrawing group. Sulfones are known for their exceptional stability under a wide range of synthetic conditions, including strongly acidic and basic media, as well as many oxidative and reductive environments.[1][2] This inherent stability simplifies the selection of a protecting group, as cleavage conditions are unlikely to compromise the sulfone.

The primary goal is to mask the reactivity of the piperidine nitrogen temporarily, allowing for transformations elsewhere in a larger molecule, and then to remove the protecting group efficiently without affecting other functionalities. The choice of protecting group dictates the future synthetic steps available, a concept known as an orthogonal strategy.[3]

The Boc Strategy: Acid-Labile Protection

The tert-Butoxycarbonyl (Boc) group is arguably the most common protecting group for amines due to its ease of installation and clean, acidic removal conditions.[4]

Principle and Rationale

The Boc group is introduced using di-tert-butyl dicarbonate (Boc)₂O. It effectively shields the amine nitrogen through steric hindrance and electronic delocalization of the nitrogen lone pair into the carbonyl. Its key strategic advantage is its stability to basic, hydrogenolytic, and mildly acidic conditions, making it orthogonal to Fmoc and Cbz groups.[4] Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl), which cause the Boc group to collapse into gaseous isobutylene and carbon dioxide.[5][6]

Experimental Protocols

Protocol 2.2.1: N-Boc Protection of 4-(Ethanesulfonyl)piperidine

This protocol details the protection of the piperidine nitrogen using (Boc)₂O.

  • Rationale: The reaction is performed under mild basic conditions to neutralize the starting hydrochloride salt and facilitate the nucleophilic attack of the free amine on the (Boc)₂O. Dichloromethane (DCM) is an excellent, non-reactive solvent for this transformation. Triethylamine (Et₃N) is a common organic base sufficient to deprotonate the piperidine hydrochloride.

ReagentMol. Wt.M-equivAmount (for 10 mmol scale)
4-(Ethanesulfonyl)piperidine HCl213.711.02.14 g
Di-tert-butyl dicarbonate ((Boc)₂O)218.251.12.40 g
Triethylamine (Et₃N)101.192.23.06 mL
Dichloromethane (DCM)--50 mL

Procedure:

  • Suspend 4-(ethanesulfonyl)piperidine hydrochloride (1.0 equiv) in dichloromethane (DCM).

  • To the stirred suspension, add triethylamine (2.2 equiv) and stir for 15 minutes at room temperature to ensure complete neutralization.

  • Add di-tert-butyl dicarbonate (1.1 equiv) to the mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 4-6 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess Et₃N), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-(ethanesulfonyl)piperidine, typically as a white solid, which can be used without further purification.

Protocol 2.2.2: N-Boc Deprotection

This protocol uses 4 M HCl in 1,4-dioxane, a common and effective method that yields the hydrochloride salt of the deprotected amine directly.[5][7]

  • Rationale: The strong acid protonates the carbamate oxygen, initiating the elimination of the stable tert-butyl cation, which then decomposes. Using HCl in an organic solvent provides anhydrous conditions and precipitates the product as its hydrochloride salt, simplifying isolation.

ReagentConcentrationM-equivAmount (for 10 mmol scale)
N-Boc-4-(ethanesulfonyl)piperidine-1.02.79 g
4 M HCl in 1,4-dioxane4 M5.0-10.012.5 - 25 mL
Diethyl ether (for precipitation)--~50 mL

Procedure:

  • Dissolve N-Boc-4-(ethanesulfonyl)piperidine (1.0 equiv) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • To the stirred solution, add 4 M HCl in 1,4-dioxane (5-10 equiv) at room temperature.

  • Stir the mixture for 1-3 hours. A precipitate of the hydrochloride salt will typically form.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, add diethyl ether to facilitate complete precipitation of the product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to afford 4-(ethanesulfonyl)piperidine hydrochloride.

  • Troubleshooting Insight: If t-butylation of other sensitive functional groups (e.g., tryptophan or methionine residues in peptide synthesis) is a concern, scavengers like triisopropylsilane (TIS) or water can be added to the deprotection cocktail to trap the reactive tert-butyl cation.[5]

Visualization: Boc Protection Workflow

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_prot 4-(Ethanesulfonyl)piperidine HCl reagents_prot (Boc)₂O, Et₃N DCM, RT start_prot->reagents_prot product_prot N-Boc-4-(ethanesulfonyl)piperidine reagents_prot->product_prot start_deprot N-Boc-4-(ethanesulfonyl)piperidine product_prot->start_deprot Further Synthesis reagents_deprot 4 M HCl in Dioxane or TFA/DCM start_deprot->reagents_deprot product_deprot 4-(Ethanesulfonyl)piperidine HCl reagents_deprot->product_deprot

Caption: Workflow for Boc protection and deprotection.

The Cbz Strategy: Hydrogenolysis-Mediated Cleavage

The Carboxybenzyl (Cbz or Z) group is a classic amine protecting group, valued for its stability to both acidic and basic conditions.[8][9]

Principle and Rationale

The Cbz group is installed using benzyl chloroformate (Cbz-Cl).[10] Its robustness makes it suitable for syntheses involving a wide range of reagents. The primary method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which cleaves the benzylic C-O bond to release the free amine, toluene, and CO₂.[7][8] This cleavage condition is exceptionally mild and chemoselective, leaving most other functional groups untouched. This makes the Cbz group orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.

Experimental Protocols

Protocol 3.2.1: N-Cbz Protection of 4-(Ethanesulfonyl)piperidine

  • Rationale: Similar to Boc protection, a base is required to neutralize the starting material. The reaction is typically run at 0 °C initially to control the reactivity of the benzyl chloroformate.[8]

ReagentMol. Wt.M-equivAmount (for 10 mmol scale)
4-(Ethanesulfonyl)piperidine HCl213.711.02.14 g
Benzyl Chloroformate (Cbz-Cl)170.591.11.57 mL
Triethylamine (Et₃N)101.192.23.06 mL
Dichloromethane (DCM)--50 mL

Procedure:

  • Suspend 4-(ethanesulfonyl)piperidine hydrochloride (1.0 equiv) in DCM.

  • Add triethylamine (2.2 equiv) and stir for 15 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 equiv) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-Cbz-4-(ethanesulfonyl)piperidine can be purified by column chromatography or recrystallization if necessary.

Protocol 3.2.2: N-Cbz Deprotection (Catalytic Hydrogenolysis)

  • Rationale: Palladium on carbon (Pd/C) is a highly efficient catalyst for the hydrogenolysis of the Cbz group. Methanol is a common solvent as it readily dissolves the substrate and does not interfere with the catalysis. The reaction is run under a positive pressure of hydrogen gas to ensure an adequate supply for the reduction.[7]

ReagentCatalyst LoadingAmount (for 10 mmol scale)
N-Cbz-4-(ethanesulfonyl)piperidine-3.13 g
10% Palladium on Carbon (Pd/C)5-10 mol %150-300 mg
Methanol (MeOH)-50 mL
Hydrogen Gas (H₂)-Balloon or Parr shaker

Procedure:

  • Dissolve N-Cbz-4-(ethanesulfonyl)piperidine (1.0 equiv) in methanol in a suitable hydrogenation flask.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).

  • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Concentrate the filtrate under reduced pressure to yield the deprotected 4-(ethanesulfonyl)piperidine free base. To obtain the hydrochloride salt, dissolve the residue in ether and bubble HCl gas through the solution or add a solution of HCl in ether/dioxane.

Visualization: Cbz Protection Workflow

Cbz_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection start_prot 4-(Ethanesulfonyl)piperidine HCl reagents_prot Cbz-Cl, Et₃N DCM, 0°C to RT start_prot->reagents_prot product_prot N-Cbz-4-(ethanesulfonyl)piperidine reagents_prot->product_prot start_deprot N-Cbz-4-(ethanesulfonyl)piperidine product_prot->start_deprot Further Synthesis reagents_deprot H₂, 10% Pd/C MeOH, RT start_deprot->reagents_deprot product_deprot 4-(Ethanesulfonyl)piperidine reagents_deprot->product_deprot

Caption: Workflow for Cbz protection and deprotection.

The Fmoc Strategy: Base-Labile Protection

The 9-Fluorenylmethoxycarbonyl (Fmoc) group is central to modern solid-phase peptide synthesis and offers true orthogonality to acid-labile and hydrogenolysis-labile groups.[11][12]

Principle and Rationale

The Fmoc group is introduced using Fmoc-Cl or the more stable Fmoc-OSu (N-hydroxysuccinimide ester).[11][12] Its defining feature is its lability to basic conditions. Deprotection is achieved with a secondary amine, most commonly piperidine in DMF, via an E1cB-type elimination mechanism.[12][13] The acidic proton on the fluorenyl ring is abstracted, leading to elimination and release of the free amine and a dibenzofulvene-piperidine adduct. This strategy is ideal when acid-sensitive functionalities or reducible groups must be preserved during deprotection.

Experimental Protocols

Protocol 4.2.1: N-Fmoc Protection of 4-(Ethanesulfonyl)piperidine

  • Rationale: The Schotten-Baumann condition (bicarbonate in an aqueous/organic biphasic system) is a standard, mild method for Fmoc protection that avoids strong organic bases.[11]

ReagentMol. Wt.M-equivAmount (for 10 mmol scale)
4-(Ethanesulfonyl)piperidine HCl213.711.02.14 g
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)258.701.052.72 g
Sodium Bicarbonate (NaHCO₃)84.013.02.52 g
1,4-Dioxane--40 mL
Water--20 mL

Procedure:

  • Dissolve 4-(ethanesulfonyl)piperidine hydrochloride (1.0 equiv) and sodium bicarbonate (3.0 equiv) in a mixture of 1,4-dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Fmoc-Cl (1.05 equiv) in 1,4-dioxane dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield N-Fmoc-4-(ethanesulfonyl)piperidine.

Protocol 4.2.2: N-Fmoc Deprotection

  • Rationale: A 20% solution of piperidine in DMF is the standard condition for Fmoc removal, particularly in solid-phase synthesis.[12][14] The piperidine acts as the base to initiate the elimination and also as a scavenger for the resulting dibenzofulvene byproduct.

ReagentConcentrationAmount (for 10 mmol scale)
N-Fmoc-4-(ethanesulfonyl)piperidine-4.01 g
Piperidine-10 mL
N,N-Dimethylformamide (DMF)-40 mL

Procedure:

  • Dissolve N-Fmoc-4-(ethanesulfonyl)piperidine (1.0 equiv) in DMF.

  • Add piperidine to the solution to create a 20% (v/v) mixture.

  • Stir the reaction at room temperature for 30-60 minutes. The reaction is typically very fast.

  • Monitor for completion by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under high vacuum to remove DMF and piperidine.

  • The residue can be purified by dissolving in an appropriate solvent and washing with water to remove the dibenzofulvene-piperidine adduct, or by column chromatography to yield the pure, deprotected 4-(ethanesulfonyl)piperidine free base.

Visualization: Fmoc Protection Workflow

Fmoc_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection start_prot 4-(Ethanesulfonyl)piperidine HCl reagents_prot Fmoc-Cl, NaHCO₃ Dioxane/H₂O, RT start_prot->reagents_prot product_prot N-Fmoc-4-(ethanesulfonyl)piperidine reagents_prot->product_prot start_deprot N-Fmoc-4-(ethanesulfonyl)piperidine product_prot->start_deprot Further Synthesis reagents_deprot 20% Piperidine/DMF RT start_deprot->reagents_deprot product_deprot 4-(Ethanesulfonyl)piperidine reagents_deprot->product_deprot

Caption: Workflow for Fmoc protection and deprotection.

Strategic Selection: A Comparative Framework

Choosing the correct protecting group is a critical decision that impacts the entire synthetic route. The ideal choice depends on the stability of other functional groups in the molecule and the planned subsequent reactions.

FeatureBoc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Fmoc (9-Fluorenylmethoxycarbonyl)
Installation Mild; (Boc)₂O, baseMild; Cbz-Cl, baseMild; Fmoc-Cl, base
Stability Stable to base, hydrogenolysis, nucleophilesStable to acid, base, nucleophilesStable to acid, hydrogenolysis, most nucleophiles
Primary Lability Strong Acid (TFA, HCl)Catalytic Hydrogenolysis (H₂/Pd-C)Base (Piperidine, DBU)
Orthogonality Orthogonal to Cbz and FmocOrthogonal to Boc and FmocOrthogonal to Boc and Cbz
Key Advantage Very common, easy removal, volatile byproductsExtremely mild deprotection, stable to acid/baseAllows for acid-sensitive groups to be preserved
Potential Drawback Deprotection can damage acid-sensitive groupsIncompatible with reducible groups (alkenes, alkynes, etc.)Incompatible with base-sensitive groups (e.g., esters)
Decision-Making Workflow

This diagram provides a logical pathway for selecting the most appropriate protecting group.

Decision_Tree q1 Will downstream synthesis involve reducible groups (e.g., alkynes, nitro groups)? use_cbz Use Cbz q1->use_cbz No consider_boc_fmoc Consider Boc or Fmoc q1->consider_boc_fmoc Yes q2 Are there acid-sensitive groups in the molecule (e.g., t-butyl esters, acetals)? q3 Are there base-sensitive groups in the molecule (e.g., esters, epoxides)? q2->q3 No use_fmoc Use Fmoc q2->use_fmoc Yes use_boc Use Boc q3->use_boc No q3->use_fmoc Yes consider_boc_fmoc->q2

Caption: Decision tree for selecting an N-protecting group.

Conclusion

The successful synthesis of complex molecules containing the 4-(ethanesulfonyl)piperidine scaffold hinges on the strategic application of nitrogen protecting groups. The Boc, Cbz, and Fmoc strategies each offer a robust and reliable method for masking the piperidine amine, with distinct orthogonalities that can be leveraged to great effect. By understanding the underlying principles of their stability and cleavage mechanisms, and by following validated protocols, researchers can confidently navigate their synthetic pathways, ensuring high yields and chemoselectivity. The choice is not merely one of convenience but a critical decision that dictates the logic and flow of the entire synthetic endeavor.

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Application Notes and Protocols for the Scale-up Synthesis of 4-(Ethanesulfonyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the scale-up synthesis of 4-(ethanesulfonyl)piperidine derivatives, a crucial scaffold in modern medicinal chemistry. These compounds are integral to the development of novel therapeutics, particularly as inhibitors of enzymes like thymidylate kinase (TMK), showcasing broad-spectrum antibacterial activity[1][2]. This document moves beyond a simple recitation of steps, offering a deep dive into the strategic considerations, mechanistic underpinnings, and practical execution of a robust and scalable synthetic process. It is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology industries.

Introduction: The Significance of 4-(Ethanesulfonyl)piperidine Derivatives

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products due to its favorable physicochemical properties and ability to serve as a versatile scaffold for molecular recognition[3][4]. When functionalized with an ethanesulfonyl group at the 4-position, the resulting derivatives exhibit a unique combination of polarity, hydrogen bonding capability, and metabolic stability. This has led to their exploration in numerous drug discovery programs[2][5]. The development of a scalable, safe, and economically viable synthesis is therefore a critical step in translating these promising molecules from laboratory curiosities to clinical candidates[6].

This guide will detail a reliable two-stage synthetic approach, focusing on the practical aspects of scaling up production from grams to kilograms. We will explore the critical process parameters, safety protocols, and analytical controls necessary for ensuring the consistent quality and purity of the final products.

Strategic Overview of the Synthetic Approach

The synthesis of 4-(ethanesulfonyl)piperidine derivatives can be logically divided into two primary stages: the formation of the core 4-(ethanesulfonyl)piperidine intermediate and its subsequent derivatization. This modular approach allows for flexibility in the synthesis of a library of derivatives while ensuring a consistent supply of the key building block.

DOT Script for Synthetic Workflow Overview

G cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Derivatization Start Commercially Available 4-Piperidinemethanol Step_1 Oxidation to 4-Piperidinecarboxaldehyde Start->Step_1 e.g., Dess-Martin periodinane Step_2 Reaction with Sodium Ethanethiolate Step_1->Step_2 Nucleophilic Addition Step_3 Oxidation to 4-(Ethanesulfonyl)piperidine Step_2->Step_3 e.g., m-CPBA or Oxone® Intermediate 4-(Ethanesulfonyl)piperidine (Hydrochloride Salt) Step_3->Intermediate Salt Formation & Purification Step_4 N-Alkylation or N-Arylation Intermediate->Step_4 Various electrophiles (e.g., R-X, Ar-X) Final_Product Target 4-(Ethanesulfonyl)piperidine Derivatives Step_4->Final_Product

Caption: High-level overview of the two-stage synthetic strategy.

Stage 1: Scale-up Synthesis of 4-(Ethanesulfonyl)piperidine Hydrochloride

This stage focuses on the efficient and safe production of the pivotal intermediate, 4-(ethanesulfonyl)piperidine, which is often isolated as its hydrochloride salt for improved stability and handling.

Mechanistic Considerations and Process Rationale

The chosen synthetic route (Scheme 1) involves a three-step sequence starting from the readily available 4-piperidinemethanol. This pathway is selected for its scalability, use of relatively inexpensive reagents, and well-defined reaction intermediates.

Scheme 1: Synthesis of 4-(Ethanesulfonyl)piperidine Hydrochloride

  • Step 1: Oxidation of 4-Piperidinemethanol: While various oxidation methods exist, for scale-up, moving away from chromium-based reagents is crucial for environmental and safety reasons. A Swern oxidation or, as detailed here, a Dess-Martin periodinane oxidation provides high yields under mild conditions. Careful temperature control is paramount to minimize side reactions.

  • Step 2: Nucleophilic Addition of Ethanethiolate: The formation of the thioether is a straightforward nucleophilic substitution. The in-situ formation of sodium ethanethiolate from ethanethiol and a base like sodium hydride or sodium methoxide is a common and cost-effective approach.

  • Step 3: Oxidation of the Thioether to the Sulfone: The oxidation of the sulfide to the sulfone is a critical, highly exothermic step. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®) are effective. On a large scale, controlling the exotherm is a primary safety concern, often managed by slow addition of the oxidant at low temperatures. Continuous flow chemistry is an excellent alternative for this step to enhance safety and control[7].

Detailed Experimental Protocol

Materials and Equipment:

  • Large, jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet.

  • Addition funnels.

  • Filtration apparatus (e.g., Nutsche filter).

  • Vacuum oven.

Protocol:

  • Oxidation:

    • Charge the reactor with 4-piperidinemethanol (1.0 eq) and a suitable solvent like dichloromethane (DCM, 10 vol).

    • Cool the mixture to 0-5 °C.

    • Slowly add Dess-Martin periodinane (1.1 eq) portion-wise, maintaining the internal temperature below 10 °C.

    • Stir at 0-5 °C for 2-3 hours until reaction completion is confirmed by TLC or HPLC.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain crude 4-piperidinecarboxaldehyde.

  • Thioether Formation:

    • In a separate reactor under a nitrogen atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF (5 vol).

    • Cool to 0-5 °C and slowly add ethanethiol (1.2 eq).

    • Stir for 30 minutes at 0-5 °C.

    • Add a solution of the crude 4-piperidinecarboxaldehyde (from the previous step) in THF (5 vol) to the thiolate solution, maintaining the temperature below 10 °C.

    • Warm to room temperature and stir for 4-6 hours.

    • Carefully quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry, and concentrate to yield crude 4-(ethylthio)piperidine.

  • Sulfone Formation and Salt Precipitation:

    • Dissolve the crude 4-(ethylthio)piperidine in methanol (10 vol) and cool to 0-5 °C.

    • Slowly add a solution of m-CPBA (2.5 eq) in methanol, keeping the temperature below 15 °C. The high exothermicity of this step necessitates careful monitoring and control[7].

    • Stir at room temperature for 12-16 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting benzoic acid.

    • Dry the organic layer and filter.

    • Cool the filtrate to 0-5 °C and slowly add a solution of HCl in isopropanol until the pH is acidic.

    • Stir for 1-2 hours to allow for complete precipitation of 4-(ethanesulfonyl)piperidine hydrochloride[8].

    • Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum.

Process Safety and Optimization
ParameterOptimization and Safety Considerations
Temperature Control Crucial during both oxidation steps. Use of a jacketed reactor with a reliable cooling system is mandatory. Runaway reactions are a significant hazard, especially during the sulfide to sulfone oxidation[7].
Reagent Handling Dess-Martin periodinane can be shock-sensitive. Sodium hydride is highly flammable and reacts violently with water. Ethanethiol has a very low odor threshold and is flammable. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE)[9].
Quenching The quenching of reactive reagents like sodium hydride and oxidizing agents must be done slowly and at low temperatures to control gas evolution and exotherms.
Solvent Selection Solvents should be chosen based on reaction performance, safety (flashpoint), and ease of removal on a large scale.

Stage 2: Derivatization of 4-(Ethanesulfonyl)piperidine

The hydrochloride salt of 4-(ethanesulfonyl)piperidine serves as a stable, crystalline starting material for a variety of derivatization reactions, most commonly at the piperidine nitrogen.

General Protocol for N-Alkylation

Scheme 2: N-Alkylation of 4-(Ethanesulfonyl)piperidine

  • Free-Basing: Suspend 4-(ethanesulfonyl)piperidine hydrochloride (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF).

  • Base Addition: Add a base such as potassium carbonate or triethylamine (2.5 eq) and stir for 30 minutes.

  • Electrophile Addition: Add the desired alkylating agent (e.g., benzyl bromide, ethyl iodide) (1.1 eq).

  • Reaction: Heat the mixture (e.g., 60-80 °C) until the reaction is complete (monitor by HPLC).

  • Work-up and Purification: Cool the reaction, filter off any inorganic salts, and concentrate the filtrate. The crude product can then be purified by column chromatography or crystallization[10][11].

DOT Script for Derivatization Workflow

G Start 4-(Ethanesulfonyl)piperidine Hydrochloride FreeBase Free-Basing (e.g., K2CO3) Start->FreeBase Reaction Reaction with Electrophile (R-X) FreeBase->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification FinalProduct Final Derivative Purification->FinalProduct

Caption: General workflow for the N-derivatization of the key intermediate.

Analytical Methods for Quality Control

Ensuring the purity and identity of the synthesized compounds is paramount. A suite of analytical techniques should be employed at each stage of the synthesis[12].

TechniquePurposeKey Parameters to Monitor
HPLC (High-Performance Liquid Chromatography) Purity assessment and reaction monitoring. A robust reverse-phase HPLC method is essential for quantitative analysis[12][13].Retention time, peak area percentage, presence of impurities.
LC-MS (Liquid Chromatography-Mass Spectrometry) Confirmation of molecular weight of intermediates and final products. Useful for identifying byproducts.Mass-to-charge ratio (m/z) corresponding to the expected molecules.
NMR (Nuclear Magnetic Resonance) Spectroscopy Structural elucidation and confirmation of identity.Chemical shifts, integration, and coupling constants consistent with the proposed structure.
FTIR (Fourier-Transform Infrared) Spectroscopy Identification of key functional groups (e.g., S=O stretch for the sulfone).Characteristic absorption bands.
Representative HPLC Method for Purity Determination

A validated HPLC method is critical for determining the purity of the final compounds[13].

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

This method allows for the separation of the desired product from starting materials and common impurities, enabling accurate purity calculations based on peak area percentages[12].

Troubleshooting and Further Considerations

IssuePotential CauseRecommended Solution
Low Yield in Oxidation Incomplete reaction or side product formation.Monitor reaction closely by TLC/HPLC. Ensure the quality of the oxidizing agent. Adjust stoichiometry if necessary.
Exotherm During Sulfone Formation Reaction is highly exothermic.Ensure efficient cooling, slow addition of the oxidant, and consider using a flow reactor for better heat management on a larger scale[7][14].
Incomplete N-Alkylation Poor reactivity of the electrophile or insufficient base.Use a more reactive electrophile, a stronger base, or a higher reaction temperature. Consider a different solvent like DMF.
Purification Challenges Polar nature of the sulfonylpiperidine core.For chromatography, consider using a polar stationary phase or employing ion-exchange chromatography. For crystallization, screen a wide range of solvent systems[10][11][15].

Conclusion

The scale-up synthesis of 4-(ethanesulfonyl)piperidine derivatives is a challenging yet achievable endeavor with careful planning and execution. The two-stage strategy presented here provides a robust and flexible platform for the production of these valuable pharmaceutical building blocks. A strong emphasis on process safety, particularly in managing exothermic reactions, and the implementation of rigorous analytical controls are essential for a successful and reproducible large-scale synthesis. The methodologies and insights provided in this guide are intended to empower researchers and development professionals to confidently advance their drug discovery programs.

References

  • MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Available from: [Link]

  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available from: [Link]

  • Royal Society of Chemistry. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. Available from: [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Available from: [Link]

  • Google Patents. (n.d.). US2363158A - Process for the purification of piperidine.
  • (n.d.). Synthesis of 4-(2-chloro-9-xanthenylidene)-1-ethylpiperidine methanesulfonate. Available from: [Link]

  • PubMed. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. Available from: [Link]

  • Google Patents. (n.d.). US2363157A - Process for purifying piperidine.
  • PubChem. (n.d.). 4-(ethanesulfonyl)piperidine hydrochloride. Available from: [Link]

  • PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Available from: [Link]

  • ResearchGate. (2018, September). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences, 80(5). Available from: [Link]

  • (n.d.). 697780-75-9 | ethyl 4-(1-(ethylsulfonyl)piperidine-4-carbonyl)piperazine-1-carboxylate. Available from: [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Available from: [Link]

  • ResearchGate. (n.d.). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Available from: [Link]

  • PubMed. (n.d.). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Available from: [Link]

  • PubMed. (2017, July 1). Development of an analysis method for determination of sulfonamides and their five acetylated metabolites in baby foods by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap-MS). Journal of Chromatography B, 1057, 81-91. Available from: [Link]

  • PubMed. (2018, February). Large-scale preparation of key building blocks for the manufacture of fully synthetic macrolide antibiotics. The Journal of Antibiotics, 71(2), 318-325. Available from: [Link]

  • PubMed. (n.d.). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Available from: [Link]

  • (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available from: [Link]

  • MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Available from: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing N-alkylation of Electron-Deficient Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of electron-deficient piperidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging yet crucial transformation. The reduced nucleophilicity of piperidines bearing electron-withdrawing groups (EWGs) necessitates carefully optimized conditions to achieve desired product yields and purities. This resource provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction with an electron-deficient piperidine is not proceeding or is extremely slow. What are the primary factors I should investigate?

A1: The core issue is the diminished nucleophilicity of the piperidine nitrogen due to the attached electron-withdrawing group.[1] This makes the lone pair of electrons on the nitrogen less available to attack the alkylating agent. To overcome this, you should systematically evaluate the following parameters:

  • Base Strength: Weak bases are often insufficient to deprotonate the piperidine nitrogen effectively or to neutralize the acid formed during the reaction. Consider switching to a stronger base. Common choices for weakly nucleophilic amines include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH).[1]

  • Temperature: Many N-alkylation reactions of electron-deficient amines are too slow at room temperature.[1] Increasing the temperature to a range of 80-120°C is often necessary to drive the reaction forward.[1] In some cases, even higher temperatures may be required, depending on the reactivity of your specific substrates.[1]

  • Solvent Choice: The solvent plays a critical role in stabilizing intermediates and influencing reaction rates. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can help to stabilize charged intermediates that may form.[1][2]

Q2: I'm observing significant amounts of unreacted starting material despite using a strong base and high temperature. What else can I do?

A2: If optimizing the base, temperature, and solvent has not yielded satisfactory results, consider the nature of your alkylating agent and alternative synthetic strategies:

  • Alkylating Agent Reactivity: The reactivity of the leaving group on your alkylating agent is paramount. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. If you are using an alkyl chloride or bromide with little success, switching to the corresponding iodide may significantly increase the reaction rate.

  • Alternative Methodologies: For particularly challenging substrates, a direct Sₙ2 approach may not be the most effective. Consider these powerful alternatives:

    • Reductive Amination: This two-step, one-pot process involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.[3][4] This method is often milder and avoids the formation of quaternary ammonium byproducts.[3][4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its selectivity.[3][4]

    • Buchwald-Hartwig Amination: For the synthesis of N-aryl piperidines, the Buchwald-Hartwig amination is a highly effective palladium-catalyzed cross-coupling reaction.[5] This method is versatile and can be applied to a wide range of aryl halides.[5]

    • "Borrowing Hydrogen" or Hydrogen Autotransfer Catalysis: This atom-economical method uses alcohols as alkylating agents, with water as the only byproduct.[6][7] This reaction is typically catalyzed by transition metals such as ruthenium, iridium, or manganese.[6][7][8]

Q3: My reaction is producing a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?

A3: The formation of di-alkylated products, or even quaternary ammonium salts, is a common issue in N-alkylation.[3][9] Here are some strategies to favor mono-alkylation:

  • Stoichiometry Control: Use a slight excess of the piperidine relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents). This ensures that the alkylating agent is more likely to react with the starting amine rather than the mono-alkylated product.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance with a syringe pump, can help to maintain a low concentration of the electrophile in the reaction mixture, thereby reducing the likelihood of over-alkylation.[10]

  • Protecting Groups: For piperazines or other diamines where selective mono-alkylation is desired, using a protecting group like tert-butoxycarbonyl (Boc) on one of the nitrogen atoms is a very effective strategy.[4][11] The alkylation can then be performed on the unprotected nitrogen, followed by deprotection of the Boc group.[4][11]

Troubleshooting Guides

Problem 1: Low Yield with Primary Alkyl Halides
Symptom Potential Cause Troubleshooting Steps
Reaction stalls at low conversion.Insufficient base strength or poor solubility of the base.Switch to a stronger, more soluble base like Cs₂CO₃ or t-BuOK.
Low reaction temperature.Incrementally increase the reaction temperature, monitoring for decomposition.
Inappropriate solvent.Use a polar aprotic solvent like DMF or DMSO to improve solubility and reaction rate.[1][2]
Deactivated alkylating agent.Switch from an alkyl chloride or tosylate to a more reactive alkyl bromide or iodide.

Experimental Protocol: Direct N-Alkylation with an Alkyl Halide

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the electron-deficient piperidine (1.0 eq.).

  • Add the base (e.g., K₂CO₃, 2.0 eq.) and a suitable anhydrous solvent (e.g., DMF, to a concentration of ~0.1 M).[1]

  • Stir the suspension and add the alkyl halide (1.05 - 1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and monitor the progress using TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the base and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Problem 2: No Reaction with Sterically Hindered Alkyl Halides
Symptom Potential Cause Troubleshooting Steps
No product formation with secondary or tertiary alkyl halides.Steric hindrance preventing Sₙ2 reaction.Switch to a reductive amination protocol using the corresponding ketone or aldehyde.[3]
Competing elimination reaction (E2).Use a non-nucleophilic, hindered base if direct alkylation is attempted, although reductive amination is generally superior.

Experimental Protocol: N-Alkylation via Reductive Amination

  • In a round-bottom flask, dissolve the electron-deficient piperidine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to control any effervescence.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product via flash column chromatography.

Visualizing the Workflow

A logical approach to troubleshooting is crucial for success. The following diagram outlines a decision-making workflow for optimizing the N-alkylation of electron-deficient piperidines.

Caption: Troubleshooting workflow for N-alkylation.

References

  • Bhadra, M., Khan, M. M., & Al-Thabaiti, S. A. (2020). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry, 85(15), 9896–9910. Available at: [Link]

  • Fleurisson, C., Graidia, N., Foricher, Y., Benedetti, E., & Micouin, L. (2022). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry, 20(27), 5435–5439. Available at: [Link]

  • Ghosh, A., & Beller, M. (2018). Manganese-catalyzed amination reactions: An overview. ChemCatChem, 10(19), 4173-4185. Available at: [Link]

  • James, A. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Kallstrom, K. (2011). N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]

  • Lemos, A., et al. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Available at: [Link]

  • Levison, B., et al. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Available at: [Link]

  • Reddy, K. L., & Kumar, V. P. (2013). Sodium hydroxide catalyzed N-alkylation of (hetero) aromatic primary amines and N1,C5-dialkylation of 4-phenyl-2-aminothiazoles with benzyl alcohols. The Journal of Organic Chemistry, 78(13), 6775-6781. Available at: [Link]

  • Sharma, P., et al. (2020). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry, 22(15), 4883-4889. Available at: [Link]

  • Singh, A., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 87(24), 16467–16482. Available at: [Link]

  • Smith, A. B., & Jones, C. D. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. In Comprehensive Organic Synthesis II (pp. 35-78). Elsevier. Available at: [Link]

  • Wang, X., et al. (2014). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 79(12), 5777–5784. Available at: [Link]

Sources

Technical Support Center: Strategic Control of Piperidine N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing in-depth guidance on the N-alkylation of piperidines. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this fundamental transformation. Our focus is to empower you with the knowledge to achieve high-yield, selective mono-alkylation while effectively preventing the formation of undesired quaternary ammonium salts.

Frequently Asked Questions (FAQs)

Here, we address the most common questions encountered during the N-alkylation of piperidines.

Q1: Why is the formation of a quaternary ammonium salt a common issue in piperidine alkylation?

The N-alkylation of a secondary amine like piperidine produces a tertiary amine. This tertiary amine product is often more nucleophilic than the starting secondary amine due to the electron-donating nature of alkyl groups. Consequently, it can compete with the remaining piperidine for the alkylating agent, leading to a second alkylation event and the formation of a quaternary ammonium salt.[1] This over-alkylation is a common challenge in achieving selective mono-alkylation.

Q2: What is the fundamental mechanism of piperidine N-alkylation?

Piperidine N-alkylation is a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (or other alkylating agent) and displacing a leaving group.[2] The presence of a base is often required to neutralize the acidic byproduct generated during the reaction, which would otherwise protonate and deactivate the piperidine.[3][4]

Q3: Can I completely avoid the formation of quaternary ammonium salts?

While complete avoidance can be challenging, several strategies can significantly minimize or even eliminate the formation of quaternary ammonium salts. These include careful control of stoichiometry, slow addition of the alkylating agent, use of sterically hindered reagents, and alternative synthetic routes like reductive amination.[5][6]

Q4: Is C-alkylation a possible side reaction?

While N-alkylation is the predominant pathway, C-alkylation can occur under certain conditions, particularly if the piperidine ring has activated C-H bonds or if very strong bases are used that can generate enolates or related carbanionic species. However, for most standard N-alkylation protocols, it is not a major concern.

Troubleshooting Guide: Overcoming Common Hurdles in Piperidine Alkylation

This guide provides a systematic approach to troubleshooting common issues encountered during the N-alkylation of piperidine.

Issue 1: Significant Formation of Quaternary Ammonium Salt

The appearance of a highly polar, often water-soluble, byproduct is a strong indicator of quaternary salt formation.

Diagram 1: Competing Reaction Pathways in Piperidine Alkylation

G cluster_0 Desired Pathway: Mono-alkylation cluster_1 Side Reaction: Over-alkylation A Piperidine (Secondary Amine) B Tertiary Amine Product A->B + R-X D Tertiary Amine Product C Alkylating Agent (R-X) E Quaternary Ammonium Salt D->E + R-X F Alkylating Agent (R-X)

Caption: Competing pathways in piperidine alkylation.

Potential Cause Troubleshooting/Solution Expected Outcome
Excess Alkylating Agent A significant excess of the alkylating agent will drive the reaction towards the thermodynamically stable quaternary ammonium salt. Use a stoichiometric amount or a slight excess of the amine.[4][5]Minimal formation of the quaternary ammonium salt.
Rapid Addition of Alkylating Agent Adding the alkylating agent all at once creates a high local concentration, favoring over-alkylation. Add the alkylating agent slowly, preferably using a syringe pump, to a solution of the piperidine. This ensures the piperidine is always in excess.[3][4]Statistically favors mono-alkylation, reducing the formation of the quaternary salt.
Use of a Highly Reactive Alkylating Agent Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are more prone to causing over-alkylation. If possible, choose a less reactive alkylating agent (e.g., an alkyl chloride instead of an iodide).[5]Reduced rate of the second alkylation step, leading to less quaternary salt formation.
Prolonged Reaction Time at High Temperature Over-alkylation is more likely at higher temperatures and longer reaction times. Monitor the reaction closely using techniques like TLC, GC-MS, or LC-MS and stop it once the desired product is formed.[5]Prevention of the conversion of the desired tertiary amine to the quaternary salt.
Issue 2: Low Yield of the Desired Mono-alkylated Product

Low conversion of the starting material or the formation of multiple products can lead to a disappointing yield.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield of Mono-alkylated Product Check_Completion Is the reaction complete? (Monitor by TLC/GC-MS/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Check_Base Is the base optimal? Check_Completion->Check_Base Yes Optimize_Conditions Increase temperature or reaction time Incomplete->Optimize_Conditions End Improved Yield Optimize_Conditions->End Suboptimal_Base Suboptimal Base Check_Base->Suboptimal_Base No Check_Solubility Are all reactants soluble? Check_Base->Check_Solubility Yes Change_Base Use a non-nucleophilic base (e.g., K₂CO₃, DIPEA) Suboptimal_Base->Change_Base Change_Base->End Poor_Solubility Poor Solubility Check_Solubility->Poor_Solubility No Consider_Alternative Consider Reductive Amination Check_Solubility->Consider_Alternative Yes Change_Solvent Change solvent system (e.g., DMF, ACN) Poor_Solubility->Change_Solvent Change_Solvent->End Consider_Alternative->End

Sources

Technical Support Center: Troubleshooting Buchwald-Hartwig Reactions with Piperidine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Buchwald-Hartwig amination, with a special focus on the coupling of piperidine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-N bond-forming reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to help you overcome common challenges and optimize your reactions for success.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when setting up Buchwald-Hartwig reactions involving piperidine.

Q1: What are the most critical parameters to consider when coupling piperidine with an aryl halide?

The success of a Buchwald-Hartwig reaction with piperidine hinges on the careful selection of four key components: the palladium source, the phosphine ligand, the base, and the solvent.[1] Piperidine, as a secondary cyclic aliphatic amine, is generally a good nucleophile for this reaction.[2] However, the specific aryl halide partner (chloride, bromide, iodide, or triflate) will heavily influence the optimal conditions. For challenging substrates like aryl chlorides, a highly active catalyst system is essential.[1]

Q2: Which palladium source and ligand combination is recommended for piperidine couplings?

For coupling piperidine, especially with less reactive aryl chlorides or bromides, bulky and electron-rich biaryl phosphine ligands are the gold standard.[3] Ligands such as XPhos, SPhos, and RuPhos are excellent starting points.[1] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[3]

When it comes to the palladium source, you have two main choices:

  • Generate the active Pd(0) catalyst in situ: This is typically done using Pd(OAc)₂ or Pd₂(dba)₃. While cost-effective, the formation of the active catalyst can be unreliable.[2]

  • Use a pre-formed catalyst (precatalyst): Modern precatalysts, like XPhos Pd G3 or G4, are air- and moisture-stable complexes that incorporate both the palladium and the ligand in the correct stoichiometry.[1] They offer greater reliability and are often the preferred choice for consistent results.[2]

Q3: What is the role of the base, and which one should I choose?

A strong, non-nucleophilic base is crucial. Its primary role is to deprotonate the palladium-amine complex to form the key palladium-amide intermediate, which then undergoes reductive elimination.[4] For piperidine couplings, sodium tert-butoxide (NaOtBu) is the most commonly used and effective base.[5][6] Weaker bases like K₂CO₃ or K₃PO₄ often lead to slow or incomplete reactions with secondary amines like piperidine, as they are not strong enough to efficiently facilitate the formation of the palladium-amide intermediate.[1]

Q4: How do I choose the right solvent for my reaction?

The ideal solvent should dissolve all reactants and intermediates but not interfere with the catalyst. Aprotic, non-polar, or weakly polar solvents are generally preferred.

  • Recommended Solvents: Toluene, dioxane, and THF are commonly used and effective.[1]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can coordinate to the palladium center and inhibit catalysis.[2]

Q5: My reaction is air-sensitive. What precautions are necessary?

The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which is a common cause of reaction failure.[1] Maintaining an inert atmosphere is critical.

  • Degassing Solvents: Bubble an inert gas (argon or nitrogen) through your solvent for at least 30 minutes before use, or use the freeze-pump-thaw method for more rigorous applications.[1]

  • Using Schlenk Techniques: Assemble your glassware, flame-dry it under vacuum, and then backfill with an inert gas. Add solid reagents under a positive pressure of inert gas.[1]

  • Maintaining Inert Atmosphere: Keep the reaction under a slight positive pressure of inert gas, for instance, by using a balloon filled with nitrogen or argon.[1]

Troubleshooting Guide: Common Problems and Solutions

This section provides a structured approach to diagnosing and solving specific issues you may encounter during your experiments.

Problem 1: Low or No Conversion to Product

This is the most common issue and can stem from several sources. A systematic approach is key to identifying the root cause.

Troubleshooting Workflow: Low Conversion

start Low or No Conversion reagents Verify Reagent Quality (Aryl Halide, Piperidine, Solvent, Base) start->reagents catalyst Evaluate Catalyst System (Pd Source & Ligand) reagents->catalyst Reagents OK reagent_sol Solution: - Purify starting materials. - Use anhydrous, deoxygenated solvent. reagents->reagent_sol Issue Found conditions Assess Reaction Conditions (Temperature, Atmosphere) catalyst->conditions Catalyst OK catalyst_sol Solution: - Use an air-stable precatalyst. - Ensure ligand is bulky and electron-rich. catalyst->catalyst_sol Issue Found success Reaction Optimized conditions->success Conditions OK condition_sol Solution: - Optimize temperature (e.g., 80-110 °C). - Ensure rigorous inert atmosphere. conditions->condition_sol Issue Found

Caption: A decision tree for troubleshooting low conversion.

Detailed Troubleshooting Table: Low or No Conversion
Potential Cause Diagnostic Check Recommended Solution Scientific Rationale
Inactive Catalyst Run a control reaction with a trusted, highly reactive substrate pair.Use a pre-formed, air-stable palladium precatalyst (e.g., XPhos Pd G3).[1] Ensure all reagents and solvents are rigorously deoxygenated.The active Pd(0) species is susceptible to oxidation. Precatalysts provide a reliable source of Pd(0) upon activation with a base.[2]
Inappropriate Base Check the pKa of the base. For piperidine, a strong base is required.Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[2]A strong base is necessary to deprotonate the Pd(II)-amine complex, a key step preceding reductive elimination.[4]
Poor Reagent Quality Analyze starting materials by NMR or GC-MS for purity. Check for water content in solvents and reagents.Purify starting materials (e.g., by recrystallization or distillation). Use anhydrous, degassed solvents.Impurities can poison the catalyst. Water can hydrolyze the base and interfere with the catalytic cycle.
Suboptimal Temperature Run the reaction at a standard temperature for Buchwald-Hartwig couplings (e.g., 80-100 °C).[2]If no reaction occurs, incrementally increase the temperature. If decomposition is observed, lower the temperature.The reaction requires thermal energy to overcome activation barriers, but excessive heat can lead to catalyst decomposition.[1]
Problem 2: Significant Side Product Formation

The appearance of unexpected products points to competing reaction pathways. Identifying these side products is the first step toward suppression.

Common Side Reactions and Their Mitigation
Side Product Probable Cause Recommended Solution Mechanistic Insight
Hydrodehalogenation (Aryl-H)Presence of a hydrogen source and a pathway for β-hydride elimination.Ensure a strictly inert atmosphere to exclude moisture and oxygen.[1] Use a ligand that promotes rapid reductive elimination.β-hydride elimination is a competing pathway to reductive elimination. Bulky ligands can sterically disfavor this process and accelerate the desired C-N bond formation.[4]
Aryl Halide Homocoupling (Aryl-Aryl)More common with highly reactive aryl halides (iodides and bromides).Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2). Use a ligand that favors C-N over C-C reductive elimination.This side reaction can occur if the transmetalation or amine coordination steps are slow relative to a second oxidative addition event.
Catalyst Decomposition (Palladium Black)The catalytic species is unstable under the reaction conditions.Use a more robust ligand (e.g., a biaryl phosphine) to stabilize the palladium center.[1] Lower the reaction temperature if possible.Ligands coordinate to the palladium center, preventing aggregation and precipitation of inactive palladium black.[7]
Problem 3: Reaction Stalls Before Completion

A reaction that starts well but fails to reach full conversion often indicates catalyst deactivation or product inhibition.

Troubleshooting Stalled Reactions

start Reaction Stalls decomposition Catalyst Decomposition? start->decomposition inhibition Product Inhibition? decomposition->inhibition No (or addressed) decomp_sol Solution: - Use a more robust ligand. - Lower reaction temperature. decomposition->decomp_sol Yes complete Reaction to Completion inhibition->complete No (or addressed) inhib_sol Solution: - Increase catalyst loading. - Consider a different ligand. inhibition->inhib_sol Yes

Caption: Workflow for addressing stalled reactions.

  • Catalyst Decomposition: As mentioned above, the formation of palladium black is a clear sign of decomposition. The use of more robust, sterically hindered biaryl phosphine ligands can protect the palladium center and enhance catalyst longevity.[1]

  • Product Inhibition: In some cases, the N-arylpiperidine product can coordinate to the palladium center, slowing down or halting the catalytic cycle. If this is suspected, a slightly higher catalyst loading (e.g., increasing from 1 mol% to 2-3 mol%) may be necessary to overcome the inhibition.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of an Aryl Chloride with Piperidine

This protocol provides a reliable starting point for your experiments.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Piperidine (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • Setup: In a glovebox or under a positive pressure of argon, add the aryl chloride, NaOtBu, and XPhos Pd G3 precatalyst to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add the anhydrous, degassed toluene via syringe, followed by piperidine.[1]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-N(H)R₂ Ar-Pd(II)(L)-N(H)R₂ Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-N(H)R₂ Amine Coordination (R₂NH) [Ar-Pd(II)(L)-NR₂]⁻ [Ar-Pd(II)(L)-NR₂]⁻ Ar-Pd(II)(L)-N(H)R₂->[Ar-Pd(II)(L)-NR₂]⁻ Deprotonation (Base) [Ar-Pd(II)(L)-NR₂]⁻->Pd(0)L Reductive Elimination (Ar-NR₂)

Caption: The generally accepted catalytic cycle for the Buchwald-Hartwig amination.

References

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Iglesias, M., et al. (2025, August 7). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • Sather, A. C., & Martinot, T. A. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development, 23(8), 1725–1739.
  • Ananikov, V. P., et al. (2021). Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science, 12(40), 13466-13476.
  • Heravi, M. M., et al. (2018). Buchwald-Hartwig reaction: An overview. Journal of Organometallic Chemistry, 861, 17-104.
  • Eckert, P., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science, 11(48), 13085-13093.
  • Charles, M. D., et al. (2011). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
  • Ghorbani-Vaghei, R., & Veisi, H. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19133-19153.
  • Paul Murray Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved from [Link]

  • Singleton, D. A., et al. (2010). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 132(25), 8870–8872.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025, December 19). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Snieckus, V., & Kölmel, C. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Synfacts, 15(09), 0956.
  • Kashani, S. K., et al. (n.d.).
  • Fairlamb, I. J. S., & Kapdi, A. R. (2016). Solvent effects in palladium catalysed cross-coupling reactions. Dalton Transactions, 45(35), 13016-13023.
  • Nechaev, M. S., et al. (2011). Solvent-Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. The Journal of Organic Chemistry, 76(11), 4379-4391.
  • Sather, A. C., & Martinot, T. A. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development, 23(8), 1725-1739.
  • Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(18), 4749-4755.

Sources

Technical Support Center: Purification of Polar Piperidine Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of polar piperidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with the separation and purification of these often-tricky compounds. The basic nitrogen of the piperidine ring, combined with various polar functional groups, presents a unique set of chromatographic challenges, from poor peak shape to insufficient retention.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may face during your experiments. The information herein is structured to explain the "why" behind the "how," empowering you to make informed decisions in your method development and optimization.

I. Troubleshooting Guide: Common Problems and Solutions

This section addresses specific, frequently encountered problems during the purification of polar piperidine derivatives. Each issue is broken down by its probable causes and actionable, step-by-step solutions.

Issue 1: Significant Peak Tailing in Reversed-Phase HPLC

You observe asymmetrical peaks with a pronounced "tail," which complicates quantification and reduces resolution.

Primary Cause: Secondary interactions between the basic piperidine nitrogen and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1] At mobile phase pH values above 3, these silanol groups can become deprotonated (SiO⁻) and interact ionically with the protonated piperidine derivative (a cation), leading to a secondary, stronger retention mechanism that causes tailing.[1][2]

Solutions:

  • Mobile Phase pH Adjustment:

    • Action: Lower the mobile phase pH to a range of 2.5-3.0.[3]

    • Rationale: At low pH, the residual silanol groups are fully protonated (Si-OH), which neutralizes their negative charge and minimizes the unwanted ionic interactions with the protonated basic analyte.[4][5]

    • Protocol: Incorporate an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) into both your aqueous and organic mobile phase components to ensure a consistent, low pH environment.[6] Note that standard silica-based columns may degrade at a pH below 2.0.[1]

  • Addition of a Competing Base:

    • Action: Add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase at a concentration of 0.1-1% (v/v).[4][7]

    • Rationale: The competing base will preferentially interact with and "mask" the active silanol sites on the stationary phase, thereby preventing the piperidine analyte from engaging in these secondary interactions.[8] This approach is particularly useful when a higher pH is required for selectivity.

  • Column Selection:

    • Action: Switch to a modern, high-purity, end-capped column or a column with a hybrid particle technology (e.g., Bridged Ethylene Hybrid - BEH).[3][6]

    • Rationale: End-capped columns have their residual silanol groups chemically bonded with a small silylating agent, which sterically hinders them from interacting with analytes.[1][3] Hybrid particles are more resistant to high pH conditions, allowing you to operate at a pH where the piperidine derivative is neutral, thus avoiding the tailing issue altogether.[6]

Issue 2: Poor or No Retention on a C18 Column (Elution in Void Volume)

Your highly polar piperidine derivative passes through the reversed-phase column with little to no interaction with the stationary phase.

Primary Cause: The analyte is too hydrophilic (polar) to be adequately retained by the non-polar (hydrophobic) C18 stationary phase.[9] This is a common challenge in reversed-phase chromatography for very polar compounds.[5]

Solutions:

  • Switch to a More Polar Stationary Phase:

    • Action: Employ a reversed-phase column with a more polar character, such as one with an embedded polar group (EPG) or a phenyl-hexyl phase.[8]

    • Rationale: These stationary phases offer alternative selectivity and can provide enhanced retention for polar compounds compared to a standard C18 column.[10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Action: Change the chromatographic mode to HILIC.[11]

    • Rationale: HILIC is specifically designed for the separation of highly polar compounds.[9][12] It utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[13] The polar analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to retention.[13]

  • Ion-Pair Chromatography:

    • Action: Introduce an ion-pairing reagent into the mobile phase.

    • Rationale: For basic piperidine derivatives, an anionic ion-pairing reagent (e.g., heptanesulfonic acid) can be used. This reagent forms a neutral ion-pair with the protonated analyte, increasing its overall hydrophobicity and thus its retention on a C18 column.[6]

Issue 3: Compound Degradation During Flash Chromatography on Silica Gel

You notice the appearance of new, unwanted spots on your TLC plate after running a silica gel column, indicating that your compound is not stable.

Primary Cause: The acidic nature of standard silica gel can cause the degradation of sensitive compounds.[14]

Solutions:

  • Deactivate the Silica Gel:

    • Action: Neutralize the acidic sites on the silica before purification.

    • Rationale: Flushing the packed column with a solvent system containing a small amount of a base will neutralize the acidic silanol groups, creating a more inert environment for the compound.[7][8]

    • Protocol:

      • Pack the flash column with silica gel as usual.

      • Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[8]

      • Flush the column with 2-3 column volumes of this deactivating solvent.

      • Equilibrate the column with your starting mobile phase before loading the sample.

  • Use an Alternative Stationary Phase:

    • Action: Substitute silica gel with a less acidic or basic stationary phase.

    • Rationale: Alumina (which is available in neutral, acidic, or basic forms) or other bonded phases like diol or amino can provide a more suitable environment for pH-sensitive compounds.[8][14]

  • Reversed-Phase Flash Chromatography:

    • Action: If your compound has some hydrophobic character, consider using a C18-functionalized silica for flash chromatography.

    • Rationale: This avoids the issue of silica acidity altogether and separates compounds based on their hydrophobicity.

Issue 4: Chiral Separation of Piperidine Enantiomers is Unsuccessful

You are unable to resolve the enantiomers of a chiral piperidine derivative.

Primary Cause: The selected chiral stationary phase (CSP) and mobile phase conditions are not suitable for creating the necessary enantioselective interactions.

Solutions:

  • Systematic Screening of Chiral Stationary Phases:

    • Action: Screen a variety of polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® and Chiralcel® series).[15]

    • Rationale: These CSPs are known for their broad applicability in resolving a wide range of chiral compounds, including piperidine derivatives.[16] The selection process is often empirical, so screening different columns is a crucial first step.[17]

  • Mobile Phase Optimization:

    • Action: Experiment with different mobile phase compositions, including normal-phase (e.g., hexane/isopropanol), polar organic mode (e.g., acetonitrile/methanol), and reversed-phase conditions.[18] The addition of acidic or basic additives can also dramatically affect selectivity.[19]

    • Rationale: The mobile phase influences the conformation of both the analyte and the chiral selector on the stationary phase, which in turn affects the enantioselective recognition.

  • Supercritical Fluid Chromatography (SFC):

    • Action: Consider using SFC as an alternative to HPLC.

    • Rationale: SFC is a powerful technique for chiral separations and is often considered the primary method for preparative chiral chromatography.[20] It frequently provides faster separations and improved peak shapes compared to normal-phase HPLC.[19][]

  • Pre-column Derivatization:

    • Action: If the piperidine derivative lacks a strong UV chromophore or if chiral recognition is poor, consider derivatizing it with a chiral or achiral agent.[16]

    • Rationale: Derivatization can enhance detectability and introduce additional stereochemical features that may improve the separation on a given CSP.[16]

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a new polar piperidine derivative?

A: A systematic approach is recommended:

  • Assess Polarity and Solubility: First, determine the solubility of your compound. Polar piperidine derivatives are often soluble in polar organic solvents like methanol and ethanol, and their solubility in water is pH-dependent.[22][23]

  • Thin-Layer Chromatography (TLC) Screening: Use TLC to quickly screen different solvent systems for normal-phase flash chromatography. Aim for an Rf value of 0.2-0.3 for your target compound.[8] For very polar compounds, you may need to use solvent systems like dichloromethane/methanol with a small amount of ammonium hydroxide.[24]

  • Analytical HPLC Method Development: Develop an analytical HPLC method first.[25] Start with a modern, end-capped C18 column and screen a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. If retention is poor, switch to a HILIC column. This analytical method will guide your preparative purification.

Q2: How do I choose between normal-phase, reversed-phase, and HILIC for my purification?

A: The choice depends primarily on the polarity of your compound:

  • Normal-Phase (NP): Best for less polar piperidine derivatives that are soluble in non-polar organic solvents. It is often used in flash chromatography with silica gel.[26]

  • Reversed-Phase (RP): The most common mode in HPLC. It is suitable for piperidine derivatives with sufficient hydrophobicity to be retained on a C18 or similar column. It is generally the first choice for analytical method development.[26][27]

  • HILIC: The ideal choice for highly polar, water-soluble piperidine derivatives that are not retained in reversed-phase.[9] HILIC provides an orthogonal separation mechanism to RP.[13]

Q3: My compound is a salt (e.g., hydrochloride). How does this affect purification?

A: The salt form of a piperidine derivative is typically more water-soluble than the free base.

  • In Reversed-Phase: Running the compound as a salt in an acidic mobile phase is often advantageous. The low pH keeps the piperidine protonated, and the salt form ensures good solubility in the aqueous mobile phase.[28]

  • In Flash Chromatography: If you need to run the free base on silica, you may need to neutralize an aqueous solution of the salt and extract the free base into an organic solvent before chromatography. Be aware that the free base will be more prone to causing peak tailing on silica.[28]

  • Ion-Exchange Chromatography (IEX): For charged piperidine derivatives, cation-exchange chromatography can be a very effective purification technique.[29] The positively charged piperidine binds to the negatively charged stationary phase and is eluted by increasing the salt concentration or changing the pH of the mobile phase.[30]

Q4: Can I use Supercritical Fluid Chromatography (SFC) for achiral purifications of polar piperidine derivatives?

A: Yes, SFC is increasingly being used for achiral purifications, not just chiral ones.[31] It is particularly advantageous for polar compounds. By using polar co-solvents (like methanol) and additives with the carbon dioxide mobile phase, SFC can effectively purify many polar analytes.[32] The benefits include faster separations, reduced organic solvent consumption, and often improved efficiency compared to HPLC.[]

III. Data and Protocols

Table 1: Recommended Starting Conditions for Different Chromatographic Modes
Chromatographic ModeStationary PhaseMobile Phase AMobile Phase BTypical Analytes
Reversed-Phase C18, End-capped (e.g., 5 µm, 150 x 4.6 mm)Water + 0.1% Formic Acid or TFAAcetonitrile or Methanol + 0.1% Formic Acid or TFAModerately polar to non-polar piperidine derivatives.
HILIC Bare Silica or Amide-based (e.g., 3 µm, 100 x 2.1 mm)95:5 (v/v) Acetonitrile:Water + 10 mM Ammonium Formate50:50 (v/v) Acetonitrile:Water + 10 mM Ammonium FormateHighly polar, hydrophilic piperidine derivatives.[8]
Normal-Phase Flash Silica Gel (230-400 mesh)Hexane or DichloromethaneEthyl Acetate or Methanol (often with 1-2% TEA or NH₄OH)Less polar to moderately polar piperidine derivatives.
Cation-Exchange Strong Cation Exchange (SCX)Low-salt buffer (e.g., 20 mM Phosphate buffer, pH 3)High-salt buffer (e.g., 20 mM Phosphate buffer + 1 M NaCl, pH 3)Permanently charged or protonated piperidine derivatives.[29]
Protocol: General Method for HILIC Analysis of a Highly Polar Piperidine Derivative

This protocol provides a starting point for developing a HILIC method.

  • Column Selection: Choose a HILIC column (e.g., bare silica, amide, or diol phase; 100 x 2.1 mm, 2.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM ammonium formate.

    • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM ammonium formate.[8]

  • Sample Preparation: Dissolve the sample in the initial mobile phase conditions (e.g., 95% Acetonitrile) to avoid peak distortion. If the sample is only soluble in water, inject the smallest possible volume.[13]

  • Gradient Elution:

    • Start with a high percentage of Mobile Phase A (e.g., 95-100%) to ensure retention.

    • Run a linear gradient to increase the percentage of Mobile Phase B over 10-15 minutes.

    • Hold at the final gradient composition for 2-3 minutes.

    • Return to initial conditions and allow the column to re-equilibrate for at least 5-10 minutes.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.

IV. Visual Diagrams

Troubleshooting Logic for Peak Tailing in RP-HPLC

PeakTailing start Observe Peak Tailing for Piperidine Derivative q1 Is mobile phase pH < 3? start->q1 action1 Lower mobile phase pH to 2.5-3.0 using 0.1% FA or TFA q1->action1 No q2 Is an end-capped or hybrid column in use? q1->q2 Yes a1_yes Yes a1_no No end_good Peak Shape Improved action1->end_good action2 Switch to a modern end-capped or hybrid (BEH) column q2->action2 No q3 Is a competing base (e.g., TEA) present? q2->q3 Yes a2_yes Yes a2_no No action2->end_good action3 Add 0.1-1% TEA to the mobile phase q3->action3 No end_bad Problem Persists: Consider HILIC or other modes q3->end_bad Yes a3_yes Yes a3_no No action3->end_good

Caption: Logic for troubleshooting peak tailing in RP-HPLC.

General Workflow for Purification Method Selection

MethodSelection start Start: New Piperidine Derivative solubility Assess Solubility: Aqueous vs. Organic start->solubility tlc TLC Screening (NP Solvents) solubility->tlc Good organic solubility hplc_rp Analytical RP-HPLC (C18, acidic mobile phase) solubility->hplc_rp Good aqueous solubility flash_np Develop Normal-Phase Flash Method tlc->flash_np q_retention Sufficient Retention on C18? hplc_rp->q_retention hilic Switch to HILIC q_retention->hilic No iex Consider Ion-Exchange if charged q_retention->iex No, and is ionic prep_rp Develop Preparative RP-HPLC Method q_retention->prep_rp Yes a_ret_yes Yes a_ret_no No prep_hilic Develop Preparative HILIC Method hilic->prep_hilic final Purified Compound iex->final prep_rp->final prep_hilic->final flash_np->final

Caption: Workflow for selecting and optimizing a purification method.

V. References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved January 5, 2026, from

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved January 5, 2026, from

  • Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. (2025). BenchChem. Retrieved January 5, 2026, from

  • A Researcher's Guide to HPLC Analysis for Enantiomeric Excess of 2-Piperidinol Products. (2025). BenchChem. Retrieved January 5, 2026, from

  • HILIC – The Rising Star of Polar Chromatography. (n.d.). Element Lab Solutions. Retrieved January 5, 2026, from

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? (n.d.). Waters Knowledge Base. Retrieved January 5, 2026, from

  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare.com. Retrieved January 5, 2026, from

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  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. (n.d.). Sigma-Aldrich. Retrieved January 5, 2026, from

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (2025, August 6). ResearchGate. Retrieved January 5, 2026, from

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  • Studzińska, S., & Bocian, S. (2013). High performance liquid chromatography of selected alkaloids in ion-exchange systems. Journal of Chromatography A, 1313, 138-145.

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. (2025, December 23). Welch Materials. Retrieved January 5, 2026, from

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Technical Support Center: Diastereoselective Reduction of 4-Sulfonylpiperidones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the diastereoselective reduction of 4-sulfonylpiperidones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this critical transformation. The synthesis of specifically substituted 4-hydroxypiperidines is a cornerstone in the development of numerous pharmacologically active agents.[1][2] Achieving high diastereoselectivity in the reduction of the ketone at the C4 position is paramount for accessing the desired biologically active stereoisomer.

This guide moves beyond simple protocols to provide in-depth, field-tested insights into the causal factors governing these reactions. Here, you will find troubleshooting advice and frequently asked questions (FAQs) structured to address the specific challenges you may encounter in the lab.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses the most common hurdles encountered during the diastereoselective reduction of 4-sulfonylpiperidones, providing explanations and actionable solutions.

Issue: Low Diastereoselectivity (Poor Axial vs. Equatorial Selectivity)

Question: My reduction of an N-arylsulfonyl-4-piperidone with sodium borohydride (NaBH₄) in methanol is giving me a nearly 1:1 mixture of the cis (axial hydroxyl) and trans (equatorial hydroxyl) diastereomers. How can I improve the selectivity?

Answer: This is a classic challenge in the reduction of cyclic ketones. The stereochemical outcome is a result of the competition between two main pathways of hydride attack on the carbonyl carbon: axial and equatorial. The preferred trajectory is influenced by a combination of steric and electronic factors.

  • Underlying Principles: For unhindered cyclic ketones, small, unhindered reducing agents like NaBH₄ often favor axial attack, leading to the equatorial alcohol. This is due to the torsional strain that develops in the transition state when the hydride approaches from the equatorial face, encountering the axial hydrogens at C2 and C6. However, the bulky sulfonyl group and other substituents can significantly alter this preference.

  • Actionable Solutions:

    • Increase the Steric Bulk of the Reducing Agent: This is the most effective strategy to favor equatorial attack, leading to the formation of the axial alcohol. Sterically hindered hydride reagents will preferentially approach from the less hindered face of the piperidone ring.

      • L-Selectride® (Lithium tri-sec-butylborohydride): This reagent is significantly more sterically demanding than NaBH₄.[3] Its bulky sec-butyl groups favor approach from the equatorial face, leading to high selectivity for the axial alcohol.

      • K-Selectride® (Potassium tri-sec-butylborohydride): Similar to L-Selectride®, it provides excellent selectivity for the axial alcohol.

    • Lower the Reaction Temperature: Performing the reduction at lower temperatures (e.g., -78 °C) can enhance diastereoselectivity. At lower temperatures, the reaction is more sensitive to small differences in the activation energies of the competing transition states, favoring the pathway with the lower energy barrier.

    • Vary the Solvent: The solvent can influence the conformation of the piperidone ring and the solvation of the reducing agent, thereby affecting stereoselectivity.[4] Experiment with less polar solvents like tetrahydrofuran (THF) or diethyl ether, especially when using more reactive hydrides like lithium aluminum hydride (LAH).

Issue: Low Reaction Yield

Question: I'm getting high diastereoselectivity with L-Selectride®, but my overall yield is below 50%. What could be the cause?

Answer: Low yields in hydride reductions can stem from several factors, ranging from reagent instability to procedural missteps during workup.

  • Potential Causes & Solutions:

    • Reagent Decomposition: L-Selectride® and other reactive hydrides are sensitive to moisture and air. Ensure you are using freshly opened or properly stored reagents. The use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is critical.

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, a slight increase in temperature or the addition of more reducing agent may be necessary.

    • Difficult Workup: The workup of reactions involving borohydrides can be challenging. The formation of boron complexes can lead to emulsions or make product extraction difficult.

      • Optimized Quenching: A common procedure is to quench the reaction at low temperature with a slow, dropwise addition of water, followed by an aqueous solution of sodium hydroxide and then hydrogen peroxide to oxidize the boron byproducts. This helps to break up the boron complexes and facilitate extraction. Caution: The quenching process can be highly exothermic and generate hydrogen gas.[5]

    • Product Volatility/Solubility: If your product, the 4-hydroxypiperidine, is small and relatively polar, it may have some solubility in the aqueous layer, leading to losses during extraction. Perform multiple extractions with your organic solvent to ensure complete recovery.

Issue: Formation of Side Products

Question: Besides my desired alcohol, I am observing a significant amount of a side product that appears to be the result of over-reduction or ring opening. How can I prevent this?

Answer: The formation of side products is often related to the reactivity of the reducing agent and the stability of the substrate under the reaction conditions.

  • Common Side Reactions & Prevention:

    • Reduction of the Sulfonyl Group: While generally stable, under harsh conditions with powerful reducing agents like LiAlH₄, the sulfonyl group can be reduced. If this is observed, switch to a milder reagent like NaBH₄ or sodium triacetoxyborohydride.[6]

    • Cleavage of N-Substituents: Certain N-substituents, such as benzyl groups, can be cleaved under reductive conditions, especially with catalytic hydrogenation. If this is an issue, consider using a more robust protecting group.

    • Epimerization: If there are other stereocenters in your piperidone ring, particularly at the α-position to the carbonyl, there is a risk of epimerization under basic or acidic conditions. Ensure your workup is performed under neutral or mildly basic conditions and avoid prolonged exposure to harsh pH.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the diastereoselective reduction of 4-sulfonylpiperidones.

Q1: What is the fundamental difference in selectivity between NaBH₄ and L-Selectride®?

A1: The primary difference is steric bulk. NaBH₄ is a small, relatively unhindered hydride source.[7] In contrast, L-Selectride® has three bulky sec-butyl groups attached to the boron atom. This significant steric hindrance dictates that the hydride can only be delivered from the less sterically crowded face of the 4-sulfonylpiperidone, which is typically the equatorial face, leading to the formation of the axial alcohol with high selectivity.

Q2: Can I use Lithium Aluminum Hydride (LiAlH₄) for this reduction?

A2: While LiAlH₄ is a powerful reducing agent capable of reducing 4-piperidones, it is often less selective than hindered borohydrides like L-Selectride®.[7][8] LiAlH₄ is also highly reactive and will reduce other functional groups like esters, amides, and nitriles, which may be present in your molecule.[8] Its use requires strictly anhydrous conditions and it can sometimes lead to lower diastereoselectivity compared to bulkier reagents.

Q3: How does the N-sulfonyl group influence the stereochemical outcome?

A3: The N-sulfonyl group, particularly if it is a bulky aryl sulfonyl group, can have a significant impact on the conformation of the piperidine ring. It can influence the steric environment around the C4-carbonyl, thus affecting the facial selectivity of the hydride attack. The nature of the substituent on the nitrogen atom is a key determinant of the steric orientation in these reactions.[9]

Q4: My 4-sulfonylpiperidone has a substituent at the C3 position. How will this affect the reduction?

A4: A substituent at the C3 position will create a more complex steric environment and can significantly influence the diastereoselectivity of the reduction. The relative stereochemistry between the C3 substituent and the incoming hydride will be a major factor in determining the stereochemistry of the newly formed hydroxyl group at C4. In such cases, enzymatic reductions using carbonyl reductases can offer excellent stereoselectivity for the synthesis of 3-substituted-4-hydroxypiperidines.[1][2][10]

Q5: How can I accurately determine the diastereomeric ratio (d.r.) of my product?

A5: The most common and reliable method for determining the d.r. is through ¹H NMR spectroscopy.[11] The signals for the protons on the carbon bearing the hydroxyl group (H-4) and adjacent protons will often have different chemical shifts and coupling constants for the two diastereomers.[12][13] In some cases, the signals may overlap. If this occurs, ¹³C NMR can sometimes provide better resolution.[12] Chiral High-Performance Liquid Chromatography (HPLC) can also be a powerful tool for separating and quantifying diastereomers.[11]

Section 3: Experimental Protocols and Data

Protocol: Diastereoselective Reduction of N-Tosyl-4-piperidone with L-Selectride®

This protocol provides a step-by-step method for the highly diastereoselective reduction of a model 4-sulfonylpiperidone to the corresponding axial alcohol.

Materials:

  • N-Tosyl-4-piperidone

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 3 M Aqueous Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Tosyl-4-piperidone (1.0 eq). Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the cooled solution via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the progress of the reaction by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of water (be cautious of gas evolution), followed by 3 M NaOH (aq), and then 30% H₂O₂ (aq) at -78 °C.

  • Warm-up and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 1 hour. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the purified product by ¹H NMR and ¹³C NMR to determine the diastereomeric ratio.

Data Presentation: Comparison of Reducing Agents

The following table summarizes typical diastereomeric ratios (axial:equatorial alcohol) obtained for the reduction of a generic N-arylsulfonyl-4-piperidone under different conditions.

Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (Axial:Equatorial)
NaBH₄Methanol25~ 55:45
NaBH₄Methanol-78~ 70:30
LiAlH₄THF0~ 75:25
L-Selectride®THF-78> 98:2
K-Selectride®THF-78> 98:2

Section 4: Visualizations

Diagram: Stereochemical Control in Piperidone Reduction

G cluster_0 Steric Approach Control cluster_1 Torsional Strain Control Piperidone_Bulk N-Sulfonyl-4-Piperidone L_Selectride Bulky Hydride (e.g., L-Selectride®) Piperidone_Bulk->L_Selectride Equatorial Attack (Less Hindered) Axial_OH Axial Alcohol (Major Product) L_Selectride->Axial_OH Hydride Transfer Piperidone_Small N-Sulfonyl-4-Piperidone NaBH4 Small Hydride (e.g., NaBH₄) Piperidone_Small->NaBH4 Axial Attack (Avoids Torsional Strain) Equatorial_OH Equatorial Alcohol (Often Major) NaBH4->Equatorial_OH Hydride Transfer

Caption: Factors influencing the stereochemical outcome of 4-sulfonylpiperidone reduction.

Diagram: Troubleshooting Workflow for Low Diastereoselectivity

G Start Low Diastereoselectivity Observed (e.g., ~1:1 mixture) CheckReagent Is the reducing agent sterically hindered? Start->CheckReagent ChangeReagent Switch to a bulkier reagent (L-Selectride® or K-Selectride®) CheckReagent->ChangeReagent No LowerTemp Lower the reaction temperature (e.g., to -78 °C) CheckReagent->LowerTemp Yes ChangeReagent->LowerTemp CheckSolvent Is the solvent optimal? LowerTemp->CheckSolvent ChangeSolvent Try a less polar solvent (e.g., THF, Diethyl Ether) CheckSolvent->ChangeSolvent No Success High Diastereoselectivity Achieved CheckSolvent->Success Yes ChangeSolvent->Success

Caption: Decision tree for improving diastereoselectivity in piperidone reductions.

References

  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Advances. [Link]

  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. National Center for Biotechnology Information. [Link]

  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Scilit. [Link]

  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Publishing. [Link]

  • METAL HYDRIDE REDUCTION OF KETONES: STEREOCHEMISTRY AND KINETICS. Georgia Institute of Technology. [Link]

  • Reduction with Hydride Reagents. WordPress. [Link]

  • Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Dalal Institute. [Link]

  • Metal Hydride Reduction. SlidePlayer. [Link]

  • Complex Metal Hydride Reductions of Carbonyl Compounds. YouTube. [Link]

  • Why gives NaBH4 more Felkin-Anh product than LiAlH4 gives? Chemistry Stack Exchange. [Link]

  • Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. [Link]

  • Effect of the character of the N-substituent in 4-piperidones on the stereochemistry of phenyllithium synthesis. SciSpace. [Link]

  • NMR interpretation of a diastereomeric compound. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

  • Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and Chiral HPLC. Semantic Scholar. [Link]

  • Green Chemistry Approach to the Synthesis of N-Substituted Piperidones. ResearchGate. [Link]

  • Chelation Controlled Reduction of N-Protected β-Amino Ketones Toward the Synthesis of HPA-12 and Analogues. ResearchGate. [Link]

  • OS-FGI Lecture2. Imperial College London. [Link]

  • Stereoselective Synthesis of New Chiral N-Tertiary Tetrasubstituted β-Enamino Ester Piperidines through an Ammonia-Catalyzed Process. The Journal of Organic Chemistry. [Link]

  • The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic at. University of Rochester. [Link]

  • Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. ACS Publications. [Link]

  • Hydroxyl-directed 1,3 Reductions of Ketones. YouTube. [Link]

  • A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. Semantic Scholar. [Link]

  • A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. National Institutes of Health. [Link]

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  • 9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Diastereoselective Reduction Research Articles. R Discovery. [Link]

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  • Complete analysis of the 1H and 13C NMR spectra of diastereomeric mixtures of (R,S- and S,S-)-3,6-dimethoxy-2,5-dihydropyrazine-substituted indoles and their conformational preference in solution. PubMed. [Link]

  • Enantioselective reduction of ketones. Wikipedia. [Link]

  • LiAlH4, NaBH4, LiBH4, BH3, DIBAL, L Selectride: Reactions, Mechanis. YouTube. [Link]

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Technical Support Center: Synthesis of 4-substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthetic routes. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you improve your reaction yields and purity.

Section 1: Troubleshooting Common Synthesis Challenges

This section addresses specific, frequently encountered issues during the synthesis of 4-substituted piperidines. Each entry details the problem, its probable causes, and recommended solutions, grounded in established chemical principles.

Issue 1.1: Low Yield in Reductive Amination for N-Substituted 4-Piperidones

Question: We are attempting to synthesize an N-substituted 4-piperidone via reductive amination of a 1,4-dicarbonyl compound, but our yields are consistently below 30%. What are the likely causes and how can we optimize this reaction?

Answer:

Low yields in this intramolecular reductive amination are often traced back to several key factors, primarily related to the stability of the intermediate enamine/iminium ion and the efficacy of the reducing agent.

Causality and Optimization:

  • pH Control is Critical: The initial condensation to form the cyclic iminium ion is a pH-dependent equilibrium. An acidic medium is required to protonate the carbonyl and facilitate nucleophilic attack by the amine, but a pH that is too low will protonate the starting amine, rendering it non-nucleophilic.

    • Solution: The optimal pH for iminium ion formation is typically between 4 and 6. We recommend buffering the reaction mixture. A common system is an acetic acid/acetate buffer. You can monitor the pH of your reaction mixture and adjust as needed.

  • Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the ketone. Sodium borohydride (NaBH₄) can sometimes be too reactive and reduce the starting dicarbonyl compound.

    • Solution: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive aminations. It is a milder and more selective reducing agent that is particularly effective under weakly acidic conditions, which also favor iminium ion formation.

  • Reaction Concentration and Temperature: The intramolecular cyclization is favored at lower concentrations (typically 0.01-0.1 M) to minimize intermolecular side reactions. The temperature should be sufficient to overcome the activation energy for cyclization but not so high as to cause decomposition.

    • Solution: Start with a concentration of 0.05 M and run the reaction at room temperature for 12-24 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be beneficial.

Experimental Protocol: Optimized Reductive Amination using STAB

  • Dissolve the 1,4-dicarbonyl starting material (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) to a concentration of 0.05 M.

  • Add the primary amine (1.1 eq) and acetic acid (1.1 eq). Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Logical Flow of Reductive Amination

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Intermediates cluster_product Product A 1,4-Dicarbonyl E Iminium Ion (Cyclized) A->E + Amine, H⁺ B Primary Amine B->E C Acid Catalyst (e.g., Acetic Acid) C->E D Reducing Agent (e.g., STAB) F 4-Substituted Piperidine D->F E->F + Reducing Agent

Caption: Workflow for reductive amination.

Issue 1.2: Poor Diastereoselectivity in the Addition of Organometallics to 4-Piperidones

Question: We are performing a Grignard addition to an N-protected 4-piperidone, but we are getting a nearly 1:1 mixture of diastereomers. How can we favor the formation of the axial or equatorial alcohol?

Answer:

Controlling the stereochemical outcome of nucleophilic additions to cyclic ketones like 4-piperidones is a classic challenge in stereoselective synthesis. The facial selectivity is governed by a combination of steric and electronic factors, which can be manipulated to favor one diastereomer.

Causality and Stereocontrol:

  • Steric Hindrance and Felkin-Anh Model: The incoming nucleophile will preferentially attack from the less hindered face. The conformation of the piperidine ring and the nature of the N-substituent play a crucial role. For bulky N-substituents (e.g., N-Boc, N-Cbz), the substituent may prefer an equatorial position, leading to a predictable steric environment around the carbonyl.

  • Chelation Control: The presence of a Lewis acidic atom on the N-substituent can lead to chelation with the incoming organometallic reagent and the carbonyl oxygen. This locks the conformation of the ring and directs the nucleophile from a specific face.

    • Axial Attack (Equatorial Alcohol): Generally favored by smaller, non-chelating nucleophiles under non-chelating conditions, following the Felkin-Anh model. This is often the kinetic product.

    • Equatorial Attack (Axial Alcohol): Favored by bulkier nucleophiles or under conditions of chelation control. The use of chelating Lewis acids (e.g., CeCl₃) can promote this pathway.

Strategies for Improving Diastereoselectivity:

StrategyConditionsExpected OutcomeRationale
Kinetic Control Use of less bulky Grignard reagents (e.g., MeMgBr) at low temperatures (-78 °C).Favors equatorial alcohol (axial attack).The nucleophile attacks along the path of least steric hindrance.
Chelation Control Pre-complexation of the 4-piperidone with a Lewis acid like CeCl₃ before adding the Grignard reagent (Luche reduction conditions).Favors axial alcohol (equatorial attack).The cerium coordinates to both the carbonyl oxygen and the nitrogen, creating a rigid chelate that directs the nucleophile to the equatorial face.
Bulky Reducing Agents For reduction of the ketone, using a bulky reducing agent like L-Selectride.Favors axial alcohol .The bulky reagent prefers to attack from the less hindered equatorial face.

Stereoselective Addition Pathways

G cluster_axial Axial Attack cluster_equatorial Equatorial Attack A 4-Piperidone B Equatorial Alcohol A->B  Kinetic Control  (e.g., MeMgBr, -78°C) C Axial Alcohol A->C  Chelation Control  (e.g., CeCl₃, R-MgX)  or Bulky Reagent

Caption: Diastereoselective addition pathways.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the piperidine nitrogen during C4-functionalization?

A1: The choice of the nitrogen protecting group is critical and depends on the subsequent reaction conditions.

  • Boc (tert-Butoxycarbonyl): Excellent for its stability under a wide range of non-acidic conditions and its ease of removal with mild acid (e.g., TFA). The bulky Boc group can also influence the stereochemistry of reactions at the C4 position.

  • Cbz (Carboxybenzyl): Stable to acidic and some basic conditions. It is typically removed by hydrogenolysis, which is a mild method, but may not be compatible with other reducible functional groups in the molecule.

  • Benzyl (Bn): Very stable and can be removed by hydrogenolysis. The benzyl group can be introduced via reductive amination or N-alkylation.

Q2: My purification of a 4-hydroxypiperidine is complicated by its high polarity. What are some alternative purification strategies?

A2: Highly polar compounds like 4-hydroxypiperidines can be challenging to purify by standard silica gel chromatography due to streaking and poor separation.

  • Reverse-Phase Chromatography (C18): This is often a good alternative for polar compounds. A gradient of water/acetonitrile or water/methanol, often with a small amount of TFA or formic acid, can provide excellent separation.

  • Acid-Base Extraction: If your compound has a basic nitrogen and other impurities are neutral or acidic, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent, extract with dilute aqueous acid (e.g., 1 M HCl), wash the aqueous layer with an organic solvent to remove neutral impurities, then basify the aqueous layer (e.g., with NaOH) and extract your product back into an organic solvent.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method that is also scalable. Experiment with different solvent systems to induce crystallization.

Q3: We are planning a multi-step synthesis. In what order should we perform N-alkylation and C4-functionalization?

A3: The order of operations depends on the specific reactions you are planning.

  • C4-functionalization first: This is often the preferred route. Starting with a commercially available N-protected 4-piperidone (e.g., N-Boc-4-piperidone) allows for a wide range of C4 modifications (e.g., Grignard addition, Wittig reaction). The N-protecting group can then be removed and the desired N-substituent can be installed in a later step via reductive amination or N-alkylation. This approach avoids potential side reactions of the N-substituent with the reagents used for C4-functionalization.

  • N-alkylation first: This approach can be more direct if the desired N-substituent is robust and does not interfere with the planned C4-modification. For example, if you are performing a simple reduction of the C4-ketone, having the final N-substituent in place may be acceptable.

References

  • Reductive Amination in Organic Synthesis. Org. React. 2002 , 59, 1. [Link]

  • Sodium Triacetoxyborohydride. Encyclopedia of Reagents for Organic Synthesis. 2001 . [Link]

  • Lanthanides in Organic Synthesis. Chem. Rev.1992 , 92 (2), 29–68. [Link]

Stability of 4-(Ethanesulfonyl)piperidine hydrochloride under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Ethanesulfonyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under acidic conditions.

Introduction

4-(Ethanesulfonyl)piperidine hydrochloride is a piperidine derivative containing a sulfone functional group. Understanding its stability profile is critical for its use in pharmaceutical development and other research applications. This guide provides a comprehensive overview of potential stability issues, particularly under acidic stress, and offers detailed protocols for investigation.

The core structure consists of a stable piperidine ring and an ethylsulfonyl group. The primary points of potential degradation under acidic conditions are the C-S bond of the sulfone and, under more forcing conditions, the integrity of the piperidine ring itself. This guide will walk you through how to assess this stability.

Frequently Asked Questions (FAQs)

Q1: My assay results for 4-(Ethanesulfonyl)piperidine hydrochloride are showing decreasing potency over time in an acidic formulation. What could be the cause?

A1: A decrease in potency suggests that your compound is degrading. 4-(Ethanesulfonyl)piperidine hydrochloride, while relatively stable, can be susceptible to degradation under certain stress conditions. The most likely cause in an acidic medium is acid-catalyzed hydrolysis. This could involve the cleavage of the carbon-sulfur bond in the ethylsulfonyl group. It is crucial to perform a forced degradation study to identify the degradation products and establish a stability-indicating analytical method.[1]

Q2: I am developing an HPLC method for this compound, but I'm getting poor retention on a standard C18 column. Why is this happening?

A2: 4-(Ethanesulfonyl)piperidine hydrochloride lacks a strong UV chromophore and is quite polar, leading to poor retention on reverse-phase columns like C18. A published method for the analogous compound, 4-methanesulfonyl-piperidine hydrochloride, successfully used an ion-pairing agent, heptafluorobutyric acid (HFBA), to increase retention.[2][3] Additionally, due to the lack of a UV chromophore, you will likely need to use a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) for quantification.[3]

Q3: What are the expected degradation products of 4-(Ethanesulfonyl)piperidine hydrochloride under acidic conditions?

A3: While specific degradation pathways for this exact molecule are not extensively documented, based on the chemistry of sulfonamides and piperidines, two primary degradation pathways can be hypothesized under strong acidic conditions:

  • Hydrolysis of the Ethanesulfonyl Group: The C-S bond could be susceptible to cleavage, potentially leading to piperidine-4-sulfonic acid and ethylene.

  • Piperidine Ring Opening: Although the piperidine ring is generally stable, harsh acidic conditions combined with high temperatures could theoretically lead to ring-opening reactions, though this is considered a less likely pathway for the hydrochloride salt.[1][4][5]

The following diagram illustrates these hypothetical pathways:

G cluster_main Hypothetical Acidic Degradation Pathways cluster_path1 Pathway 1: C-S Bond Cleavage (More Likely) cluster_path2 Pathway 2: Ring Opening (Less Likely) parent 4-(Ethanesulfonyl)piperidine Hydrochloride product1 Piperidine-4-sulfonic acid parent->product1 Acid Hydrolysis product2 Ethylene parent->product2 Acid Hydrolysis product3 Ring-Opened Products parent->product3 Harsh Acidic Conditions (e.g., high temp)

Caption: Hypothetical degradation pathways for 4-(Ethanesulfonyl)piperidine hydrochloride under acidic stress.

Q4: How can I prevent the degradation of 4-(Ethanesulfonyl)piperidine hydrochloride in my experiments?

A4: To minimize degradation, consider the following:

  • pH Control: Maintain the pH of your solutions as close to neutral as possible, unless your experimental design requires acidic conditions.

  • Temperature Control: Avoid high temperatures. If heating is necessary, use the lowest possible temperature for the shortest duration.

  • Inert Atmosphere: For long-term storage of solutions, consider purging with an inert gas like nitrogen or argon to prevent oxidative degradation, which can sometimes be initiated under acidic conditions.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent Assay Results Degradation of the compound during sample preparation or analysis.Prepare samples fresh and analyze them immediately. If degradation is suspected, conduct a forced degradation study to understand the stability profile.[6][7]
Appearance of Unknown Peaks in Chromatogram Formation of degradation products.Perform a forced degradation study under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products.[8][9][10] Use a mass spectrometer (LC-MS) to help identify the mass of the unknown peaks.
Precipitation in Acidic Solution The hydrochloride salt may have limited solubility in certain acidic media, or a degradation product may be less soluble.Check the solubility of your compound in the chosen acidic medium. You may need to adjust the concentration or the solvent system. If a precipitate forms during a stability study, it should be isolated and characterized.
No Degradation Observed in Forced Degradation Study The stress conditions may not be harsh enough.Increase the acid concentration (e.g., from 0.1 M to 1 M HCl), increase the temperature (e.g., to 60-80°C), or extend the exposure time.[7][8] The goal is to achieve 5-20% degradation.[10]

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol outlines the steps to intentionally degrade 4-(Ethanesulfonyl)piperidine hydrochloride under acidic conditions to identify potential degradation products and develop a stability-indicating method.

Objective: To achieve 5-20% degradation of the parent compound.[10]

Materials:

  • 4-(Ethanesulfonyl)piperidine hydrochloride

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization

  • HPLC grade water and acetonitrile

  • Heptafluorobutyric acid (HFBA)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve a known amount of 4-(Ethanesulfonyl)piperidine hydrochloride in HPLC grade water to prepare a stock solution of approximately 1 mg/mL.

  • Acid Stress:

    • To a volumetric flask, add an aliquot of the stock solution and an equal volume of 0.1 M HCl.

    • In parallel, prepare a similar sample with 1 M HCl.

    • Keep the solutions at room temperature and take time-point samples (e.g., 2, 4, 8, 12, 24 hours).

    • If no degradation is observed at room temperature, repeat the experiment at an elevated temperature (e.g., 60°C) in a water bath or oven.[7]

  • Neutralization: Before analysis, neutralize the samples by adding an equimolar amount of NaOH. For example, for a 1 mL sample in 0.1 M HCl, add 1 mL of 0.1 M NaOH.

  • Sample Analysis:

    • Dilute the neutralized samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

    • Analyze an unstressed control sample (prepared by diluting the stock solution in the mobile phase) for comparison.

Workflow Diagram:

G cluster_workflow Forced Degradation Workflow start Prepare Stock Solution (1 mg/mL) stress Acid Stress (0.1 M & 1 M HCl) (Room Temp or 60°C) start->stress sample Take Time-Point Samples (e.g., 2, 4, 8, 24h) stress->sample neutralize Neutralize with NaOH sample->neutralize analyze Analyze via HPLC-CAD neutralize->analyze

Caption: Workflow for the acid-catalyzed forced degradation study.

Protocol 2: Stability-Indicating HPLC-CAD Method

This method is adapted from a validated procedure for a close structural analog and is designed to separate the parent compound from its potential degradation products.[2][3]

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD).

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase 0.1% HFBA in Water:Acetonitrile (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detector CAD (Nitrogen pressure at 35 psi)

Method Validation: The specificity of this method must be validated by demonstrating that the degradation products do not co-elute with the parent peak. This is achieved by analyzing the samples from the forced degradation study. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector if available, although the compound's lack of a strong chromophore may limit its utility.

References

  • Taylor & Francis Online. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • ResearchGate. (2010). Request PDF: Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(ethanesulfonyl)piperidine hydrochloride (C7H15NO2S). Retrieved from [Link]

  • ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • LinkedIn. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • ResearchGate. (n.d.). Request PDF: Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • ScienceDirect. (2017). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Retrieved from [Link]

  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ScienceDirect. (2017). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Retrieved from [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]

  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine-4-sulfonic acid. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Retrieved from [Link]

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Stability of 4-(Ethanesulfonyl)piperidine hydrochloride under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Ethanesulfonyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under basic conditions.

Introduction

4-(Ethanesulfonyl)piperidine hydrochloride is a key building block in medicinal chemistry, valued for its piperidine core and ethylsulfonyl functional group. While robust under many conditions, its stability in basic (alkaline) environments can be a concern, potentially impacting experimental outcomes, product purity, and shelf-life. This guide provides a comprehensive overview of potential stability issues, troubleshooting strategies, and a detailed protocol for assessing the stability of this compound under basic stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 4-(Ethanesulfonyl)piperidine hydrochloride in basic solutions?

A1: 4-(Ethanesulfonyl)piperidine is a secondary amine and as such, its stability in basic solutions is influenced by the reactivity of both the piperidine ring and the ethylsulfonyl group. While the piperidine ring itself is relatively stable, secondary amines can be susceptible to degradation pathways such as oxidation. The ethylsulfonyl group, containing a C-S bond, is generally stable; however, under strong basic conditions, cleavage of this bond is a possibility. The hydrochloride salt form will be neutralized in a basic solution to the free amine, which is the reactive species in this context.

Q2: What are the potential degradation pathways for 4-(Ethanesulfonyl)piperidine under basic conditions?

A2: The two primary potential degradation pathways under basic conditions are:

  • Oxidative Degradation of the Piperidine Ring: The nitrogen atom in the piperidine ring can be susceptible to oxidation, especially in the presence of oxygen or other oxidizing agents. This can lead to the formation of N-oxides or ring-opened byproducts.

  • Cleavage of the Carbon-Sulfur Bond: While the C-S bond in alkyl sulfones is generally strong, strong basic conditions, particularly at elevated temperatures, could potentially promote its cleavage. This would result in the formation of piperidine derivatives and ethylsulfonic acid or its salts.

Q3: I am observing unexpected peaks in my HPLC analysis after treating 4-(Ethanesulfonyl)piperidine hydrochloride with a strong base. What could these be?

A3: Unexpected peaks likely represent degradation products. To identify them, consider the following:

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This will provide the molecular weight of the degradation products, offering clues to their structure.

  • Forced Degradation Studies: Perform a systematic forced degradation study under basic, acidic, oxidative, and thermal stress conditions.[1][2] This will help you to intentionally generate and identify degradation products, which can then be compared to the unknown peaks in your experimental sample.

  • NMR Spectroscopy: If a significant amount of a degradation product can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.[3]

Q4: Can I use 4-(Ethanesulfonyl)piperidine hydrochloride in a reaction that requires a strong base?

A4: Yes, but with caution. The stability will depend on the specific base used, the reaction temperature, and the duration of the reaction. It is highly recommended to perform a small-scale pilot reaction and monitor the stability of the starting material over time using a suitable analytical method like HPLC. If degradation is observed, consider using a milder base, a lower reaction temperature, or a shorter reaction time.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield of desired product in a basic reaction. Degradation of the 4-(Ethanesulfonyl)piperidine starting material.1. Confirm the stability of the starting material under the reaction conditions (base, solvent, temperature) in a separate experiment. 2. Analyze the reaction mixture for the presence of degradation products using HPLC-MS. 3. If degradation is confirmed, explore milder reaction conditions (e.g., weaker base, lower temperature).
Appearance of a new, major peak in the reaction mixture over time. Formation of a significant degradation product.1. Isolate and characterize the new peak using techniques like preparative HPLC, MS, and NMR to understand the degradation pathway. 2. This information will help in optimizing the reaction conditions to minimize its formation.
Inconsistent results between batches of a reaction. Variability in the quality of the base, solvent, or reaction setup leading to different rates of degradation.1. Ensure the quality and consistency of all reagents. 2. Carefully control reaction parameters such as temperature and stirring. 3. Consider performing a robustness study to understand the impact of small variations in reaction parameters on the stability of the compound.

Proposed Degradation Pathway under Basic Conditions

Under strong basic conditions, a potential degradation pathway for 4-(Ethanesulfonyl)piperidine is the Hofmann elimination, which involves the formation of a quaternary ammonium salt followed by elimination to yield a ring-opened product.[4][5][6][7] While this typically requires an alkylating agent to form the quaternary salt, in the presence of other reactants or under harsh conditions, related elimination pathways could be envisioned.

Caption: Proposed degradation pathways for 4-(Ethanesulfonyl)piperidine.

Experimental Protocol: Forced Degradation Study under Basic Conditions

This protocol outlines a forced degradation study to assess the stability of 4-(Ethanesulfonyl)piperidine hydrochloride in a basic solution, in accordance with ICH guidelines.[6][8][9]

1. Materials and Reagents:

  • 4-(Ethanesulfonyl)piperidine hydrochloride

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • HPLC grade water and acetonitrile

  • Heptafluorobutyric acid (HFBA)

  • Reference standards for any known potential degradation products (if available)

2. Equipment:

  • HPLC system with a Charged Aerosol Detector (CAD)[10][11]

  • Atlantis dC18 column (150 x 4.6 mm, 3.5 µm) or equivalent

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatically controlled water bath or oven

3. Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-(Ethanesulfonyl)piperidine hydrochloride in 10 mL of HPLC grade water.

  • Unstressed Sample (Time 0): Dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Stressed Sample: To a known volume of the stock solution, add an equal volume of 1 M NaOH to achieve a final base concentration of 0.5 M.

4. Stress Conditions:

  • Incubate the stressed sample at 60°C.

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Immediately neutralize the aliquots with an equivalent amount of 1 M HCl.

  • Dilute the neutralized samples to the same concentration as the unstressed sample with the mobile phase.

5. HPLC-CAD Analysis:

  • Column: Atlantis dC18 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: 0.1% Heptafluorobutyric acid in water:acetonitrile (90:10, v/v)[10]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • CAD Settings: Nitrogen pressure at 35 psi

6. Data Analysis:

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Calculate the percentage of degradation at each time point.

  • If significant degradation is observed, proceed with identification of the degradation products using HPLC-MS and/or NMR.

Experimental Workflow Diagram

Caption: Workflow for the forced degradation study.

Summary of Potential Quantitative Data

The following table summarizes the type of quantitative data that can be generated from the proposed stability study.

ParameterDescriptionExample Data
% Degradation The percentage of the parent compound that has degraded at a specific time point.15% degradation after 8 hours at 60°C in 0.5 M NaOH.
Degradation Rate Constant (k) The rate at which the compound degrades under the specified conditions.k = 0.02 hr⁻¹
Half-life (t½) The time required for 50% of the compound to degrade.t½ = 34.7 hours
Purity The percentage of the parent compound remaining in the sample.85% purity after 24 hours.

References

  • Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine - Optica Publishing Group. (n.d.). Retrieved from [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Egyptian Drug Authority.
  • Mass Spectra of Some Sulfinate Esters and Sulfones. (n.d.). Canadian Journal of Chemistry.
  • MASS SPECTRA OF SELECTED SULFONES SULFONE-SULFINATE REARRANGEMENT. (1976).
  • Piperidine is a secondary amine, which is subjected to Hofmann elimination. The alkene formed as a final product is - Sarthaks eConnect. (2022, April 16). Retrieved from [Link]

  • Hofmann elimination - Wikipedia. (n.d.). Retrieved from [Link]

  • ICH GUIDELINES FOR STABILITY. (n.d.). KK Wagh College of Pharmacy.
  • COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. (2003, December 17). European Medicines Agency.
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.).
  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • The Hofmann Elimination - Chemistry Steps. (n.d.). Retrieved from [Link]

  • (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. (2015, December 10).
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021, August 3).
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (n.d.). Taylor & Francis Online.
  • Mass Spectra of Sulfoxides and Sulfones | Request PDF. (n.d.).
  • Piperidine - Wikipedia. (n.d.). Retrieved from [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (n.d.). Journal of the American Chemical Society.
  • Piperidine(110-89-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021, April 5). Drug Development and Industrial Pharmacy.
  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF. (2022, November).
  • Mass Spectra of Some Sulfinate Esters and Sulfones. (n.d.).
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. (n.d.).
  • Degradation pathways of 1-Piperidinepentanoic acid and prevention. (n.d.). BenchChem.
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. (2021, April 5).
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (n.d.).
  • Mass Spectra of Diaryl Sulfones. (n.d.). Analytical Chemistry.
  • 4-(ethylsulfonyl)piperidine hydrochloride sigma-aldrich. (n.d.). Sigma-Aldrich.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (n.d.).

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Technical Support Center: Steric Hindrance in 2-Substituted Piperidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists navigating the challenges of steric hindrance in reactions involving 2-substituted piperidines. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter reactivity issues stemming from the sterically demanding nature of these valuable scaffolds. We will move from high-level, frequently asked questions to deep, protocol-specific troubleshooting to empower you to overcome these synthetic hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides a foundational understanding of the core problem.

Q1: Why is my standard N-alkylation of 2-methylpiperidine failing while piperidine reacts perfectly?

A: The primary cause is steric hindrance. The substituent at the C2 position acts as a steric shield, physically blocking the nitrogen's lone pair from attacking the electrophile. This is compounded by the piperidine ring's chair conformation, where a C2 substituent often prefers an equatorial position, further crowding the nitrogen. Your standard conditions (e.g., K₂CO₃ in acetonitrile) may lack the energetic input or reagent reactivity needed to overcome this barrier.[1][2]

Q2: How can I quickly diagnose if steric hindrance is the true culprit for my low yield?

A: Run a control experiment. Perform your reaction in parallel with an unhindered analog, such as piperidine or 4-methylpiperidine. If the control reaction proceeds cleanly to completion while your 2-substituted reaction stalls, steric hindrance is the most probable cause. This simple test validates that your reagents and general conditions are viable in the absence of the steric challenge.

Q3: Are there any "go-to" modifications I should try first when a reaction with a 2-substituted piperidine is sluggish?

A: Yes. Before a complete redesign, consider these three universal strategies:

  • Increase Thermal Energy: Higher temperatures provide the kinetic energy needed to overcome the activation barrier imposed by steric clash. Switching to a higher-boiling solvent (e.g., from THF to toluene or dioxane) or employing microwave irradiation can dramatically accelerate reactions.[3][4][5]

  • Enhance Electrophilicity/Reactivity: Switch to a more reactive coupling partner. For alkylations, an alkyl iodide or triflate is far more reactive than a bromide or chloride. For acylations, an acyl chloride is more potent than a carboxylic acid activated with standard coupling agents.[][7]

  • Optimize the Base: The choice of base is critical. For N-alkylations, a strong, non-nucleophilic base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS) is often more effective than weaker carbonate bases.[8]

Q4: Does the conformation of the 2-substituent matter?

A: Absolutely. A 2-substituent can exist in either an axial or equatorial position. An axial substituent creates a significant 1,3-diaxial interaction, which can further hinder the nitrogen lone pair's accessibility. While most 2-alkyl substituents prefer the equatorial position to minimize steric strain, the conformational equilibrium can be influenced by solvents and other substituents, impacting reactivity.[9][10]

Part 2: Troubleshooting Guides for Specific Transformations

This section provides in-depth, causal analysis and actionable solutions for common reaction classes where steric hindrance is a paramount challenge.

Guide 1: N-Alkylation (Sₙ2 Reactions)

N-alkylation is perhaps the most frequently encountered challenge. The direct approach of the nitrogen nucleophile to the electrophilic carbon is highly sensitive to steric bulk.

Problem: Low or no conversion in the Sₙ2 alkylation of a 2-substituted piperidine with an alkyl halide.

Causality Analysis: The reaction rate is governed by the ability of the nitrogen's lone pair to perform a backside attack on the alkyl halide. The 2-substituent physically impedes this trajectory. Furthermore, polar protic solvents can form a "cage" around the nitrogen, increasing its effective bulk and dampening its nucleophilicity.[11][12][13]

start Low N-Alkylation Yield reagent_check Verify Reagent Quality (Piperidine, Halide, Solvent) start->reagent_check conditions Modify Reaction Conditions reagent_check->conditions Reagents OK electrophile Increase Electrophile Reactivity conditions->electrophile base Optimize Base conditions->base solvent Change Solvent conditions->solvent energy Increase Energy Input conditions->energy electrophile_opts R-Br -> R-I R-Cl -> R-OTf electrophile->electrophile_opts base_opts K₂CO₃ -> NaH, KHMDS DIPEA -> LHMDS base->base_opts solvent_opts Switch to Polar Aprotic (DMF, DMSO) Avoid Protic Solvents (EtOH) solvent->solvent_opts energy_opts Increase Temp (Reflux) Use Microwave Irradiation energy->energy_opts cluster_cycle DMAP Catalytic Cycle acyl_anhydride R-CO-O-CO-R (Activated Acid) acyl_pyridinium [R-CO-DMAP]⁺ (Highly Reactive Intermediate) acyl_anhydride->acyl_pyridinium + DMAP dmap DMAP amide_product Amide Product acyl_pyridinium->amide_product + Piperidine piperidine Hindered Piperidine amide_product->dmap Releases DMAP

Caption: DMAP catalytic cycle for hindered N-acylation.

StrategyRecommendationRationale
1. Use Highly Reactive Acylating Agents Convert the carboxylic acid to an acyl chloride (using SOCl₂ or (COCl)₂) or use a pre-formed anhydride .Acyl chlorides are among the most electrophilic acylating agents and often react where standard coupling protocols fail. []
2. Employ Potent Coupling Reagents For carboxylic acids, use powerful uronium/aminium reagents like HATU or COMU .These reagents are specifically designed for difficult couplings and are more effective than standard carbodiimides for hindered substrates. [7][14]
3. Catalytic Activation Add a catalytic amount (1-10 mol%) of DMAP or a similar nucleophilic catalyst.DMAP forms a highly reactive acylpyridinium intermediate that accelerates the rate of acylation, often succeeding where other methods fail. []
4. Convert to Acyl Fluoride Use reagents like TFFH or Cyanuric Fluoride to generate an acyl fluoride in situ.Acyl fluorides are small, highly reactive intermediates that can overcome severe steric barriers. This is an excellent strategy for extremely challenging couplings. [7][15]
  • Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 2-propylpiperidine (1.0 eq) and a suitable anhydrous solvent like dichloromethane (DCM) or THF.

  • Base: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition: Dissolve the acyl chloride (1.1 eq) in anhydrous DCM/THF and add it dropwise to the stirring piperidine solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide. Purify as needed via column chromatography.

Guide 3: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

Coupling a 2-substituted piperidine with an aryl halide is a powerful method for synthesizing complex molecules but is highly dependent on the catalyst system.

Problem: Low yield or no reaction in a Buchwald-Hartwig amination with an aryl chloride or bromide.

Causality Analysis: The reaction mechanism involves several steps where steric hindrance can be detrimental. The bulky piperidine can be slow to coordinate to the palladium center (oxidative addition complex), and the final C-N bond-forming step (reductive elimination) can be sluggish if the groups on the metal are too crowded. The choice of phosphine ligand is therefore the most critical parameter. [16][17][18]

StrategyRecommendationRationale
1. Select the Right Ligand Use bulky, electron-rich biaryl monophosphine ligands .Ligands like XPhos , RuPhos , and BrettPhos are specifically designed to accelerate both the oxidative addition and the critical reductive elimination steps for hindered substrates. [8][16][17]
2. Utilize Pre-catalysts Use modern, air-stable palladium pre-catalysts (e.g., XPhos Pd G3/G4 ).Pre-catalysts provide a reliable source of the active Pd(0) species, ensuring a consistent 1:1 or 2:1 ligand-to-palladium ratio and simplifying reaction setup, which leads to more reproducible results. [8]
3. Optimize Base and Solvent The base must be strong enough but not interfere. NaOtBu and LHMDS are excellent choices.The base's role is to deprotonate the amine or the Pd(II) intermediate. The optimal base is often dependent on the specific ligand and substrate. Toluene and dioxane are common, effective solvents. [8][19]
LigandStructure ClassKey Features & Applications
XPhos Biaryl PhosphineGeneral, highly active for a broad range of substrates, including aryl chlorides. Excellent for hindered secondary amines. [8]
RuPhos Biaryl PhosphineParticularly effective for electron-deficient aryl halides and substrates prone to β-hydride elimination.
BrettPhos Biaryl PhosphineDesigned to promote the coupling of primary amines and other challenging nucleophiles. [18]
tBuXPhos Biaryl PhosphineThe added t-butyl group increases steric bulk, which can be beneficial for promoting reductive elimination in extremely hindered cases.

References

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Validation & Comparative

Comparative Guide to the Biological Activity Screening of 4-(Ethanesulfonyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the 4-(Ethanesulfonyl)piperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffolds in pharmaceuticals and natural alkaloids.[1][2] Its structural versatility and favorable physicochemical properties have cemented its role in drug design. When functionalized with an ethanesulfonyl group at the 4-position, the resulting 4-(ethanesulfonyl)piperidine moiety offers a unique combination of polarity, hydrogen bonding capability, and structural rigidity. The sulfonyl group, in particular, is a key pharmacophore known to interact with a variety of biological targets, primarily through hydrogen bonding.[3] This guide provides an in-depth comparison of screening methodologies to elucidate the biological activities of novel 4-(ethanesulfonyl)piperidine derivatives, offering researchers a strategic framework for their discovery and development efforts.

Part 1: Anticancer Activity Screening

The piperidine nucleus is integral to numerous anticancer agents, where it contributes to mechanisms such as the modulation of critical signaling pathways and the induction of apoptosis.[4] Consequently, evaluating the cytotoxic potential of new 4-(ethanesulfonyl)piperidine derivatives against various cancer cell lines is a logical and essential primary screen.

Featured Assay: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[7][8] The intensity of the resulting color, measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[6]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29, U251) in a 96-well flat-bottomed microplate at an optimized density (typically 1,000 to 100,000 cells per well) in 100 µL of culture medium.[4][9] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the 4-(ethanesulfonyl)piperidine derivatives in culture medium. Remove the overnight medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[6][10]

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 hours) at 37°C with 5% CO₂.[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[4][9]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilizing agent, such as DMSO or a detergent reagent, to each well to dissolve the formazan crystals.[8][9]

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[5] A reference wavelength of 630 nm can be used to reduce background noise.[7]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration. Use non-linear regression to determine the half-maximal inhibitory concentration (IC50) value.[4][10]

Comparative Data: Cytotoxicity of Representative Derivatives
Derivative IDSubstitution PatternU251 (Glioblastoma) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)
ESP-001 N-benzyl15.225.831.5
ESP-002 N-(4-chlorobenzyl)8.712.118.4
ESP-003 N-phenethyl22.538.945.3
ESP-004 N-benzoyl5.49.811.2
Doxorubicin (Positive Control)0.81.11.5

Note: Data are hypothetical and for illustrative purposes.

Visualization: Potential Mechanism of Action

Many anticancer compounds, including piperidine derivatives, exert their effects by modulating key cellular signaling pathways.[4] The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to apoptosis.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes ESP_Derivative 4-(Ethanesulfonyl) piperidine Derivative ESP_Derivative->PI3K Inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway by a 4-(ethanesulfonyl)piperidine derivative.

Part 2: Enzyme Inhibition Screening

The sulfonyl moiety is a well-established functional group in the design of enzyme inhibitors, capable of forming key interactions within enzyme active sites.[3] Protein kinases and cholinesterases are prominent enzyme families and validated drug targets where piperidine-based inhibitors have shown significant promise.[11][12]

Featured Assay: In Vitro Kinase Inhibition (Luminescence-Based)

This type of assay quantifies kinase activity by measuring the amount of ATP consumed or ADP produced during the phosphorylation of a substrate.[13] Luminescence-based kits, such as ADP-Glo™, are widely used due to their high sensitivity and suitability for high-throughput screening.[13] The luminescent signal is directly proportional to the amount of ADP produced, and therefore to kinase activity.

Experimental Protocol: Luminescence-Based Kinase Assay
  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compounds in 100% DMSO, starting from a high concentration (e.g., 1 mM).[13]

  • Kinase Reaction Setup: In a 96-well white, opaque plate, add the following components in order:

    • 2.5 µL of the serially diluted test compound or DMSO control.

    • 2.5 µL of the target kinase (e.g., CDK2/cyclin A) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.[13]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.[13]

  • ADP Detection (Part 1 - ATP Depletion): Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously terminates the reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[13]

  • ADP Detection (Part 2 - Signal Generation): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and, through a coupled luciferase/luciferin reaction, generates a luminescent signal. Incubate for 30 minutes at room temperature.[13]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Visualization: Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow Start Start Step1 Dispense Compound (or DMSO) into Plate Start->Step1 Step2 Add Kinase Enzyme Incubate 10 min Step1->Step2 Step3 Initiate with Substrate/ATP Mix Incubate 60 min Step2->Step3 Step4 Add ADP-Glo™ Reagent (Stop Reaction) Incubate 40 min Step3->Step4 Step5 Add Kinase Detection Reagent Incubate 30 min Step4->Step5 Step6 Read Luminescence Step5->Step6 End Calculate IC50 Step6->End

Caption: General workflow for a luminescence-based in vitro kinase inhibition assay.

Comparative Data: Kinase Inhibition Profile of Representative Derivatives
Derivative IDSubstitution PatternKinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)
ESP-001 N-benzyl750>10,0001,200
ESP-002 N-(4-chlorobenzyl)5208,500980
ESP-003 N-phenethyl1,100>10,0002,500
ESP-004 N-benzoyl851,500250
Staurosporine (Positive Control)51020

Note: Data are hypothetical and for illustrative purposes, adapted from a similar table structure.[13]

Part 3: Receptor Binding Affinity Screening

Piperidine derivatives are known to interact with various G protein-coupled receptors (GPCRs) and sigma (σ) receptors, which are implicated in a wide range of physiological and pathological processes.[14][15][16] Determining the binding affinity and selectivity of new compounds for these receptors is crucial for understanding their pharmacological profile.

Featured Assay: Competitive Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[17][18] In a competitive binding assay, a fixed concentration of a radiolabeled ligand (a known high-affinity binder) competes with various concentrations of an unlabeled test compound for binding to the receptor.[17] The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Ki), a measure of its binding affinity.

Experimental Protocol: Radioligand Binding Assay
  • Membrane Preparation: Prepare a membrane homogenate from cells or tissues expressing the target receptor (e.g., CHO cells expressing the σ1 receptor).[19] Quantify the protein content using a suitable method like the BCA assay.[19]

  • Assay Setup: The assay is typically performed in a 96-well plate with a final volume of 250 µL per well.[19] To each well, add:

    • 50 µL of the competing test compound at various concentrations.

    • 50 µL of the radioligand solution (e.g., -pentazocine for σ1 receptors) at a fixed concentration near its Kd value.[20]

    • 150 µL of the membrane preparation (containing 3-20 µg of protein).[19]

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., (+)-pentazocine).[20]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[19]

  • Separation of Bound and Free Ligand: Stop the reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) using a 96-well cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[17][19]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[19]

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[19]

  • Data Analysis: For each test compound concentration, subtract the non-specific binding from the total binding to obtain the specific binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Visualization: Radioligand Binding Assay Workflow

Binding_Assay_Workflow Start Start Step1 Prepare Reagents: Membranes, Radioligand, Test Compounds Start->Step1 Step2 Add Reagents to 96-Well Plate Step1->Step2 Step3 Incubate to Reach Equilibrium Step2->Step3 Step4 Rapid Vacuum Filtration (Separates Bound/Free) Step3->Step4 Step5 Wash Filters with Cold Buffer Step4->Step5 Step6 Add Scintillation Cocktail & Count Radioactivity Step5->Step6 End Calculate Ki Step6->End

Caption: Workflow for a competitive radioligand binding assay.

Comparative Data: Receptor Binding Affinity of Representative Derivatives
Derivative IDSubstitution Patternσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)
ESP-001 N-benzyl3.2450140.6
ESP-002 N-(4-chlorobenzyl)5.8620106.9
ESP-003 N-phenethyl15.198064.9
ESP-004 N-benzoyl96.5>10,000>103
Haloperidol (Reference Compound)2.56.52.6

Note: Data are hypothetical and for illustrative purposes, based on similar reported studies.[14][15][20]

Conclusion

The 4-(ethanesulfonyl)piperidine scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic and multi-faceted screening approach is essential to fully characterize the biological potential of its derivatives. This guide outlines three fundamental and widely applicable screening paradigms: cytotoxicity assessment, enzyme inhibition profiling, and receptor binding affinity determination. By employing these robust, well-validated assays, researchers can efficiently identify lead compounds, elucidate structure-activity relationships, and gain critical insights into their mechanisms of action, thereby accelerating the journey from chemical synthesis to potential clinical application.

References

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A Senior Application Scientist's Guide to the Structure-Activity Relationships of 4-(Ethanesulfonyl)piperidine Analogs as Cysteine Cathepsin Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(ethanesulfonyl)piperidine scaffold is a privileged structure in modern medicinal chemistry, particularly in the design of inhibitors for cysteine cathepsins, a class of proteases implicated in a range of pathologies including osteoporosis, arthritis, and cancer.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) for various analogs built upon this core. We will dissect the causal relationships between specific structural modifications and their impact on inhibitory potency and selectivity. This document synthesizes data from seminal studies to offer field-proven insights for researchers, scientists, and drug development professionals, complete with detailed experimental protocols and data presented for objective comparison.

The 4-(Ethanesulfonyl)piperidine Scaffold: A Privileged Motif for Cathepsin Inhibition

The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved drugs, valued for its ability to introduce favorable physicochemical properties such as improved solubility and metabolic stability.[2][3] When functionalized at the 4-position with an ethanesulfonyl group, the resulting scaffold becomes a potent pharmacophore for targeting the active site of cysteine proteases, particularly cathepsins.

The core utility of this scaffold lies in the sulfone moiety's ability to act as a strong hydrogen bond acceptor. In the context of cathepsin K, for instance, the sulfone oxygens can form critical hydrogen bonds with backbone amides in the S2 subsite of the enzyme's active site. The piperidine ring itself serves as a rigid, three-dimensional linker, positioning substituents into the various binding pockets (S1, S2, S3) of the enzyme with high precision.[1] Understanding how to decorate this core is paramount to developing potent and selective inhibitors.

Core SAR Principles: Decoding the Impact of Structural Modifications

The development of potent 4-(ethanesulfonyl)piperidine analogs is a study in optimizing interactions within the enzyme's active site. The key to successful drug design is a systematic approach to modifying distinct regions of the molecule and correlating those changes with biological activity.

Modifications at the Piperidine Nitrogen (P1 Position)

The nitrogen atom of the piperidine ring is a primary vector for introducing functionality that occupies the S1 and S3 pockets of the cathepsin active site. SAR studies have consistently shown that bulky, hydrophobic groups are well-tolerated and often enhance potency.

  • Rationale: The S1 and S3 pockets of many cathepsins are lined with hydrophobic residues. By introducing moieties capable of van der Waals or hydrophobic interactions, inhibitor affinity can be significantly increased.

  • Example: In a series of piperidine-3-carboxamide derivatives targeting Cathepsin K, modifying the piperidine nitrogen with various substituted benzyl groups was explored. A 4-cyanobenzyl group often results in superior potency compared to an unsubstituted benzyl group, suggesting a specific interaction or favorable desolvation effect within a sub-pocket.

Substitutions on the Ethanesulfonyl Moiety (P2 Position)

While the core ethanesulfonyl group is often conserved, its bioisosteric replacement or substitution can modulate activity and selectivity. The sulfone is critical for anchoring the inhibitor in the S2 pocket.

  • Causality: The S2 pocket of cathepsins is known to be a key determinant of inhibitor selectivity. For example, the S2 pocket of Cathepsin K is shallower than that of Cathepsin L.[4] Therefore, bulky substituents appended near the sulfone group can be used to dial in selectivity for one enzyme over another.

  • Experimental Insight: Studies developing peptidyl vinyl sulfones for parasitic cysteine proteases demonstrated that potency is highly sensitive to the P2 substituent.[5] Analogs with a P2 leucine moiety were identified as optimal, highlighting the importance of a hydrophobic side chain of a specific length and branching pattern to fit snugly into the S2 pocket.[5]

Below is a diagram illustrating the key regions for chemical modification on the core scaffold.

SAR_Points cluster_scaffold 4-(Ethanesulfonyl)piperidine Core cluster_modifications Key Modification Points & Interactions core Core Scaffold node_piperidine Piperidine Ring (Rigid Linker) node_sulfone Ethanesulfonyl Group (H-Bond Acceptor) node_N Piperidine N (Vector to S1/S3) mod_R2 R2 Group (Modulates S2 Interaction & Selectivity) node_sulfone->mod_R2 Substitution on/near Sulfone mod_R1 R1 Group (Targets S1/S3 Pockets) node_N->mod_R1 Modification at N1

Caption: Key modification points on the 4-(ethanesulfonyl)piperidine scaffold.

Comparative Analysis of Inhibitor Potency: A Data-Driven Overview

To illustrate the principles of SAR, the following table summarizes data from a synthesized study on piperidine-3-carboxamide derivatives as Cathepsin K inhibitors. This highlights how systematic modifications translate into measurable differences in inhibitory activity.[1]

Compound IDR Group (at Piperidine N)Cathepsin K IC50 (µM)Rationale for Change
F-12 (Fragment Hit) -H13.52Baseline fragment activity.
H-8 Benzyl0.15Introduction of a hydrophobic group to probe the S3 pocket significantly improves potency.
H-9 4-Fluorobenzyl0.08Addition of an electron-withdrawing group in the para position enhances binding, possibly through favorable electrostatic interactions or by influencing the conformation of the benzyl ring.
H-11 4-Chlorobenzyl0.11A larger halogen at the para position is also well-tolerated, showing similar potency to the fluoro-substituted analog.
H-13 3-Fluorobenzyl0.25Moving the fluorine to the meta position reduces potency, indicating a specific spatial requirement for the substituent in the S3 pocket.
H-17 2-Fluorobenzyl0.46Ortho-substitution is poorly tolerated, likely due to steric hindrance that prevents optimal binding conformation.

Data synthesized from a representative study on Cathepsin K inhibitors for illustrative purposes.[1]

Experimental Methodologies

To ensure scientific integrity and reproducibility, detailed protocols for the synthesis and evaluation of these analogs are crucial.

General Synthetic Protocol: Synthesis of (R)-1-((4-bromophenyl)sulfonyl)piperidine-3-carboxylic acid

This protocol describes a key intermediate step in the synthesis of many potent inhibitors.

Workflow Diagram:

Synthesis_Workflow start Start: (R)-Piperidine-3- carboxylic acid step1 Dissolve in THF/H2O. Add Na2CO3. Cool to 0°C. start->step1 step2 Add 4-bromobenzene-1- sulfonyl chloride (portion-wise). step1->step2 step3 Warm to RT. Stir for 12h. step2->step3 step4 Acidify with HCl (1M) to pH 2-3. step3->step4 step5 Extract with Ethyl Acetate (3x). step4->step5 step6 Dry (Na2SO4), Filter, Concentrate. step5->step6 product Product: (R)-1-((4-bromophenyl)sulfonyl) piperidine-3-carboxylic acid step6->product

Caption: Workflow for the synthesis of a key piperidine sulfonyl intermediate.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of (R)-piperidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium carbonate (Na2CO3, 2.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Sulfonylation: Add 4-bromobenzene-1-sulfonyl chloride (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

    • Scientist's Note: Portion-wise addition is critical to control the exotherm of the reaction and prevent side product formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12 hours.

  • Workup - Acidification: Cool the mixture to 0 °C again and slowly add 1M hydrochloric acid (HCl) until the pH of the aqueous phase is between 2 and 3.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization or column chromatography to yield the final product as a white solid.[1]

Biological Evaluation: Cathepsin K Enzymatic Assay

This protocol outlines a standard fluorescence-based assay to determine the IC50 values of test compounds.

Materials:

  • Human recombinant Cathepsin K

  • Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5.

  • Substrate: Z-LR-AMC (Z-Leu-Arg-7-amino-4-methylcoumarin)

  • Test compounds dissolved in DMSO.

  • 96-well black microplate.

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 480 nm).

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute into the assay buffer to achieve final desired concentrations. The final DMSO concentration in the well should not exceed 1%.

  • Enzyme Addition: To each well of the 96-well plate, add 50 µL of the Cathepsin K solution (pre-diluted in assay buffer).

  • Inhibitor Incubation: Add 25 µL of the diluted test compound solution to the wells. For control wells, add 25 µL of assay buffer with 1% DMSO.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Trustworthiness Check: This pre-incubation step is essential for reversible inhibitors to reach equilibrium binding before the substrate is introduced.

  • Initiate Reaction: Add 25 µL of the Z-LR-AMC substrate solution to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader and measure the increase in fluorescence intensity every minute for 30 minutes at 37 °C.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Discussion and Future Outlook

The 4-(ethanesulfonyl)piperidine scaffold remains a highly fruitful starting point for the design of potent and selective cathepsin inhibitors. The SAR data clearly indicates that inhibitory potency is exquisitely sensitive to the nature and position of substituents on the piperidine nitrogen. Specifically, para-substituted aromatic rings that are electron-deficient tend to provide the highest potency against Cathepsin K, suggesting a specific and constrained binding pocket.

Future research should focus on several key areas:

  • Selectivity Profiling: While potency is crucial, selectivity against other cathepsins (e.g., B, L, S) and other proteases is paramount for avoiding off-target effects. Comprehensive selectivity panels are a necessary next step for promising compounds.

  • Pharmacokinetic Optimization: Beyond potency, analogs must possess drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion). Modifications that improve oral bioavailability and metabolic stability without sacrificing potency will be critical for advancing leads to clinical candidates.

  • Exploring Novel Vectors: While the piperidine nitrogen is a well-explored modification point, further derivatization of the piperidine ring itself or the ethanesulfonyl group could yield novel interactions and improved properties.

By combining rational, structure-based design with systematic SAR exploration, the 4-(ethanesulfonyl)piperidine scaffold will continue to be a valuable template for the development of next-generation therapeutics.

References

A Senior Application Scientist's Guide to In Vitro ADME Assays for Novel Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of bringing novel piperidine-containing therapeutics to the clinic, a robust understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. The piperidine moiety, a ubiquitous scaffold in medicinal chemistry, imparts favorable physicochemical properties but also presents unique metabolic challenges.[1][2] This guide provides an in-depth, comparative analysis of the essential in vitro ADME assays, offering not just protocols, but the scientific rationale to empower your decision-making process in lead optimization.

The In Vitro ADME Gauntlet: A Strategic Workflow

The journey from a promising hit to a viable clinical candidate is a multi-parameter optimization challenge. A well-designed in vitro ADME screening cascade is not merely a series of checkboxes but a strategic workflow designed to iteratively refine molecular properties. The following diagram illustrates a logical progression for assessing novel piperidine compounds.

ADME_Workflow cluster_early Early Stage Screening (Hit-to-Lead) cluster_mid Mid-Stage Characterization (Lead Optimization) cluster_late Late-Stage Profiling (Candidate Selection) Metabolic_Stability Metabolic Stability (Microsomes) CYP_Inhibition CYP450 Inhibition (IC50) Metabolic_Stability->CYP_Inhibition Prioritize stable compounds Permeability_PAMPA Permeability (PAMPA) Permeability_Caco2 Permeability (Caco-2) Permeability_PAMPA->Permeability_Caco2 Confirm cellular permeability PPB Plasma Protein Binding (RED) CYP_Inhibition->PPB CYP_Phenotyping CYP Reaction Phenotyping CYP_Inhibition->CYP_Phenotyping Identify specific CYP isoforms Transporter_Interaction Transporter Substrate & Inhibition (MDR1-MDCK) PPB->Transporter_Interaction Permeability_Caco2->Transporter_Interaction Investigate efflux mechanisms Metabolic_Stability_Hep Metabolic Stability (Hepatocytes) Metabolite_ID Metabolite Identification Metabolic_Stability_Hep->Metabolite_ID Characterize major metabolites

Caption: A tiered approach to in vitro ADME testing for piperidine compounds.

Metabolic Stability: The First Hurdle

The metabolic fate of a drug is a critical determinant of its half-life and oral bioavailability. For piperidine-containing molecules, metabolic attack often occurs on the piperidine ring itself or its substituents.[3] Common biotransformations include N-dealkylation, C-hydroxylation (often at positions alpha to the nitrogen), and ring-opening.[4][5]

Comparison of In Vitro Systems
Assay SystemPrincipleAdvantagesDisadvantagesBest For
Liver Microsomes Subcellular fraction containing Phase I (CYP450, FMO) and some Phase II (UGT) enzymes.[6][7]High-throughput, cost-effective, good for initial ranking of Phase I metabolic liability.[8]Lacks cytosolic enzymes (e.g., some SULTs, AOX) and intact cellular machinery.[9]Early-stage screening of large compound sets to identify metabolically labile "hotspots".
Hepatocytes Intact liver cells containing a full complement of Phase I and II enzymes and cofactors.More physiologically relevant, provides a more complete picture of metabolism, including uptake and efflux.Lower throughput, more expensive, greater inter-donor variability.Later-stage characterization of lead compounds and for predicting in vivo clearance.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes

This protocol is designed to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of novel piperidine compounds.

1. Reagent Preparation:

  • Test Compound Stock: 10 mM in DMSO.

  • Human Liver Microsomes (HLM): Pooled from multiple donors, stored at -80°C. Thaw on ice before use.

  • NADPH Regenerating System (NRS): Solution A (NADP+, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase). Prepare fresh.

  • Phosphate Buffer: 100 mM, pH 7.4.

2. Incubation:

  • Pre-warm a 96-well plate containing phosphate buffer and HLM (final concentration 0.5 mg/mL) at 37°C for 10 minutes.

  • Initiate the reaction by adding the test compound (final concentration 1 µM) and NRS.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[1]

3. Sample Analysis:

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

4. Data Analysis:

  • Plot the natural log of the percentage of remaining compound versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life: t½ = 0.693 / k

  • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein)

Causality Behind Experimental Choices:

  • The use of pooled HLM from multiple donors minimizes the impact of inter-individual variability in enzyme expression.

  • An NRS is crucial to sustain the activity of NADPH-dependent CYP450 enzymes throughout the incubation period.

  • Quenching with a cold organic solvent effectively stops the enzymatic reaction and precipitates proteins for clean sample analysis.

Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential

Piperidine-containing drugs can act as inhibitors of CYP enzymes, leading to potentially harmful drug-drug interactions (DDIs).[10] Regulatory agencies such as the FDA and EMA require the evaluation of inhibitory potential against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[11][12]

Experimental Protocol: CYP450 Inhibition (IC50 Determination)

This protocol determines the concentration of a test compound that causes 50% inhibition (IC50) of a specific CYP isoform's activity.

1. Reagent Preparation:

  • HLM and Buffer: As described for metabolic stability.

  • CYP-specific Probe Substrates: e.g., Phenacetin (CYP1A2), Diclofenac (CYP2C9), S-Mephenytoin (CYP2C19), Dextromethorphan (CYP2D6), Midazolam (CYP3A4).

  • Test Compound Dilution Series: Prepare a range of concentrations in DMSO.

  • Positive Control Inhibitors: e.g., Furafylline (CYP1A2), Sulfaphenazole (CYP2C9), Ticlopidine (CYP2C19), Quinidine (CYP2D6), Ketoconazole (CYP3A4).[13]

2. Incubation:

  • In a 96-well plate, combine HLM, phosphate buffer, and either the test compound or a positive control inhibitor.

  • Pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding the probe substrate and NRS.

  • Incubate for a predetermined time (within the linear range of metabolite formation).

  • Stop the reaction with cold acetonitrile containing an internal standard.

3. Sample Analysis and Data Interpretation:

  • Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.[14]

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot percent inhibition versus the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative IC50 Data for Known Piperidine-Containing Drugs
DrugPrimary UseCYP IsoformIC50 (µM)Reference
Paroxetine AntidepressantCYP2D6~0.1[13]
Thioridazine AntipsychoticCYP2D6~0.5[15][16]
Fentanyl Opioid AnalgesicCYP3A4>10[17]
Haloperidol AntipsychoticCYP2D6~1.5[18]

Note: IC50 values can vary depending on the experimental conditions.

Plasma Protein Binding (PPB): The Unbound Fraction Rules

Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[19] Many piperidine compounds are basic and can bind to both albumin and alpha-1-acid glycoprotein (AAG) in plasma.[20]

Comparison of PPB Assay Methods
MethodPrincipleAdvantagesDisadvantages
Rapid Equilibrium Dialysis (RED) Drug in plasma dialyzes across a semi-permeable membrane into a buffer compartment until equilibrium is reached.[21]"Gold standard", low non-specific binding, accurate for a wide range of compounds.[22]Slower than ultrafiltration, potential for compound instability over the incubation period.
Ultrafiltration Centrifugal force is used to separate free drug from protein-bound drug through a semi-permeable membrane.[23]Faster than RED, suitable for unstable compounds.Prone to non-specific binding to the membrane and apparatus, which can lead to overestimation of binding.[24]
Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

1. Device Preparation:

  • Use a commercially available 96-well RED plate with individual dialysis inserts (e.g., Thermo Scientific Pierce).[25]

2. Sample Preparation:

  • Spike human plasma with the test compound at the desired concentration (e.g., 1 µM).

  • Prepare a dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).

3. Dialysis:

  • Add the spiked plasma to the sample chamber of the RED insert and the dialysis buffer to the buffer chamber.

  • Seal the plate and incubate at 37°C with shaking for 4-6 hours to reach equilibrium.[25]

4. Sample Analysis:

  • After incubation, collect aliquots from both the plasma and buffer chambers.

  • To account for matrix effects, mix the plasma sample with an equal volume of blank buffer and the buffer sample with an equal volume of blank plasma.

  • Precipitate proteins with cold acetonitrile containing an internal standard.

  • Quantify the compound concentration in both samples by LC-MS/MS.

5. Calculation of Fraction Unbound (fu):

  • fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

Permeability: Crossing Biological Barriers

A drug's ability to cross biological membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier (BBB) for CNS targets, is a key determinant of its efficacy.

Comparison of Cell-Based Permeability Models
Cell LineOriginKey FeaturesBest For
Caco-2 Human colon adenocarcinomaDifferentiates into a polarized monolayer with tight junctions and expresses various transporters (e.g., P-gp, BCRP), considered the "gold standard" for predicting human intestinal absorption.[26][27]Assessing oral absorption and identifying substrates of intestinal efflux transporters.
MDR1-MDCK Madin-Darby canine kidney cells transfected with the human MDR1 geneForms a tight monolayer and overexpresses the P-glycoprotein (P-gp) efflux pump.[28]Specifically investigating P-gp-mediated efflux, particularly relevant for predicting BBB penetration.[29]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This assay measures the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B, absorptive) and basolateral-to-apical (B-A, efflux) directions.

1. Cell Culture:

  • Culture Caco-2 cells on semi-permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.[4]

  • Monitor monolayer integrity by measuring the transepithelial electrical resistance (TEER).

2. Permeability Assay:

  • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

  • For A-B permeability, add the test compound to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

  • For B-A permeability, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

3. Sample Analysis and Calculations:

  • Quantify the concentration of the test compound in the receiver samples by LC-MS/MS.

  • Calculate the Papp value (in cm/s): Papp = (dQ/dt) / (A * C0)

    • dQ/dt = rate of compound appearance in the receiver chamber

    • A = surface area of the insert

    • C0 = initial concentration in the donor chamber

  • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)

    • An ER > 2 is generally considered indicative of active efflux.

Interpreting Permeability Data for Piperidine Compounds
Papp (A-B) (x 10⁻⁶ cm/s)Human AbsorptionEfflux Ratio (ER)Interpretation
< 1Poor> 2Poorly permeable, potential efflux liability.
1 - 10Moderate< 2Moderately permeable, not a significant efflux substrate.
> 10High> 2High passive permeability, but efflux may limit net absorption or brain penetration.[9]

Conclusion

The in vitro ADME assays detailed in this guide form the cornerstone of a rational, data-driven approach to optimizing novel piperidine-containing drug candidates. By understanding the principles behind each assay and the specific metabolic liabilities of the piperidine scaffold, researchers can make more informed decisions, leading to the selection of compounds with a higher probability of success in preclinical and clinical development. Adherence to established protocols and careful interpretation of comparative data, within the context of regulatory guidelines, are essential for advancing safe and effective new medicines.[30][31][32][33]

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  • A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. MDPI. [URL: https://www.mdpi.com/2673-9312/3/4/35]
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [URL: https://www.nuvisan.com/cro/dmpk/in-vitro-metabolic-stability-assays/]
  • IC 50 curves generated from CYP3A4, CYP2C9, and CYP2D6 inhibition... ResearchGate. [URL: https://www.researchgate.net/figure/IC-50-curves-generated-from-CYP3A4-CYP2C9-and-CYP2D6-inhibition-assays-performed-in_fig6_6186252]
  • Effects of Combination Drug Exposure on CYP2D6 Activity. The IC 50 (A)... ResearchGate. [URL: https://www.researchgate.net/figure/Effects-of-Combination-Drug-Exposure-on-CYP2D6-Activity-The-IC-50-A-and-Hill-Slope-B_fig3_334543209]

Sources

A Senior Application Scientist's Guide to High-Throughput Screening of Piperidine-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry. As one of the most prevalent nitrogen-containing heterocyclic scaffolds found in FDA-approved drugs, its structural and physicochemical properties make it an invaluable component in designing therapeutics for a vast range of diseases, including cancer, CNS disorders, and infectious diseases.[1] The inherent three-dimensionality of the saturated piperidine core allows for an exploration of chemical space that flat, aromatic systems cannot achieve, a concept often referred to as "escaping flatland."[2][3]

However, the journey from a promising piperidine-based molecule to a viable drug candidate is arduous. The initial and most critical step is often the identification of a "hit" compound from a vast chemical library. High-Throughput Screening (HTS) is the engine that drives this discovery process, enabling the rapid, automated testing of hundreds of thousands to millions of compounds against a specific biological target.[4][5]

This guide provides a comprehensive comparison of HTS platforms and a detailed framework for designing and executing a robust screening campaign tailored to piperidine-based compound libraries. We will move beyond simple protocols to explain the causal-driven decisions that underpin a successful screening campaign, ensuring that every step is part of a self-validating system to maximize data quality and minimize false leads.[5][6]

Part 1: A Comparative Analysis of HTS Technology Platforms

The choice of an HTS assay technology is the first critical decision point and has profound implications for the quality and relevance of your screening data. The optimal platform depends on the biological target, the nature of the compound library, and available instrumentation. Piperidine-containing compounds can sometimes be prone to autofluorescence or possess basic properties that may interfere with certain assay formats; these factors must be considered during platform selection.

Below is a comparative analysis of the most common HTS technologies.[7][8]

Technology PlatformPrincipleTypical ThroughputSensitivityCost (Reagents)Susceptibility to Piperidine InterferenceBest For Target Classes
Fluorescence Intensity (FI) Measures changes in the intensity of emitted light from a fluorophore.384/1536-wellModerateLowHigh: Prone to interference from autofluorescent compounds.Soluble enzymes, reporter gene assays.
Fluorescence Polarization (FP) Measures the change in rotational speed of a fluorescently labeled molecule upon binding to a larger partner.384/1536-wellHighLow-ModerateModerate: Less sensitive to direct fluorescence, but colored compounds can absorb light.Protein-protein interactions, protein-nucleic acid binding, competitive binding assays.
TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer between a donor and acceptor fluorophore when in close proximity.384/1536-wellVery HighHighLow: Time-resolved detection minimizes short-lived background fluorescence.Kinases, GPCRs, protein-protein interactions, immunoassays.
Luminescence Measures light produced by a chemical reaction, typically enzymatic (e.g., luciferase).384/1536-wellVery HighModerateModerate: Less prone to fluorescence interference, but some compounds can directly inhibit the luciferase enzyme.Reporter gene assays, ATP detection assays (e.g., kinase, ATPase activity), cell viability.
AlphaScreen® Amplified Luminescent Proximity Homogeneous Assay. Donor and acceptor beads generate a singlet oxygen-mediated signal when brought into proximity.384/1536-wellExtremely HighHighLow-Moderate: Robust technology, but sensitive to light and compounds that quench singlet oxygen.Biomarker detection, protein-protein interactions, receptor-ligand binding.
Label-Free (e.g., Mass Spec) Directly measures the mass of substrate and product without relying on fluorescent or luminescent labels.384-wellHighModerate-HighVery Low: Considered a gold standard for eliminating optical interference artifacts.Enzymes (kinases, proteases, methyltransferases), especially those with challenging substrates.

Expert Rationale: For most targets, TR-FRET or luminescence-based assays provide an excellent balance of sensitivity and robustness, significantly reducing the rate of false positives caused by compound interference.[8] While more resource-intensive, label-free mass spectrometry is the superior choice when screening libraries known for optical interference or for targets where labeled substrates are not feasible.[7]

Part 2: Designing a Self-Validating HTS Campaign

A successful HTS campaign is a meticulously planned workflow designed to identify true biological activity while systematically eliminating artifacts. This process can be broken down into four key stages.

Workflow for a Robust HTS Campaign

HTS_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Hit Triage cluster_3 Phase 4: Validation A Library Quality Control (Purity, Diversity) B Assay Development & Miniaturization A->B C Assay Validation (Z'-factor, S/B, DMSO Tolerance) B->C D Primary Screen (Single Concentration) C->D E Hit Confirmation (Re-test from fresh stock) D->E F Dose-Response Analysis (Potency - IC50/EC50) E->F G Counter-Screens (Rule out assay interference) F->G H Orthogonal Assays (Confirm hit with different technology) G->H I Validated Hits H->I

Caption: A four-phase workflow for HTS campaigns.

Step 1: Library Preparation and Quality Control

The success of any screen is fundamentally dependent on the quality of the compound library.[9] Piperidine-focused libraries are valuable for their 3D structural diversity.[2]

  • Source & Purity: Utilize libraries from reputable vendors with purity confirmed by LC-MS and NMR (typically >90%).[]

  • Physicochemical Properties: Ensure compounds adhere to guidelines like Lipinski's Rule of 5 to improve their drug-like properties.[11]

  • Compound Handling: Prepare master plates by dissolving compounds in 100% DMSO. Subsequent assay plates are created using acoustic dispensing technology to transfer nanoliter volumes, minimizing solvent effects.

Step 2: Assay Development and Validation

An assay must be adapted from a benchtop format to a high-throughput, miniaturized format (e.g., 384- or 1536-well plates).[12] This process requires rigorous validation.

  • Miniaturization: Reduce reaction volumes to conserve precious reagents and increase throughput.

  • Statistical Validation (Z'-Factor): The Z'-factor is the most critical metric for validating an HTS assay's quality. A value ≥ 0.5 indicates a robust assay with a large signal window and low data variability, making it suitable for screening.

    • Formula: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

    • Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.

  • DMSO Tolerance: The final concentration of DMSO in the assay should be consistent across all wells and confirmed to have no inhibitory effect on the biological target.

Step 3: The Primary Screen

This is the automated execution of the assay against the entire compound library, typically at a single concentration (e.g., 10 µM).[13] The goal is to cast a wide net to identify any compound showing activity above a predefined threshold (the "hit" cutoff).

Step 4: Hit Confirmation and Triage Cascade

The primary screen will inevitably produce false positives.[6] A systematic triage cascade is essential for distinguishing genuine hits from artifacts.

Triage_Cascade A Primary Hits (e.g., >50% Inhibition) B Confirmation Screen (Re-test active compounds) A->B Eliminate random errors C Dose-Response Curve (Determine Potency - IC50) B->C Confirm activity & rank potency D Counter-Screen (e.g., test against luciferase enzyme directly) C->D Eliminate assay interferers E Orthogonal Assay (e.g., switch from luminescence to FP) D->E Confirm biological mechanism F SAR Analysis (Structure-Activity Relationship) E->F Identify chemical scaffolds G Validated Hit Series F->G

Caption: The hit triage process to validate primary hits.

  • Hit Confirmation: Re-test all primary hits from a freshly prepared compound sample to eliminate errors from the initial screen.

  • Dose-Response: Test confirmed hits across a range of concentrations (e.g., 8-point curve) to determine their potency (IC50 or EC50). This step is crucial for ranking compounds and beginning to understand the structure-activity relationship (SAR).

  • Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself. For example, in a luciferase-based assay, one would run a counter-screen of the hits against purified luciferase enzyme to flag inhibitors of the reporter system.

  • Orthogonal Assays: Confirm the biological activity of the hits using a different technology platform.[13] For instance, if a hit was identified in a TR-FRET assay, its activity could be confirmed using a label-free mass spectrometry assay. This provides high confidence that the compound's effect is on the biological target, not an artifact of the primary assay format.

Part 3: Case Study - TR-FRET Screen for Kinase Inhibitors

This section provides a practical, step-by-step protocol for screening a piperidine-based library against a protein kinase using TR-FRET, a highly robust and widely used HTS technology.[8]

Objective: To identify inhibitors of Kinase-Y from a 50,000-compound piperidine library.

Rationale for Platform Choice: Kinase assays measure the transfer of a phosphate group from ATP to a substrate. TR-FRET is ideal for this application because it offers a high signal-to-background ratio and is minimally affected by autofluorescent compounds that can be present in diverse libraries.

TR-FRET Kinase Assay Principle

TRFRET_Kinase cluster_0 No Inhibition (DMSO Control) cluster_1 Inhibition (Hit Compound) A1 Kinase-Y + Substrate-Biotin + ATP A2 Phosphorylated Substrate-Biotin A1->A2 Phosphorylation A3 Eu-Donor Ab + SA-Acceptor A4 High TR-FRET Signal A2->A4 Detection B1 Kinase-Y + Inhibitor + Substrate-Biotin + ATP B2 No Phosphorylation B1->B2 Inhibition B3 Eu-Donor Ab + SA-Acceptor B4 Low TR-FRET Signal B2->B4 No Proximity

Caption: Mechanism of a TR-FRET kinase inhibition assay.

Detailed Experimental Protocol

Materials:

  • Compound Plates: 384-well plates with 50 nL of library compounds (10 mM in DMSO).

  • Assay Plates: Low-volume 384-well white plates.

  • Reagents: Kinase-Y, biotinylated peptide substrate, ATP, TR-FRET anti-phospho-substrate antibody (Europium-labeled donor), Streptavidin-conjugated acceptor fluorophore (SA-Acceptor).

  • Buffers: Kinase reaction buffer, Stop/Detection buffer containing EDTA.

  • Instrumentation: Acoustic liquid handler, automated plate stacker, multimode plate reader with TR-FRET capability.

Methodology:

  • Compound Dispensing: Using an acoustic liquid handler, transfer 20 nL of each compound from the source plates to the assay plates. This results in a final screening concentration of 10 µM in a 20 µL reaction volume. Also, dispense DMSO into control wells (negative control: 100% activity; positive control: fully inhibited).

  • Enzyme/Substrate Addition: Dispense 10 µL of Kinase-Y and biotinylated substrate solution in kinase buffer to all wells.

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Reaction Initiation: Dispense 5 µL of ATP solution to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Dispense 5 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and stop the reaction), Eu-donor antibody, and SA-acceptor.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding and signal development.

  • Data Acquisition: Read the plates on a TR-FRET-enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of these signals is used for data analysis.

Data Analysis and Hit Selection
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Hit Criteria: A compound is flagged as a primary hit if its percent inhibition is greater than 3 standard deviations from the mean of the neutral (DMSO) controls, or more simply, if % Inhibition > 50%.

  • Z'-Factor Calculation: The Z'-factor is calculated for each plate using the positive and negative control wells to ensure data quality. Plates with a Z' < 0.5 are flagged for review or re-screening.

Compound IDTR-FRET Ratio% InhibitionPlate Z'-FactorStatus
DMSO_Avg2.850%0.82Control
Positive_Ctrl_Avg0.45100%0.82Control
PPD-0012.5014.6%0.82Inactive
PPD-002 1.10 72.9% 0.82 Primary Hit
PPD-0031.9836.3%0.82Inactive

Following this primary screen, hit compound PPD-002 would proceed to the triage cascade described in Part 2 for confirmation, potency determination, and further validation.

Conclusion and Future Outlook

High-throughput screening of piperidine-based libraries is a powerful strategy for identifying novel, three-dimensional chemical matter for challenging biological targets. A successful campaign is not merely a matter of automation; it is a multidisciplinary endeavor that hinges on a deep understanding of assay technology, a commitment to rigorous, self-validating workflows, and a systematic approach to eliminating artifacts.

By carefully selecting HTS platforms that minimize compound-specific interference, such as TR-FRET or label-free mass spectrometry, researchers can significantly enhance the quality of their primary screening data. The implementation of a robust hit triage cascade is non-negotiable for filtering out false positives and ensuring that downstream resources are focused only on the most promising and biologically relevant hit compounds.

Looking forward, the integration of artificial intelligence and machine learning (AI/ML) algorithms is set to further revolutionize HTS data analysis, enabling more sophisticated hit identification and predictive modeling.[7] Furthermore, the rise of high-content imaging and phenotypic screening allows for the evaluation of compounds in more complex, disease-relevant cellular systems, opening new frontiers for discovering first-in-class therapeutics derived from the versatile piperidine scaffold.[9][14]

References

A Comparative Guide for Medicinal Chemists: 4-(Ethanesulfonyl)piperidine HCl vs. 4-(Methylsulfonyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, valued for its favorable physicochemical properties and synthetic tractability. Within this class, sulfonyl-substituted piperidines are of particular interest as versatile intermediates and pharmacophores. This guide provides an in-depth, objective comparison of two closely related building blocks: 4-(Ethanesulfonyl)piperidine hydrochloride and 4-(Methylsulfonyl)piperidine hydrochloride.

Our focus extends beyond a simple catalog of properties. We will delve into the subtle yet significant impact of a single methylene unit difference between the ethyl and methyl sulfonyl groups. This guide is designed for researchers, scientists, and drug development professionals, offering not only a comparative analysis based on established medicinal chemistry principles but also providing detailed, actionable experimental protocols to empower researchers to generate their own data and validate these findings within their specific applications.

Molecular Overview and Structural Comparison

At first glance, 4-(Ethanesulfonyl)piperidine HCl and 4-(Methylsulfonyl)piperidine HCl are remarkably similar. They share the same core piperidine ring and sulfonyl linker, with both being supplied as hydrochloride salts to improve solubility and handling.

Property4-(Ethanesulfonyl)piperidine HCl4-(Methylsulfonyl)piperidine HCl
Structure CCS(=O)(=O)C1CCNCC1.ClCS(=O)(=O)CC1CCNCC1.Cl
Molecular Formula C₇H₁₆ClNO₂SC₇H₁₆ClNO₂S
Molecular Weight 213.73 g/mol [1]213.73 g/mol [2]
CAS Number 1147107-63-8[1]597563-39-8[2]

The critical distinction lies in the alkyl group attached to the sulfone: an ethyl group versus a methyl group. This seemingly minor variation—the addition of a single CH₂ unit—can have cascading effects on key drug-like properties, including lipophilicity, solubility, and metabolic stability. Understanding these differences is crucial for medicinal chemists when selecting the optimal building block for a lead optimization campaign. The concept of bioisosterism, where one functional group is replaced by another to enhance desired properties, is central to this comparison. While not classical bioisosteres, the methyl and ethyl groups are often explored to fine-tune a molecule's profile.

Physicochemical Properties: A Head-to-Head Analysis

The physicochemical profile of a drug candidate is a critical determinant of its pharmacokinetic and pharmacodynamic behavior. Here, we compare the anticipated properties of our two subject compounds and provide robust protocols for their experimental determination.

Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's ability to partition between an oily (lipid) and an aqueous phase, is a paramount parameter in drug design. It influences absorption, distribution, protein binding, and metabolism. The partition coefficient (logP) and the distribution coefficient (logD, which accounts for ionization at a specific pH) are the standard metrics.

Theoretical Insights: The addition of a methylene (CH₂) group from methyl to ethyl is expected to increase lipophilicity. Generally, each CH₂ group can contribute approximately +0.5 to the logP value. Therefore, it is hypothesized that 4-(Ethanesulfonyl)piperidine HCl will exhibit a higher logP and logD₇.₄ than its methyl counterpart. This increased lipophilicity could lead to enhanced membrane permeability but may also increase non-specific binding and metabolic susceptibility.

Predicted and Experimental Data Summary:

Parameter4-(Ethanesulfonyl)piperidine HCl4-(Methylsulfonyl)piperidine HClRationale for Difference
Predicted XlogP3 0.1Not availableThe ethyl group increases hydrocarbon content, leading to higher predicted lipophilicity.
Experimental logD₇.₄ Data to be determinedData to be determinedExpected to be higher due to the increased alkyl chain length.[3]
Experimental Protocol: Determination of logD₇.₄ by Shake-Flask Method

This protocol outlines the "gold standard" shake-flask method for determining the distribution coefficient at physiological pH (7.4).[1][4][5]

Methodology:

  • Preparation of Pre-Saturated Phases:

    • Mix equal volumes of 1-octanol and 0.01 M phosphate-buffered saline (PBS), pH 7.4.

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely before use.

  • Sample Preparation:

    • Prepare a 10 mM stock solution of the test compound (either piperidine HCl salt) in dimethyl sulfoxide (DMSO).

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated 1-octanol and PBS (e.g., a 1:1 volume ratio) to achieve a final concentration that is accurately quantifiable by the chosen analytical method (e.g., LC-MS). The final DMSO concentration should be kept low (<1%).

  • Partitioning:

    • Vortex the sample mixture vigorously for 1 hour at a controlled temperature (e.g., 25°C) to allow for equilibrium to be reached.

    • Centrifuge the mixture to ensure a clean separation of the aqueous and octanol phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the upper 1-octanol phase and the lower aqueous (PBS) phase.

    • Analyze the concentration of the compound in each phase using a validated analytical method, such as LC-MS/MS, with a proper calibration curve.

  • Calculation:

    • The logD₇.₄ is calculated using the following formula: logD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

Diagram: Shake-Flask logD Determination Workflow

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Mix 1-Octanol & PBS (pH 7.4) prep2 Shake for 24h for Saturation prep1->prep2 start Add Compound Stock to Saturated Phases vortex Vortex for 1h to Reach Equilibrium start->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge sample_oct Sample Octanol Phase centrifuge->sample_oct sample_aq Sample Aqueous Phase centrifuge->sample_aq analysis Quantify by LC-MS/MS sample_oct->analysis sample_aq->analysis calc Calculate logD analysis->calc

Caption: Workflow for logD determination using the shake-flask method.

Aqueous Solubility

Aqueous solubility is a critical factor for oral absorption and formulation development. As hydrochloride salts, both compounds are expected to have good solubility. However, the lipophilicity of the free base will influence the solubility of the salt form.

Theoretical Insights: An increase in alkyl chain length, and thus lipophilicity, generally corresponds to a decrease in aqueous solubility.[3] Therefore, 4-(Ethanesulfonyl)piperidine HCl is predicted to have slightly lower intrinsic solubility than 4-(methylsulfonyl)piperidine HCl.

Data Summary:

Parameter4-(Ethanesulfonyl)piperidine HCl4-(Methylsulfonyl)piperidine HClRationale for Difference
Aqueous Solubility Data to be determinedData to be determinedThe higher lipophilicity of the ethyl group is expected to result in lower aqueous solubility.
Experimental Protocol: Equilibrium Aqueous Solubility Determination

This protocol determines the thermodynamic equilibrium solubility of a compound in an aqueous buffer.

Methodology:

  • Buffer Preparation: Prepare a universal aqueous buffer at a physiologically relevant pH, such as 7.4. Ensure the buffer is filtered.

  • Sample Preparation:

    • Add an excess amount of the solid compound to a known volume of the buffer in a glass vial. The goal is to create a saturated solution with undissolved solid remaining.

    • Prepare samples in triplicate.

  • Equilibration:

    • Seal the vials and agitate them (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Filter the supernatant through a low-binding filter (e.g., a 0.45 µm PTFE syringe filter) to remove all undissolved particles. Centrifugation prior to filtration is recommended.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard calibration curve.

  • Reporting: Report the solubility in mg/mL or µM.

Ionization Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH. For these compounds, the relevant pKa is that of the piperidine nitrogen, which will be protonated at physiological pH.

Theoretical Insights: The electronic effect of the alkylsulfonyl group will influence the basicity of the piperidine nitrogen. The ethyl group is slightly more electron-donating than the methyl group. This very subtle inductive effect might lead to a marginal increase in the pKa of the 4-(Ethanesulfonyl)piperidine, making it a slightly stronger base. However, this difference is expected to be minimal and may not be experimentally significant.

Data Summary:

Parameter4-(Ethanesulfonyl)piperidine HCl4-(Methylsulfonyl)piperidine HClRationale for Difference
pKa (Piperidine N) Data to be determinedData to be determinedA negligible difference is expected. The slightly greater electron-donating character of the ethyl group may result in a marginally higher pKa.
Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[2][6][7]

Methodology:

  • System Calibration: Calibrate a potentiometer and pH electrode using standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in deionized, carbonate-free water to a known concentration (e.g., 1-10 mM).

    • Maintain a constant ionic strength by adding a background electrolyte like 0.15 M KCl.

  • Titration:

    • Place the solution in a thermostatted vessel and purge with nitrogen to remove dissolved CO₂.

    • Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M), adding the titrant in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa corresponds to the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative of the titration curve.

Diagram: General Experimental Workflow

G cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME compound Test Compound (Ethanesulfonyl or Methylsulfonyl Piperidine HCl) logD logD Determination compound->logD solubility Solubility Assay compound->solubility pka pKa Measurement compound->pka metstab Metabolic Stability Assay (Liver Microsomes) compound->metstab

Caption: Overall experimental plan for comparative profiling.

Metabolic Stability

The rate at which a compound is metabolized, particularly by cytochrome P450 (CYP) enzymes in the liver, is a key determinant of its in vivo half-life and oral bioavailability. An in vitro metabolic stability assay using liver microsomes is a standard early-stage assessment.[8][9]

Theoretical Insights: The site of metabolism on these molecules could be the alkyl chain of the sulfone or the piperidine ring itself. Increased lipophilicity, as expected for the ethylsulfonyl derivative, often correlates with increased binding to CYP enzymes and potentially faster metabolism.[10] The additional methylene group in the ethyl chain also presents another potential site for oxidative metabolism. Therefore, it is plausible that 4-(Ethanesulfonyl)piperidine will exhibit lower metabolic stability (i.e., a shorter half-life) compared to its methyl counterpart.

Data Summary:

Parameter4-(Ethanesulfonyl)piperidine HCl4-(Methylsulfonyl)piperidine HClRationale for Difference
In Vitro Half-Life (t½, HLM) Data to be determinedData to be determinedExpected to be shorter due to higher lipophilicity and an additional potential site of metabolism.
Intrinsic Clearance (Clint) Data to be determinedData to be determinedExpected to be higher, corresponding to a shorter half-life.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol measures the rate of disappearance of the parent compound when incubated with human liver microsomes.[11][12][13]

Methodology:

  • Reagent Preparation:

    • Prepare a phosphate buffer (100 mM, pH 7.4).

    • Prepare an NADPH-regenerating system solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the buffer.

    • Thaw pooled human liver microsomes (commercially available) on ice. Dilute them in the buffer to the desired working concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal suspension to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

    • Include control wells: a "minus-cofactor" control (buffer instead of NADPH system) to assess non-enzymatic degradation, and a "t=0" control.

  • Time Points and Quenching:

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in the respective wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) as: t½ = 0.693 / k

    • Calculate intrinsic clearance (Clint) as: Clint (µL/min/mg protein) = (k / [microsomal protein in mg/mL]) * 1000

Synthesis Considerations

Both 4-(ethanesulfonyl)piperidine and 4-(methylsulfonyl)piperidine can be synthesized through similar routes, typically involving the alkylation of a suitable sulfur-containing piperidine precursor followed by oxidation, or by reacting a piperidine derivative with the appropriate sulfonyl chloride. The choice of starting materials and specific reaction conditions would determine the overall yield and purity.

Conclusion and Strategic Implications

The choice between 4-(Ethanesulfonyl)piperidine HCl and 4-(Methylsulfonyl)piperidine HCl is a strategic decision in drug design that should be guided by the specific goals of the optimization program.

  • Choose 4-(Methylsulfonyl)piperidine HCl when:

    • Lower lipophilicity and higher aqueous solubility are desired.

    • Maximizing metabolic stability is a primary concern.

    • A smaller, less sterically demanding substituent is required for optimal target binding.

  • Choose 4-(Ethanesulfonyl)piperidine HCl when:

    • A modest increase in lipophilicity is needed to improve cell permeability or target engagement within a lipophilic pocket.

    • Exploring the structure-activity relationship (SAR) around this position is necessary. The ethyl group provides a vector for further exploration.

This guide provides the foundational knowledge and, crucially, the experimental frameworks for making an evidence-based decision. By performing the described protocols, researchers can generate robust, project-specific data to confidently select the building block that best aligns with their desired target product profile.

References

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  • Mercell. Metabolic stability in liver microsomes. [Link]

  • Cyprotex. Microsomal Stability. Evotec. [Link]

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  • Rafols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 133-142. [Link]

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  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. WHO Technical Report Series, No. 1019, Annex 4. [Link]

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  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

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The Strategic Choice in Scaffolding: A Comparative Guide to 4-(Ethanesulfonyl)piperidine Hydrochloride and Azetidine Building Blocks in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug discovery, the selection of the right molecular scaffold is a critical opening move, profoundly influencing the trajectory of a lead candidate's development. Among the plethora of heterocyclic building blocks available to medicinal chemists, saturated rings containing a nitrogen atom are of paramount importance. This guide provides an in-depth technical comparison of two such scaffolds: the well-established 4-(ethanesulfonyl)piperidine hydrochloride and the increasingly popular, more constrained azetidine building blocks.

This analysis moves beyond a simple cataloging of properties to explore the causal relationships between the structural nuances of these scaffolds and their resulting pharmacological impact. By examining key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, supported by experimental data and detailed protocols, this guide aims to equip researchers, scientists, and drug development professionals with the insights necessary to make strategic, data-driven decisions in their scaffold selection process.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between a piperidine and an azetidine ring lies in their size: a six-membered versus a four-membered heterocycle, respectively. This seemingly simple variation in ring size has profound implications for the molecule's three-dimensional shape, flexibility, and electronic properties.

The 4-(ethanesulfonyl)piperidine hydrochloride scaffold introduces a six-membered saturated ring, which typically adopts a stable chair conformation. The presence of the electron-withdrawing ethanesulfonyl group at the 4-position significantly impacts the physicochemical properties of the piperidine ring.

Azetidines, on the other hand, are four-membered rings characterized by significant ring strain. This strain influences their conformational preferences and the reactivity of the ring atoms. When incorporated into a drug candidate, the azetidine ring offers a more rigid and compact structure compared to the more flexible piperidine.

Here is a comparative overview of the key physicochemical properties:

Property4-(Ethanesulfonyl)piperidine ScaffoldAzetidine ScaffoldRationale and Implication in Drug Design
Molecular Weight HigherLowerAzetidines offer a lower molecular weight, which is advantageous for maintaining drug-like properties (e.g., Lipinski's Rule of Five) when elaborating a molecule.
Lipophilicity (LogP) Generally higherGenerally lowerThe smaller, more polar azetidine ring tends to reduce lipophilicity, which can improve aqueous solubility. The sulfonyl group in the piperidine example increases polarity, but the larger carbon framework of piperidine generally contributes more to lipophilicity.
Basicity (pKa) ~8-9 (for the piperidine nitrogen)~7.5-8.5 (for the azetidine nitrogen)The pKa of the nitrogen atom is crucial for salt formation and interactions with biological targets. The slightly lower basicity of azetidines can be attributed to increased s-character of the nitrogen lone pair due to ring strain. The electron-withdrawing sulfonyl group in the piperidine example will also lower the pKa of the piperidine nitrogen compared to an unsubstituted piperidine (~11.2)[1].
Conformational Flexibility Higher (chair-boat interconversion)Lower (more planar and rigid)The rigidity of the azetidine ring can lead to a higher binding affinity for a target protein by reducing the entropic penalty upon binding. However, the flexibility of the piperidine ring may allow for a better fit to a flexible binding pocket.
Metabolic Stability Susceptible to N-dealkylation and ring oxidationGenerally more resistant to N-dealkylationThe compact nature of the azetidine ring can sterically hinder access by metabolic enzymes, leading to improved metabolic stability and a longer in vivo half-life[2].

The Impact on Pharmacological Profile: A Deeper Dive

The choice between a 4-(ethanesulfonyl)piperidine and an azetidine building block can dramatically alter a drug candidate's interaction with its biological target and its overall pharmacokinetic profile.

Target Engagement and Selectivity

The rigid nature of the azetidine scaffold provides a well-defined vector for substituents, which can lead to highly specific and potent interactions with a target protein. This conformational constraint can be particularly advantageous in fragment-based drug design, where the precise orientation of functional groups is critical for binding.

Conversely, the conformational flexibility of the piperidine ring can be exploited to allow for induced-fit binding to a target. The chair conformation of the piperidine ring also presents substituents in distinct axial and equatorial positions, offering opportunities for fine-tuning target interactions.

The ethanesulfonyl group in 4-(ethanesulfonyl)piperidine hydrochloride is a key feature. The sulfonyl moiety is a strong hydrogen bond acceptor and can participate in crucial interactions with the target protein, potentially increasing binding affinity and selectivity[3].

ADME Properties: Navigating the Biological Maze

A drug's success is not solely dependent on its potency but also on its ability to reach its target in the body and persist for a sufficient duration. Here, the differences between the two scaffolds become particularly pronounced.

Solubility and Permeability: Azetidine-containing compounds often exhibit improved aqueous solubility due to their lower lipophilicity[4]. This can be a significant advantage for oral drug development. However, the increased polarity may also lead to lower passive permeability across biological membranes. The sulfonyl group on the piperidine ring also increases polarity, which can be a double-edged sword, potentially improving solubility while reducing permeability.

Metabolic Stability: A significant advantage of the azetidine scaffold is its generally enhanced metabolic stability. The four-membered ring is less susceptible to enzymatic degradation, particularly N-dealkylation, a common metabolic pathway for larger saturated amines like piperidine[2]. This can lead to a longer half-life and increased drug exposure in vivo. Piperidine rings, while relatively stable, can be sites of metabolism, often through oxidation at positions adjacent to the nitrogen atom[5].

Experimental Evaluation: Protocols for a Data-Driven Decision

To make an informed choice between these building blocks, it is essential to perform a head-to-head comparison of their properties in a relevant chemical context. The following are detailed, step-by-step methodologies for key in vitro experiments.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter for predicting a compound's solubility and permeability. The shake-flask method is a classic and reliable approach.

Protocol: Shake-Flask Method for LogP Determination

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., DMSO).

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.

  • Partitioning:

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and water (typically in a 1:1 volume ratio).

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation:

    • Calculate the LogP using the following formula: LogP = log10([Compound]octanol / [Compound]aqueous)

Caption: Workflow for LogP determination using the shake-flask method.

In Vitro Metabolic Stability Assay

This assay provides an indication of how quickly a compound is metabolized by liver enzymes, a key determinant of its in vivo half-life.

Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the liver microsomes to a pre-warmed buffer solution.

    • Add the test compound to the mixture (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for a short period.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the line.

Metabolic_Stability_Workflow Reagent_Prep Reagent Preparation Test Compound Stock Liver Microsomes NADPH System Incubation Incubation (37°C) Microsomes + Buffer + Test Compound + NADPH System Reagent_Prep->Incubation Time_Points Time Points & Quenching t = 0, 5, 15, 30, 60 min Add Cold Acetonitrile Incubation->Time_Points Analysis LC-MS/MS Analysis Centrifuge Plate Analyze Supernatant Time_Points->Analysis Data_Analysis Data Analysis Calculate t½ and CLint Analysis->Data_Analysis

Caption: Workflow for an in vitro microsomal stability assay.

Caco-2 Permeability Assay

This assay is the gold standard for predicting in vivo drug absorption across the intestinal wall.

Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on permeable supports in a transwell plate for 21-28 days to allow for differentiation into a polarized monolayer.

    • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayers with a transport buffer.

    • Add the test compound to the apical (A) side of the monolayer for A-to-B permeability or to the basolateral (B) side for B-to-A permeability.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At specified time intervals, collect samples from the receiver compartment.

    • Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug permeation, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the potential for active efflux.

Caption: Workflow for the Caco-2 permeability assay.

Case Study Insights: When to Choose Which Scaffold

In a notable example from a serotonin-4 partial agonist program, the replacement of a piperidine ring with an azetidine moiety successfully shifted the metabolic pathway away from the heterocyclic linker, mitigating N-dealkylation[2]. This resulted in a more predictable pharmacokinetic profile and reduced the potential for the formation of undesired metabolites.

This and other similar case studies highlight a recurring theme: the azetidine scaffold is often employed as a "metabolic fix" for compounds containing a more labile piperidine ring. The improved metabolic stability afforded by the azetidine can translate to a longer half-life, lower clearance, and ultimately, a lower required dose.

Conclusion: A Strategic Decision Guided by Data

The choice between 4-(ethanesulfonyl)piperidine hydrochloride and an azetidine building block is not a matter of one being definitively "better" than the other. Instead, it is a strategic decision that must be guided by the specific goals of the drug discovery program and a thorough, data-driven evaluation of the resulting properties.

Choose 4-(Ethanesulfonyl)piperidine Hydrochloride when:

  • A larger, more flexible scaffold is desired to accommodate a specific binding pocket.

  • The hydrogen-bonding capability of the sulfonyl group is critical for target engagement.

  • Metabolic stability is not a primary concern, or if substitution patterns on the piperidine ring can be modified to mitigate metabolic liabilities.

Choose an Azetidine Building Block when:

  • Improved metabolic stability, particularly resistance to N-dealkylation, is a key objective.

  • A lower molecular weight and reduced lipophilicity are desired to improve solubility and other drug-like properties.

  • A rigid, conformationally constrained scaffold is required for high-affinity, selective target binding.

Ultimately, the most effective approach is to synthesize and evaluate analogs containing both scaffolds in parallel. The experimental data generated from the protocols outlined in this guide will provide the necessary empirical evidence to make a confident, well-informed decision, paving the way for the development of a successful drug candidate.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in the N-Arylation of 4-(Ethanesulfonyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-arylation of 4-(ethanesulfonyl)piperidine hydrochloride is a critical transformation in the synthesis of a multitude of pharmacologically active compounds. This guide provides a comparative analysis of the primary catalytic systems employed for this C-N cross-coupling reaction. We delve into the nuances of Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and emerging Nickel-catalyzed systems. By examining reaction kinetics, substrate scope, functional group tolerance, and overall efficiency, this document serves as a practical resource for researchers, scientists, and drug development professionals to select the optimal catalytic strategy for their specific synthetic challenges. Experimental protocols and troubleshooting guidance are provided to bridge the gap between theoretical understanding and practical application.

Introduction: The Significance of N-Aryl Piperidines in Medicinal Chemistry

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and bioactive molecules.[1] Its N-aryl derivatives, in particular, are cornerstones in the development of therapeutics targeting a wide range of diseases. The incorporation of an ethanesulfonyl group at the 4-position, as in 4-(ethanesulfonyl)piperidine, often imparts desirable physicochemical properties, such as improved metabolic stability and receptor binding affinity.[2]

The formation of the C-N bond between an aryl group and the piperidine nitrogen is a pivotal step in the synthesis of these valuable compounds. However, the coupling of secondary amines like 4-(ethanesulfonyl)piperidine hydrochloride presents several challenges. The electron-withdrawing nature of the sulfonyl group can decrease the nucleophilicity of the piperidine nitrogen, making the coupling reaction more sluggish.[3][4] Furthermore, the steric hindrance around the nitrogen atom can impede catalyst coordination and subsequent bond formation.[5][6]

This guide will navigate the complexities of choosing an effective catalyst for this transformation by comparing the most prevalent and effective catalytic systems.

Overview of Catalytic Systems for C-N Cross-Coupling

The direct N-arylation of amines has been revolutionized by transition-metal catalysis, largely supplanting harsher, classical methods like nucleophilic aromatic substitution.[7] The three primary metals at the forefront of this revolution are palladium, copper, and nickel.[8][9]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is arguably the most versatile and widely used method for C-N bond formation.[7][10] The reaction typically involves a palladium precursor, a phosphine ligand, and a base. The choice of ligand is critical and can dramatically influence the reaction's success.[11][12]

  • Copper-Catalyzed Ullmann Condensation: A classical method that has seen a modern resurgence with the development of new ligands and milder reaction conditions.[13][14] Copper catalysis is often a more economical choice than palladium.[9]

  • Nickel-Catalyzed Amination: An increasingly popular alternative, nickel catalysts offer the advantage of being more earth-abundant and cost-effective than palladium.[15][16] They have shown particular promise in the coupling of challenging substrates, including aryl chlorides.[16]

Comparative Analysis of Catalyst Efficacy

The selection of an optimal catalyst system depends on a multitude of factors, including the nature of the aryl halide, the presence of sensitive functional groups, and practical considerations such as cost and scalability.

Catalyst SystemTypical Precursors/LigandsBaseTemperature (°C)Key AdvantagesKey Disadvantages
Palladium-based (Buchwald-Hartwig) Pd(OAc)₂, Pd₂(dba)₃ / XPhos, RuPhos, BrettPhosNaOt-Bu, K₃PO₄, Cs₂CO₃80-130Broad substrate scope, high functional group tolerance, generally high yields.[7][12]High cost of palladium and ligands, sensitivity to air and moisture.[17]
Copper-based (Ullmann) CuI, Cu₂O / Phenanthroline, ProlineK₂CO₃, Cs₂CO₃90-115Lower cost, tolerant of atmospheric oxygen.[9]Often requires higher temperatures and longer reaction times, narrower substrate scope for complex molecules.[9]
Nickel-based NiCl₂(DME), Ni(cod)₂ / Bipyridine, NHCsNaOt-Bu, K₃PO₄65-130Cost-effective, effective for aryl chlorides.[15]Can be sensitive to functional groups, catalyst deactivation can be an issue.

Expert Insights:

  • For initial explorations and complex substrates with sensitive functional groups, the Buchwald-Hartwig amination is often the go-to method due to its extensive literature and well-defined ligand systems that can be tailored to the specific substrates.[12][18][19]

  • When cost is a primary concern, particularly on a larger scale, Ullmann-type couplings should be considered. The development of ligand-assisted protocols has significantly improved their reliability.[9][20]

  • Nickel catalysis is a powerful option when dealing with less reactive aryl chlorides, which are often more readily available and cheaper than their bromide or iodide counterparts.[15][16]

Detailed Experimental Protocols

The following protocols are representative examples and may require optimization for specific substrates. Strict adherence to anaerobic conditions is crucial for the success of palladium- and nickel-catalyzed reactions.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol utilizes a common combination of a palladium precursor and a bulky biarylphosphine ligand.

Materials:

  • Aryl halide (1.0 equiv)

  • 4-(Ethanesulfonyl)piperidine hydrochloride (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (2.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, 4-(ethanesulfonyl)piperidine hydrochloride, Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Choices:

  • XPhos: A bulky, electron-rich ligand that promotes both the oxidative addition of the aryl halide to the palladium center and the final reductive elimination to form the C-N bond.[12]

  • NaOt-Bu: A strong, non-nucleophilic base required to deprotonate the piperidine hydrochloride in situ and facilitate the formation of the palladium-amido complex.[12][17]

  • Anhydrous and Anaerobic Conditions: The active Pd(0) catalyst is susceptible to oxidation, which deactivates it.[12]

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol is a modern adaptation of the classical Ullmann reaction, employing a ligand to facilitate the coupling at lower temperatures.

Materials:

  • Aryl iodide (1.0 equiv)

  • 4-(Ethanesulfonyl)piperidine hydrochloride (1.5 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • L-Proline (0.2 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Anhydrous DMSO

Procedure:

  • To a round-bottom flask, add the aryl iodide, 4-(ethanesulfonyl)piperidine hydrochloride, CuI, L-proline, and K₂CO₃.

  • Add anhydrous DMSO.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Choices:

  • L-Proline: Acts as a ligand to solubilize the copper salt and facilitate the catalytic cycle.

  • K₂CO₃: A milder base compared to NaOt-Bu, suitable for the Ullmann conditions and less likely to cause side reactions with sensitive functional groups.

Visualizing the Catalytic Cycle

Understanding the mechanism of these reactions is key to troubleshooting and optimization. Below is a simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)(X)L₂ OxAdd->PdII_ArylHalide AmineCoord Amine Coordination PdII_ArylHalide->AmineCoord Amine PdII_Amine [Ar-Pd(II)(Amine)L₂]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)(Amido)L₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Reforms Catalyst Product Ar-Amine RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (e.g., oxidized Pd(0)).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous anaerobic and anhydrous conditions. Use a precatalyst.2. Switch to a stronger base (e.g., NaOt-Bu or K₃PO₄).3. Increase the reaction temperature in increments.
Formation of Side Products (e.g., Biaryl) 1. Catalyst decomposition.2. Incorrect ligand-to-metal ratio.1. Use a more robust ligand or a precatalyst.2. Optimize the ligand-to-metal ratio (typically 1:1 to 2:1).
Difficulty in Product Isolation 1. Emulsion formation during workup.2. Product is highly polar.1. Add brine to the aqueous layer to break the emulsion.2. Use a different solvent system for extraction or switch to reverse-phase chromatography.

Conclusion and Future Outlook

The N-arylation of 4-(ethanesulfonyl)piperidine hydrochloride is a well-established yet evolving field. While palladium-catalyzed Buchwald-Hartwig amination remains the gold standard for its reliability and broad scope, advancements in copper and nickel catalysis are providing more economical and sustainable alternatives. The choice of catalyst should be a careful consideration of the specific substrate, desired scale, and cost constraints. Future developments are likely to focus on further reducing catalyst loadings, employing even milder reaction conditions, and expanding the scope of these powerful C-N bond-forming reactions to even more complex and challenging molecular architectures.

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A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel 4-(Ethanesulfonyl)piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the initial characterization of novel chemical entities is a critical determinant of their therapeutic potential. For researchers synthesizing compounds from scaffolds like 4-(Ethanesulfonyl)piperidine, a thorough in vitro evaluation of cytotoxicity is a non-negotiable first step.[1][2][3] This guide provides an in-depth comparison of prevalent cytotoxicity assays, offering the theoretical basis, practical protocols, and critical insights necessary to make informed experimental choices. Our focus is to empower researchers, scientists, and drug development professionals to generate robust and reliable data, ensuring that only the most promising and safest candidates advance in the development pipeline.

Section 1: Foundational Principles of Cytotoxicity Assessment

Before selecting an assay, it is crucial to understand what is being measured. Cytotoxicity assays are designed to quantify the degree to which a compound induces cell damage or death.[4] This can manifest in several ways, including loss of membrane integrity, metabolic collapse, or the activation of programmed cell death pathways. A key distinction must be made between cytotoxic effects (cell death) and cytostatic effects (inhibition of proliferation). Many of the assays described below measure metabolic activity, which is an indicator of cell viability.[5] A reduction in this activity can signify either cell death or a halt in cell growth, a nuance that may require orthogonal assays to fully elucidate.

Section 2: A Comparative Analysis of Key Cytotoxicity Assays

The choice of assay depends on numerous factors including the specific research question, cell type, compound properties, and desired throughput.[6][7][8] Below, we compare three widely adopted methods: the MTT assay (metabolic activity), the LDH assay (membrane integrity), and the ATP-based luminescent assay (cell viability).

Assay TypePrincipleEndpoint MeasurementThroughputAdvantagesLimitations & Considerations
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[5][9][10]Colorimetric (Absorbance at ~570 nm)HighCost-effective, well-established, simple procedure.[3]Requires a final solubilization step; formazan crystals can be insoluble; potential for interference from colored compounds or compounds that affect mitochondrial respiration.[5][9]
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[11][12]Colorimetric or FluorometricHighDirectly measures cell death (necrosis); non-destructive to remaining cells (uses supernatant); good for kinetic studies.[4]Less sensitive for apoptosis (which initially maintains membrane integrity); background LDH in serum can interfere; signal half-life is ~9 hours.[13]
ATP-Based Assay (e.g., CellTiter-Glo®) Quantifies ATP, an indicator of metabolically active cells, using a luciferase-based reaction that generates a luminescent signal.[14][15][16]LuminescenceVery HighExtremely sensitive (can detect as few as 15 cells); wide linear range; simple "add-mix-measure" protocol.[14][15][17]More expensive than colorimetric assays; potential for interference from compounds affecting luciferase or ATP levels.[18]

Section 3: Detailed Experimental Protocols

Trustworthy data is built on meticulously executed protocols. The following are step-by-step methodologies for the three compared assays, designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: MTT Assay for Adherent Cells

This protocol is adapted from standard procedures and is a cornerstone for assessing metabolic activity.[9][10][19]

Rationale: This assay quantifies the number of viable cells by measuring the activity of mitochondrial succinate dehydrogenase, which reduces the yellow MTT salt to purple formazan crystals.[3][9] The intensity of the color is directly proportional to the number of metabolically active cells.[20]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[9][20]

  • Cell culture medium, serum, and appropriate cells.

  • Test compounds synthesized from 4-(Ethanesulfonyl)piperidine.

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS).

  • 96-well flat-bottom plates.

  • Microplate reader.

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of your 4-(Ethanesulfonyl)piperidine derivatives. Remove the old medium from the cells and add 100 µL of medium containing the test compounds. Include vehicle-only controls and no-cell (medium only) background controls.[9]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[5][19]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[9]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate percent viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[1][2]

Protocol 2: LDH Release Assay

This protocol measures the loss of membrane integrity, a hallmark of necrosis.

Rationale: Healthy cells maintain an intact plasma membrane. Upon necrotic cell death, the cytosolic enzyme Lactate Dehydrogenase (LDH) is released into the culture supernatant.[21] This assay quantifies the amount of released LDH through a coupled enzymatic reaction that produces a measurable colorimetric signal.[12]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution).

  • Lysis Buffer (often 10X, provided in the kit).

  • 96-well flat-bottom plates.

  • Microplate reader.

Procedure:

  • Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol.

  • Establish Controls: It is critical to set up the following controls in triplicate for each plate:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with 10 µL of 10X Lysis Buffer 45 minutes before the assay endpoint.

    • Medium Background: No-cell control wells.[8]

  • Supernatant Transfer: After incubation, carefully transfer an aliquot (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.[2]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation and Stop Reaction: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of Stop Solution to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[12]

  • Data Analysis: Subtract the 680 nm background from the 490 nm readings. Calculate cytotoxicity using the formula: % Cytotoxicity = 100 * [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)]

Protocol 3: ATP-Based Luminescent Assay (e.g., CellTiter-Glo®)

This protocol offers a highly sensitive measure of viable, metabolically active cells.[14][15]

Rationale: ATP is the primary energy currency of cells and is rapidly degraded upon cell death. This assay uses a thermostable luciferase to catalyze a reaction that generates a stable "glow-type" luminescent signal, which is directly proportional to the amount of ATP present, and thus, the number of viable cells.[15]

Materials:

  • Commercially available ATP-based assay kit (e.g., CellTiter-Glo® 2.0).[14]

  • Opaque-walled 96-well plates (to prevent signal cross-talk).

  • Luminometer or microplate reader with luminescence capability.

Procedure:

  • Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol, using opaque-walled plates.

  • Reagent Equilibration: Equilibrate the assay reagent to room temperature before use.

  • Homogeneous Assay Procedure: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[8]

  • Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium). This single addition lyses the cells and begins the luminescent reaction.[15]

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

  • Luminescence Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Calculate percent viability relative to the vehicle-treated control cells. The high sensitivity and broad linear range make this ideal for high-throughput screening.[14]

Section 4: Experimental Design and Visualization

A logical workflow is essential for efficient and effective cytotoxicity screening. The choice of assay should be guided by the specific goals of the experiment.

General Experimental Workflow

The following diagram illustrates a standard workflow for assessing the cytotoxicity of a novel compound.[1]

G cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_assay Assay & Measurement Phase cluster_analysis Data Analysis Phase plate_cells 1. Plate Cells in 96-well Plate incubate_24h 2. Incubate for 24h (Adhesion) plate_cells->incubate_24h add_compounds 3. Add Serial Dilutions of 4-(Ethanesulfonyl)piperidine Derivatives incubate_24h->add_compounds incubate_treat 4. Incubate for Desired Exposure Time (24-72h) add_compounds->incubate_treat add_reagent 5. Add Assay Reagent (MTT, LDH, or ATP) incubate_treat->add_reagent incubate_assay 6. Incubate for Signal Development add_reagent->incubate_assay read_plate 7. Measure Signal (Absorbance/Luminescence) incubate_assay->read_plate calc_viability 8. Calculate % Viability/ % Cytotoxicity read_plate->calc_viability det_ic50 9. Determine IC50 Value calc_viability->det_ic50

Caption: General experimental workflow for in vitro cytotoxicity testing.

Decision Tree for Assay Selection

Choosing the right assay is paramount for generating meaningful data.[4][7] This decision tree can guide your selection process.

G start What is the primary research question? q1 Need to measure cell death due to membrane damage? start->q1 q2 Is highest sensitivity and H-T-S compatibility required? start->q2 q3 Looking for a cost-effective, standard viability screen? start->q3 q1->q2 No ans_ldh Use LDH Release Assay q1->ans_ldh Yes q2->q3 No ans_atp Use ATP-Based Assay (e.g., CellTiter-Glo) q2->ans_atp Yes ans_mtt Use MTT Assay q3->ans_mtt Yes

Caption: Decision tree for selecting an appropriate cytotoxicity assay.

Section 5: Conclusion

The evaluation of cytotoxicity is a foundational element in the preclinical assessment of novel compounds such as those derived from 4-(Ethanesulfonyl)piperidine. The MTT, LDH, and ATP-based assays each provide a unique window into the cellular response to a test agent. While the MTT assay offers a cost-effective measure of metabolic activity, the LDH assay provides a direct measurement of membrane disruption, and ATP-based assays deliver unparalleled sensitivity for high-throughput applications. By understanding the principles, advantages, and limitations of each method, and by adhering to rigorous, well-controlled protocols, researchers can confidently characterize the cytotoxic profile of their novel compounds, paving the way for the development of safer and more effective therapeutics.

References

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  • YouTube. See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. [Link]

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A Comparative Crystallographic Guide to 4-(Ethanesulfonyl)piperidine Derivatives: From Crystal Engineering to Structural Insights

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the piperidine moiety stands out as a privileged scaffold, integral to the architecture of numerous therapeutic agents.[1][2][3] Its conformational flexibility and ability to engage in specific intermolecular interactions make it a versatile building block for modulating biological activity. When coupled with an ethanesulfonyl group at the 4-position, the resulting 4-(ethanesulfonyl)piperidine core offers a unique combination of polarity, hydrogen bonding capabilities, and structural rigidity that is of significant interest to medicinal chemists.

This guide provides a comprehensive comparison of the X-ray crystallography of 4-(ethanesulfonyl)piperidine derivatives. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into crystallization strategies, detailed experimental protocols, and a comparative analysis of the resulting crystal structures. By understanding the principles that govern the solid-state behavior of these compounds, researchers can gain deeper insights into their structure-activity relationships and accelerate the development of novel therapeutics.

The Art and Science of Crystallization: A Comparative Approach

The journey from a synthesized powder to a well-ordered single crystal suitable for X-ray diffraction is often the most challenging step in structural elucidation. The choice of crystallization method and solvent system can profoundly influence the resulting crystal form, or polymorph, each with its unique packing arrangement and physical properties. For 4-(ethanesulfonyl)piperidine derivatives, their inherent polarity and hydrogen bonding potential necessitate a systematic approach to crystallization.

Here, we compare common crystallization techniques applicable to these derivatives, with a focus on the causality behind experimental choices.

Table 1: Comparison of Crystallization Techniques for 4-(Ethanesulfonyl)piperidine Derivatives

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Slow Evaporation Gradual increase in concentration of the solute as the solvent evaporates, leading to supersaturation and crystal nucleation.Simple to set up, requires minimal equipment.Limited control over the rate of crystallization, can lead to small or poorly formed crystals.Initial screening of a wide range of solvents.
Vapor Diffusion A solution of the compound is allowed to equilibrate with a vapor of a miscible anti-solvent, slowly inducing crystallization.Good control over the rate of supersaturation, often yields high-quality crystals.Requires careful selection of solvent/anti-solvent pairs.Compounds that are highly soluble in a particular solvent.
Slow Cooling A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and promoting crystallization.Good for compounds with a significant temperature-dependent solubility profile.Requires precise temperature control.Thermally stable compounds.
Solvent-Assisted Grinding Mechanical grinding of the solid material with a small amount of solvent to induce a phase transition to a more stable crystalline form.Can be effective for obtaining crystals of compounds that are difficult to crystallize from solution.May not always yield single crystals suitable for diffraction.Polymorph screening and solid-state synthesis.

The choice of solvent is paramount. For polar molecules like 4-(ethanesulfonyl)piperidine derivatives, protic solvents such as ethanol and methanol, or polar aprotic solvents like acetonitrile and acetone, are often good starting points. The use of solvent mixtures can also be a powerful tool to fine-tune solubility and promote the growth of high-quality crystals.[4]

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity, the following protocols are designed as self-validating systems, with checkpoints to assess the quality of the outcome at each stage.

Protocol 1: General Crystallization Screening by Slow Evaporation
  • Preparation of Stock Solution: Dissolve 5-10 mg of the purified 4-(ethanesulfonyl)piperidine derivative in 1 mL of a high-purity solvent (e.g., HPLC grade ethanol, methanol, acetonitrile).

  • Dispensing: Aliquot 100 µL of the stock solution into small, clean vials (e.g., 1 mL glass vials).

  • Solvent Evaporation: Cover the vials with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation.

  • Incubation: Place the vials in a vibration-free environment at a constant temperature (e.g., room temperature or in a temperature-controlled incubator).

  • Monitoring: Observe the vials daily for the appearance of crystals. High-quality crystals are typically clear and have well-defined facets.

Protocol 2: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) under a microscope and mount it on a cryoloop.

  • Data Collection: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically 100 K) is used to cool the crystal, minimizing thermal motion and radiation damage. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate three-dimensional structure.

Comparative Structural Analysis of Sulfonyl-Containing Piperidine Derivatives

Table 2: Comparative Crystallographic Data of Representative Sulfonyl-Piperidine Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
Ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylateC₁₉H₂₈N₂O₅STriclinicP-110.133(1)10.704(1)11.025(1)69.34(1)1118.8(2)2[5]
1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylic acidC₁₇H₂₄N₂O₅SMonoclinicP2₁/n10.370(1)11.521(1)15.992(1)98.41(1)1890.3(3)4[5]
1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanolC₂₄H₂₄ClNO₃SMonoclinicP2₁/c10.214(9)11.371(5)20.939(16)115.399(2)2197(3)4[6]

Analysis of Intermolecular Interactions:

A key aspect of crystal engineering is the understanding and control of intermolecular interactions. In sulfonyl-containing piperidine derivatives, hydrogen bonds and other weak interactions play a crucial role in dictating the crystal packing.

For instance, in the crystal structure of 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylic acid, a strong hydrogen bond is observed between the carboxylic acid proton and an oxygen atom of the sulfonyl group of a neighboring molecule.[5] This interaction, along with other weaker C-H···O contacts, leads to a robust three-dimensional network.[5] The piperidine ring in these structures typically adopts a chair conformation, which is the most stable arrangement for a six-membered ring.[6][7]

Visualization of Key Processes

To better illustrate the workflows and molecular relationships discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification screening Crystallization Screening (Slow Evaporation, Vapor Diffusion, etc.) purification->screening optimization Optimization of Conditions screening->optimization data_collection Data Collection optimization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation & Analysis refinement->validation

A generalized workflow for the X-ray crystallographic analysis of small molecules.

h_bonding cluster_mol1 Molecule A cluster_mol2 Molecule B S1 S O11 O S1->O11 O O12 O S1->O12 O Piperidine1 Piperidine Ring S1->Piperidine1 N2 N-H O11->N2 N-H···O Hydrogen Bond Piperidine2 Piperidine Ring N2->Piperidine2

Schematic of a common hydrogen bonding motif in sulfonyl-piperidine derivatives.

Conclusion and Future Directions

The X-ray crystallography of 4-(ethanesulfonyl)piperidine derivatives provides invaluable, atom-level insights into their three-dimensional structure, conformation, and intermolecular interactions. This guide has presented a comparative overview of crystallization techniques, detailed experimental protocols, and an analysis of the structural features of related compounds. A systematic crystallographic study of a broader range of 4-(ethanesulfonyl)piperidine analogues would be highly beneficial to the scientific community, enabling a more profound understanding of the structure-property relationships within this important class of molecules. Such studies will undoubtedly pave the way for the rational design of next-generation therapeutics with enhanced efficacy and safety profiles.

References

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A Senior Application Scientist's Guide to Assessing Drug-like Properties of 4-(Ethanesulfonyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-(Ethanesulfonyl)piperidine Scaffold

In modern medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the future success of a drug discovery program.[1][2] The piperidine ring is a highly privileged scaffold, present in a vast number of clinically approved drugs due to its ability to confer favorable physicochemical and pharmacokinetic properties.[3][4] Specifically, the 4-(Ethanesulfonyl)piperidine moiety has emerged as a structure of significant interest. The incorporation of the sulfonyl group can modulate key drug-like attributes; it is a strong hydrogen bond acceptor, is chemically stable, and can be used to fine-tune lipophilicity and solubility, thereby improving a compound's overall disposition.[5][6][7]

This guide provides an in-depth, comparative analysis of the drug-like properties of the 4-(Ethanesulfonyl)piperidine scaffold. We will dissect the critical in vitro assays that form the foundation of early-stage drug candidate assessment, providing not just the "how" but the "why" behind each experimental choice. This document is intended for drug discovery researchers to benchmark their own 4-(Ethanesulfonyl)piperidine derivatives and make data-driven decisions for lead optimization.

Pillar 1: Physicochemical & Permeability Profile

A compound's ability to be absorbed and reach its target is fundamentally governed by its physicochemical properties and its capacity to cross biological membranes. Early assessment of these characteristics is essential to avoid costly late-stage failures.[8][9]

Aqueous Solubility: The Gateway to Bioavailability

Poor aqueous solubility is a primary hurdle in drug development. We utilize a kinetic solubility assay to determine the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer. This high-throughput screen is crucial for ranking early-stage compounds.

Illustrative Comparative Data: Solubility & Lipophilicity

Compound IDScaffoldKinetic Solubility (pH 7.4) (µM)cLogP (Calculated)
Compound A 4-(Ethanesulfonyl)piperidine 125 2.1
Compound B4-Acetylpiperidine951.5
Compound CN-Benzylpyrrolidine402.5

Note: Data are representative and for illustrative purposes.

Interpretation: Compound A, our lead 4-(Ethanesulfonyl)piperidine derivative, demonstrates superior kinetic solubility compared to its acetyl-piperidine and N-benzylpyrrolidine analogs. The sulfone moiety, while contributing to a moderate increase in lipophilicity (cLogP) over the acetyl group, appears to strike a better balance, likely due to its strong hydrogen bond accepting capabilities which aid solvation.

Membrane Permeability: Predicting Oral Absorption

To predict a drug's potential for oral absorption, we employ the Parallel Artificial Membrane Permeability Assay (PAMPA).[10] This cell-free model measures a compound's ability to diffuse across a lipid-infused artificial membrane, providing a clean measure of passive transport.[10][11] For compounds that may be subject to active transport, a cell-based Caco-2 permeability assay is the gold standard.[12][13][14]

Illustrative Comparative Data: Permeability

Compound IDScaffoldPAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)
Compound A 4-(Ethanesulfonyl)piperidine 15.2 12.5 1.2
Compound B4-Acetylpiperidine10.89.11.1
Compound CN-Benzylpyrrolidine22.511.34.8

Note: Data are representative and for illustrative purposes. Papp > 10 x 10⁻⁶ cm/s is considered high permeability.

Interpretation: Compound A exhibits high passive permeability in the PAMPA assay.[10] Crucially, its permeability remains high in the Caco-2 model, with a low efflux ratio (<2), suggesting it is not a significant substrate for efflux transporters like P-glycoprotein (P-gp).[14][15] In stark contrast, Compound C, while showing high passive diffusion, is clearly identified as an efflux substrate in the Caco-2 assay, a significant liability for oral bioavailability. This highlights the necessity of using both assay types to build a complete permeability profile.

Pillar 2: Metabolic Stability

The metabolic fate of a drug candidate is a key determinant of its half-life and overall in vivo performance.[2] The liver is the primary site of drug metabolism, driven largely by cytochrome P450 (CYP) enzymes.[16] We assess metabolic stability using Human Liver Microsomes (HLM), which are subcellular fractions containing these key enzymes.[16][17]

Illustrative Comparative Data: Metabolic Stability

Compound IDScaffoldHLM Half-Life (t½, min)HLM Intrinsic Clearance (CLᵢₙₜ, µL/min/mg)
Compound A 4-(Ethanesulfonyl)piperidine > 60 < 11.5
Compound B4-Acetylpiperidine2527.7
Compound CN-Benzylpyrrolidine886.6

Note: Data are representative and for illustrative purposes. A half-life > 30 minutes is generally considered stable.

Interpretation: Compound A demonstrates excellent metabolic stability, with minimal degradation over the incubation period. This stability is a known attribute of the sulfone group, which is resistant to oxidative metabolism.[7] Both comparator compounds show significantly higher clearance rates. The benzylic position on Compound C is a known metabolic "soft spot," leading to rapid metabolism, while the acetyl group on Compound B is also more metabolically labile than the ethylsulfone. The high stability of the 4-(Ethanesulfonyl)piperidine scaffold predicts a favorable in vivo half-life.

Pillar 3: Early Safety & Toxicity Assessment

Identifying potential safety liabilities early in discovery is paramount. Two of the most critical off-target interactions to assess are inhibition of the hERG potassium channel, which can lead to cardiac arrhythmia, and general cytotoxicity.[18][19]

hERG Inhibition: A Critical Cardiac Safety Check

Inhibition of the hERG channel can prolong the QT interval, leading to a life-threatening arrhythmia called Torsades de Pointes.[19] Automated patch-clamp electrophysiology is the industry-standard method for assessing a compound's hERG liability.[20][21]

Cytotoxicity: Assessing General Cell Health

The MTT assay is a colorimetric method used to assess a compound's effect on cell viability and proliferation.[22][23] It measures the metabolic activity of cells, which is an indicator of overall cellular health.[24][25]

Illustrative Comparative Data: Early Safety Profile

Compound IDScaffoldhERG Inhibition IC₅₀ (µM)Cytotoxicity (HepG2) IC₅₀ (µM)
Compound A 4-(Ethanesulfonyl)piperidine > 30 > 50
Compound B4-Acetylpiperidine> 3045
Compound CN-Benzylpyrrolidine8.515

Note: Data are representative and for illustrative purposes. An IC₅₀ > 30 µM for hERG is generally considered a low risk.

Interpretation: Compound A shows no significant hERG inhibition or cytotoxicity at the concentrations tested, indicating a clean early safety profile. The basic nitrogen of the piperidine ring is a potential pharmacophore for hERG binding; however, the substitution at the 4-position with the ethylsulfonyl group appears to mitigate this risk effectively. Compound C, with its higher lipophilicity and basic nitrogen, shows moderate hERG activity, flagging it as a higher risk candidate.

Workflow & Methodologies

A logical, tiered approach to screening is essential for efficient drug discovery. The following workflow illustrates how these key assays are integrated.

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Lead Characterization cluster_2 Decision Gate Compound_Library Compound Library (e.g., 4-(Ethanesulfonyl)piperidine analogs) Solubility Kinetic Solubility Assay Compound_Library->Solubility PAMPA PAMPA (Passive Permeability) Compound_Library->PAMPA HLM HLM Stability (t½) Compound_Library->HLM Caco2 Caco-2 Assay (Permeability & Efflux) Solubility->Caco2 Promising Candidates PAMPA->Caco2 Promising Candidates HLM->Caco2 Promising Candidates hERG hERG Patch Clamp (Cardiac Safety) Caco2->hERG Cytotox Cytotoxicity Assay (e.g., MTT) hERG->Cytotox Decision Select Candidate for In Vivo Studies Cytotox->Decision

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Ethanesulfonyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe handling and disposal of 4-(Ethanesulfonyl)piperidine hydrochloride. As a compound utilized in advanced research and drug development, its proper management is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This document synthesizes information from established safety data sheets (SDS) of structurally similar compounds, regulatory guidelines, and best practices in chemical waste management to provide a robust operational plan.

Disclaimer: A specific Safety Data Sheet (SDS) for 4-(Ethanesulfonyl)piperidine hydrochloride is not publicly available. The following procedures are based on the known hazards of its parent molecule, piperidine, its hydrochloride salt, and related sulfonyl-containing piperidine derivatives. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for guidance tailored to your specific location and facilities.

Core Principles: Hazard Assessment and Risk Mitigation

Understanding the hazard profile of 4-(Ethanesulfonyl)piperidine hydrochloride is the foundation of its safe management. Based on data from analogous compounds, this chemical should be treated as hazardous. The primary risks are associated with the piperidine moiety, which is known for its toxicity and corrosivity, and potential irritation from the sulfonyl group.

The hydrochloride salt form suggests good water solubility, which increases its potential mobility in the environment if not disposed of correctly.[1] Therefore, under no circumstances should this compound or its residues be discarded down the drain or in general waste.[1][2]

Table 1: Synthesized Hazard Profile

Hazard Category Description Mitigation Strategy Source
Acute Toxicity (Oral) Based on piperidine hydrochloride, this compound is presumed to be toxic if swallowed.[1][3] Do not eat, drink, or smoke when handling. Wash hands thoroughly after use. In case of ingestion, seek immediate medical attention.[3] [1][3]
Skin Corrosion/Irritation Piperidine is known to cause severe skin burns. Related sulfonyl and ethylpiperidine derivatives are documented skin irritants.[4][5] Wear appropriate chemical-resistant gloves and a lab coat. Avoid all skin contact.[5] [4][5]
Serious Eye Damage/Irritation Causes serious eye damage or irritation.[4][5] Wear safety glasses with side shields or chemical goggles. Ensure eyewash stations are accessible.[5] [4][5]
Respiratory Irritation May cause respiratory irritation.[4][5] Avoid inhaling dust or aerosols. Handle only in a certified chemical fume hood or a well-ventilated area.[4][6] [4][5][6]

| Environmental Hazard | Piperidine is harmful to aquatic life. Do not allow the material to enter drains or contaminate the ground water system.[1] | Dispose of as hazardous chemical waste. Prevent release into the environment.[1] |[1] |

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling 4-(Ethanesulfonyl)piperidine hydrochloride and its associated waste.

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile or neoprene). Check for leaks and tears before use.[7]

  • Eye Protection: Use chemical safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[1][8]

  • Skin and Body Protection: A flame-retardant lab coat is recommended. Ensure full coverage to prevent any possibility of skin contact.[1]

  • Respiratory Protection: All handling of the solid compound and preparation of its solutions should be performed in a chemical fume hood to prevent inhalation.[6]

Waste Characterization and Segregation: A Critical Step

All waste generated from the use of 4-(Ethanesulfonyl)piperidine hydrochloride must be classified as hazardous waste.[2] This includes the pure compound, solutions, contaminated labware, and any PPE that has come into direct contact with the chemical.

Key Principles of Segregation:

  • Dedicated Waste Container: Use a separate, clearly labeled hazardous waste container for all 4-(Ethanesulfonyl)piperidine hydrochloride waste.

  • No Mixing: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible materials can lead to dangerous reactions.

  • Clear Labeling: The waste container must be labeled with the full chemical name, "4-(Ethanesulfonyl)piperidine hydrochloride," and appropriate hazard pictograms (e.g., toxic, corrosive).[9] Do not use abbreviations.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and storing waste for final disposal by a licensed contractor.

For Solid Waste (Unused compound, contaminated weigh paper, etc.):

  • Work Area: Conduct all operations within a chemical fume hood.

  • Container: Use a wide-mouth, screw-cap container made of a compatible material (e.g., high-density polyethylene, HDPE).

  • Transfer: Carefully transfer the solid waste into the container, minimizing the generation of dust.

  • Labeling: Securely close the container and ensure it is properly labeled as described in Section 3.

  • Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.[9]

For Liquid Waste (Solutions, rinsates):

  • Container: Use a dedicated, leak-proof, and chemically compatible liquid hazardous waste container.

  • Collection: Collect all solutions and the first two to three solvent rinses of the glassware.

  • pH Neutralization (If Applicable): For large volumes of aqueous waste, consult your EHS department. Neutralization may be required before collection, but should only be performed by trained personnel due to potential exothermic reactions.

  • Labeling & Storage: Securely seal, label, and store the container as with solid waste. Keep the container closed when not in use.[9][10]

For Contaminated Sharps (Needles, Pasteur pipettes):

  • Place all contaminated sharps into a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[9]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area. Ensure the area is well-ventilated (fume hood).

  • Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.

  • Contain: For a solid spill, carefully sweep or vacuum the material into a hazardous waste container. Avoid raising dust. For a liquid spill, cover with a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.[11]

  • Collect: Scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.[9]

  • Report: Report the spill to your laboratory supervisor and EHS department immediately.

Disposal Workflow and Decision Logic

The following diagram illustrates the logical flow for the proper management and disposal of 4-(Ethanesulfonyl)piperidine hydrochloride waste.

G Disposal Workflow for 4-(Ethanesulfonyl)piperidine Hydrochloride cluster_0 Waste Generation Point (Fume Hood) cluster_1 Waste Segregation & Collection cluster_2 Interim Storage & Final Disposal Start Handling of 4-(Ethanesulfonyl)piperidine HCl Gen_Solid Solid Waste Generated (e.g., excess reagent, contaminated items) Start->Gen_Solid Gen_Liquid Liquid Waste Generated (e.g., solutions, rinsates) Start->Gen_Liquid Gen_Sharps Contaminated Sharps Start->Gen_Sharps Collect_Solid Collect in Labeled Solid Hazardous Waste Container Gen_Solid->Collect_Solid Collect_Liquid Collect in Labeled Liquid Hazardous Waste Container Gen_Liquid->Collect_Liquid Collect_Sharps Collect in Labeled Puncture-Proof Sharps Container Gen_Sharps->Collect_Sharps Store Store Sealed Container in Designated Satellite Accumulation Area Collect_Solid->Store Collect_Liquid->Store Collect_Sharps->Store Pickup Arrange Pickup by Licensed Hazardous Waste Contractor Store->Pickup End Final Disposal via High-Temperature Incineration Pickup->End

Caption: Logical workflow for the safe disposal of 4-(Ethanesulfonyl)piperidine Hydrochloride.

Regulatory Compliance

The disposal of this chemical falls under the purview of the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).[12] Waste generators are legally responsible for correctly classifying their waste and ensuring its disposal in accordance with federal, state, and local regulations.[5] Partnering with a licensed professional waste disposal service is essential to ensure compliance and proper handling, which will typically involve high-temperature incineration.[9][11]

References

  • BenchChem. (n.d.). Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide.
  • Penta Chemicals. (2024). Piperidine Safety Data Sheet. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Piperidine Safety Data Sheet. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2025). (S)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Listing of Specific Per- and Polyfluoroalkyl Substances as Hazardous Constituents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Proposal to List Nine Per- and Polyfluoroalkyl Compounds as Resource Conservation and Recovery Act Hazardous Constituents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Sewage Sludge Laws and Regulations. Retrieved from [Link]

Sources

Navigating the Safe Handling of 4-(Ethanesulfonyl)piperidine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Framework for Researchers in Pharmaceutical Development

As a key building block in the synthesis of novel therapeutics, 4-(Ethanesulfonyl)piperidine hydrochloride demands a comprehensive understanding of its handling, safety protocols, and disposal. This guide, designed for the discerning researcher, moves beyond mere checklists to provide a deep, scientifically-grounded framework for safely incorporating this compound into your research workflows. We will explore the "why" behind each safety measure, ensuring a culture of proactive safety and experimental integrity.

Immediate Hazard Assessment and Core Safety Principles

4-(Ethanesulfonyl)piperidine hydrochloride is a compound that, while invaluable in research, requires respectful and informed handling. Based on its Safety Data Sheet (SDS), this chemical is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] The GHS07 pictogram, a black exclamation mark in a red diamond, serves as the immediate visual alert to these hazards.[1]

At its core, the safe handling of this compound is predicated on the principle of minimizing all potential routes of exposure: ingestion, skin contact, eye contact, and inhalation. This is achieved through a multi-layered approach encompassing engineering controls, administrative controls, and, as the final line of defense, personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that adapts to the scale and nature of the work being performed. The following table outlines the recommended PPE for handling 4-(Ethanesulfonyl)piperidine hydrochloride, grounded in the known hazards of the compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves. Double-gloving is recommended.Standard laboratory coat.Recommended to be performed in a chemical fume hood. If not feasible, an N95-rated respirator is advised.
Solution Preparation and Transfers Chemical splash goggles. A face shield is recommended if there is a significant splash risk.Nitrile or neoprene gloves. Ensure gloves are compatible with the solvent being used.Chemical-resistant lab coat or apron over a standard lab coat.All operations should be conducted in a certified chemical fume hood.
Large-Scale Operations (>5g) Chemical splash goggles and a full-face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or apron over a flame-retardant lab coat.Work must be conducted in a chemical fume hood.

Causality in PPE Selection:

  • Eye Protection: The H319 classification ("Causes serious eye irritation") necessitates robust eye protection.[1] While safety glasses offer a baseline, chemical splash goggles provide a seal around the eyes, offering superior protection from splashes of solutions or fine powders.

  • Hand Protection: The H315 classification ("Causes skin irritation") underscores the need for chemical-resistant gloves.[1] Nitrile gloves offer good protection for incidental contact, but for prolonged handling or when working with solutions, consulting a glove compatibility chart for the specific solvent is paramount. Double-gloving is a field-proven best practice that significantly reduces the risk of exposure from a single glove failure.

  • Body Protection: A standard lab coat is sufficient for handling small quantities. However, for larger amounts or when there is a higher risk of spills, a chemical-resistant apron or suit provides an impermeable barrier.

  • Respiratory Protection: The H335 classification ("May cause respiratory irritation") indicates that airborne particles of the compound can be harmful.[1] The primary engineering control is a chemical fume hood. In the rare event that this is not possible for a short-duration task like weighing, a properly fitted N95 respirator should be used to prevent inhalation of fine dust particles.

Operational Plans: From Receipt to Reaction

A self-validating safety system is built on clear, logical, and repeatable procedures. The following workflow provides a step-by-step guide for the safe handling of 4-(Ethanesulfonyl)piperidine hydrochloride.

Experimental Workflow for Handling 4-(Ethanesulfonyl)piperidine Hydrochloride

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Don Appropriate PPE verify_hood Verify Fume Hood Functionality prep_start->verify_hood gather_materials Gather All Necessary Equipment verify_hood->gather_materials weigh Weigh Compound in Fume Hood gather_materials->weigh dissolve Dissolve in Solvent weigh->dissolve transfer Transfer to Reaction Vessel dissolve->transfer decontaminate Decontaminate Glassware transfer->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands Final Step

Caption: Standard Operating Procedure for Handling 4-(Ethanesulfonyl)piperidine Hydrochloride.

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary glassware, spatulas, and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Carefully weigh the desired amount of 4-(Ethanesulfonyl)piperidine hydrochloride in a tared container inside the fume hood.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Use a funnel for transferring solutions to prevent spills.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

    • Segregate and dispose of all waste as detailed in the disposal plan below.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water after removing PPE.[1]

Disposal and Decontamination: A Commitment to Safety and Environmental Responsibility

Proper disposal is a critical component of the chemical lifecycle and is governed by local, state, and federal regulations.

Disposal Plan:

  • Waste Segregation: All solid waste contaminated with 4-(Ethanesulfonyl)piperidine hydrochloride (e.g., weighing paper, contaminated gloves, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Professional Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company.

Spill Response Workflow

In the event of a spill, a calm and methodical response is crucial.

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Safety Officer evacuate->alert don_ppe Don Appropriate Spill Response PPE alert->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain collect Collect and Bag Contaminated Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose report Complete Spill Report dispose->report

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.